molecular formula C8H5N3O2 B1310618 5-Nitrophthalazine CAS No. 89898-86-2

5-Nitrophthalazine

Cat. No.: B1310618
CAS No.: 89898-86-2
M. Wt: 175.14 g/mol
InChI Key: NWASGBYNFZVASN-UHFFFAOYSA-N
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Description

5-Nitrophthalazine is a useful research compound. Its molecular formula is C8H5N3O2 and its molecular weight is 175.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitrophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWASGBYNFZVASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455354
Record name 5-nitrophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89898-86-2
Record name 5-nitrophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitrophthalazine (CAS No. 89898-86-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Nitrophthalazine, a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes available technical data with field-proven insights to offer a practical resource for professionals working with this molecule.

Core Chemical Identity and Physicochemical Properties

This compound, with the CAS number 89898-86-2, is a nitro-substituted derivative of phthalazine.[1][2] The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the phthalazine core, making it a subject of interest for further chemical modifications and biological evaluations.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 89898-86-2[1][2]
Molecular Formula C₈H₅N₃O₂[1][2]
Molecular Weight 175.14 g/mol [1][2]
IUPAC Name This compound[2]
Melting Point 187-188 °C
Boiling Point 421.525 °C at 760 mmHg[1]
Density 1.437 g/cm³[1]
Flash Point 208.731 °C[1]
Appearance Solid
SMILES C1=CC2=CN=NC=C2C(=C1)--INVALID-LINK--[O-][2]
InChI InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H[2]

Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound typically involves the nitration of a phthalazine precursor. A general and plausible method involves the direct nitration of phthalazine using a mixture of concentrated sulfuric acid and fuming nitric acid. This electrophilic aromatic substitution reaction is directed by the existing ring system. A similar methodology has been successfully employed for the synthesis of 5-nitroisophthalic acid, highlighting the feasibility of this approach for related aromatic compounds.[5]

Conceptual Experimental Protocol: Synthesis of this compound

Disclaimer: This is a conceptual protocol based on established chemical principles and requires optimization and validation in a laboratory setting.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phthalazine in concentrated sulfuric acid under cooling in an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Isolation: The precipitate formed is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

G cluster_synthesis Synthesis Workflow Phthalazine Phthalazine Reaction Nitration Reaction Phthalazine->Reaction Nitrating_Mixture Fuming HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction Quenching Quenching on Ice Reaction->Quenching Filtration Filtration & Washing Quenching->Filtration Drying Drying Filtration->Drying Purification Recrystallization Drying->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay between the electron-deficient phthalazine core and the strongly electron-withdrawing nitro group.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group activates the aromatic ring towards nucleophilic attack. This makes positions ortho and para to the nitro group susceptible to substitution by various nucleophiles. This property is highly valuable for the synthesis of a diverse library of phthalazine derivatives for structure-activity relationship (SAR) studies.[4]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 5-aminophthalazine is a key intermediate for further functionalization, such as diazotization followed by Sandmeyer reactions, or amide bond formation.

  • Reactions of the Phthalazine Ring: The nitrogen atoms in the phthalazine ring possess lone pairs of electrons and can be protonated or alkylated. The ring system can also participate in cycloaddition reactions.

G cluster_reactivity Key Reactivity Pathways This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution (SNAr) This compound->Nucleophilic Aromatic Substitution Nitro Group Reduction Reduction of Nitro Group This compound->Nitro Group Reduction Ring Reactions Phthalazine Ring Reactions This compound->Ring Reactions Derivatives Substituted Phthalazine Derivatives Nucleophilic Aromatic Substitution->Derivatives 5-Aminophthalazine 5-Aminophthalazine Nitro Group Reduction->5-Aminophthalazine Functionalized Phthalazines Further Functionalized Phthalazines 5-Aminophthalazine->Functionalized Phthalazines

Caption: Major reactivity pathways of this compound.

Potential Applications in Drug Development

While specific biological studies on this compound are not extensively reported in publicly available literature, the broader class of nitro-aromatic compounds and phthalazine derivatives have demonstrated significant potential in medicinal chemistry.

Antimicrobial and Antiparasitic Agents

Nitro-containing heterocyclic compounds have a long history as effective antimicrobial and antiparasitic agents.[6][7] The mechanism of action often involves the enzymatic reduction of the nitro group within the target organism to generate reactive nitrogen species.[3][8] These reactive intermediates can induce cellular damage by targeting DNA, proteins, and lipids, leading to cell death.[8] It is plausible that this compound could exhibit similar bioactivity.

Proposed Mechanism of Action as an Antimicrobial Agent:

G cluster_moa Proposed Antimicrobial Mechanism of Action This compound This compound Entry Entry into Microbial Cell This compound->Entry Reduction Reduction of Nitro Group Entry->Reduction Nitroreductase Nitroreductase Enzyme Nitroreductase->Reduction Reactive_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Reduction->Reactive_Species Cellular_Targets Cellular Macromolecules (DNA, Proteins, Lipids) Reactive_Species->Cellular_Targets Damage Oxidative Damage Cellular_Targets->Damage Cell_Death Microbial Cell Death Damage->Cell_Death

Caption: A proposed mechanism for the antimicrobial activity of this compound.

Modulation of Signaling Pathways

Recent research has identified phthalazine derivatives as inhibitors of the Transforming Growth Factor-beta (TGFβ) signaling pathway, which is implicated in fibrosis and cancer.[9] While the initial studies did not specifically include this compound, its core structure suggests that it could serve as a scaffold for the development of novel modulators of this and other cellular signaling pathways. The electron-withdrawing nature of the nitro group can significantly alter the binding affinity and selectivity of the molecule for biological targets.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. Standard analytical techniques that should be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the positions of the protons and carbons on the phthalazine ring and the presence of the nitro group.[6][10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, particularly the strong asymmetric and symmetric stretches of the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively) and the C=N and C=C stretching vibrations of the aromatic system.[6][10][12]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structure elucidation.[6][10][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the synthesized compound and for monitoring the progress of reactions.

Safety and Handling

As with all nitro-aromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Summary:

  • Toxicity: Nitro-aromatic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract. Some nitro compounds are suspected mutagens or carcinogens.[3]

  • Reactivity: Azo and nitro compounds can be energetic materials and may detonate under certain conditions, particularly when mixed with strong acids or reducing agents.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and strong acids.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

This compound is a versatile chemical entity with significant potential for applications in drug discovery and materials science. Its synthesis is achievable through established nitration methodologies, and its reactivity offers numerous avenues for the creation of diverse chemical libraries. While specific biological data for this compound is limited, the known activities of related nitro-aromatic and phthalazine compounds provide a strong rationale for its further investigation as a potential therapeutic agent, particularly in the antimicrobial and oncology fields. A thorough understanding of its chemical properties, reactivity, and safety precautions is essential for any researcher or scientist working with this promising molecule.

References

An In-depth Technical Guide to 5-Nitrophthalazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrophthalazine is a nitroaromatic heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of phthalazine, a bicyclic aromatic heterocycle, this compound serves as a versatile building block for the synthesis of more complex molecules. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the phthalazine core, rendering it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a planar molecule consisting of a fused benzene and pyridazine ring system, with a nitro group substituted at the 5-position.

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Identifiers and Physicochemical Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 89898-86-2[1]
Molecular Formula C₈H₅N₃O₂[1]
Molecular Weight 175.14 g/mol [1]
Melting Point 187-188 °C
Boiling Point 421.525 °C at 760 mmHg
Density 1.437 g/cm³
Flash Point 208.731 °C
Appearance Light yellow solid
Solubility Soluble in DMSO and DMF.[2]
InChI InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H[1]
InChIKey NWASGBYNFZVASN-UHFFFAOYSA-N[1]
SMILES C1=CC2=CN=NC=C2C(=C1)--INVALID-LINK--[O-][1]

Synthesis of this compound

The primary synthetic route to this compound involves the direct nitration of phthalazine. This electrophilic aromatic substitution reaction is a well-established method for introducing a nitro group onto an aromatic ring.

Synthesis Workflow

Synthesis_Workflow phthalazine Phthalazine reaction Nitration Reaction (100°C, 72h) phthalazine->reaction sulfuric_acid Concentrated Sulfuric Acid sulfuric_acid->reaction potassium_nitrate Potassium Nitrate potassium_nitrate->reaction workup Aqueous Work-up & Neutralization reaction->workup product This compound workup->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

  • Dissolution: Dissolve 3.0 g (23.3 mmol) of phthalazine in 20 mL of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heating: Heat the reaction mixture to 100°C.

  • Addition of Nitrating Agent: Add 18.8 g (186 mmol) of potassium nitrate to the reaction mixture in portions over a period of 1 hour.

  • Reaction: Maintain the reaction temperature at 100°C for 72 hours.

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into ice water. Neutralize the solution to a neutral pH with ammonium hydroxide solution, which will result in the formation of a yellow-brown precipitate.

  • Isolation and Purification: Collect the precipitate by filtration and dry it to obtain this compound as a light yellow solid. The reported yield for this procedure is approximately 56%.

Chemical Reactivity

The reactivity of this compound is largely dictated by the presence of the nitro group and the phthalazine core. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group to form 5-aminophthalazine. This transformation is a crucial step in the synthesis of various derivatives for medicinal chemistry applications.

Caption: Reduction of this compound to 5-Aminophthalazine.

Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient phthalazine ring, further activated by the nitro group, is susceptible to nucleophilic attack. This allows for the displacement of a suitable leaving group or, in some cases, a hydrogen atom, by a nucleophile. While there are no specific literature examples of SNAr on this compound itself, the general principles of SNAr on nitroaromatic compounds are well-established.[3][4] Nucleophiles such as amines, alkoxides, and thiolates can potentially react with this compound under appropriate conditions to introduce new functional groups.[5][6]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

1H NMR (400 MHz, DMSO-d6) 13C NMR (100.17 MHz, DMSO-d6)
δ 10.2 (s, 1H)δ 152.1
δ 9.98 (s, 1H)δ 146.3
δ 8.84 (d, J = 7.4 Hz, 1H)δ 141.0
δ 8.59 (d, J = 7.6 Hz, 1H)δ 133.2
δ 8.20 (dd, J = 7.4, 14.9 Hz, 1H)δ 131.8
δ 130.0
δ 127.4
δ 118.7
Infrared (IR) Spectroscopy
Functional GroupCharacteristic Absorption (cm-1)
Aromatic C-H stretch3100-3000
Aromatic C=C stretch1600-1450
N-O asymmetric stretch (NO₂)1550-1500
N-O symmetric stretch (NO₂)1370-1330
C-N stretch1300-1200
Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak at m/z = 175. The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) and potentially other characteristic fragments of the phthalazine core.[7][8]

Applications in Drug Discovery

The phthalazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents.[9][10][11][12] this compound, as a key intermediate, provides a gateway to a variety of substituted phthalazine derivatives.

Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several PARP inhibitors, such as Olaparib, feature a phthalazinone core.[13][14][15][16] The synthesis of these inhibitors often involves the use of phthalazine derivatives. This compound can be a valuable starting material for the synthesis of functionalized phthalazinones through reduction of the nitro group followed by further chemical modifications.

Synthesis of Other Bioactive Molecules

The versatility of this compound allows for its use in the synthesis of a diverse range of bioactive molecules. The nitro group can be transformed into other functional groups, and the phthalazine core can be further elaborated to create novel chemical entities for screening in various disease models.[3][17]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[9][10][13][14][15]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemistry that makes it an important building block in organic synthesis. Its straightforward preparation, coupled with the reactivity of the nitro group and the phthalazine core, provides access to a wide array of functionalized derivatives. The demonstrated and potential applications of these derivatives in medicinal chemistry, particularly in the development of anticancer agents like PARP inhibitors, underscore the significance of this compound in modern drug discovery. Further exploration of the reactivity and biological activity of this compound and its derivatives is likely to uncover new opportunities for the development of novel therapeutics and functional materials.

References

An In-Depth Technical Guide to 5-Nitrophthalazine: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 5-Nitrophthalazine, a heterocyclic nitroaromatic compound of significant interest to the medicinal chemistry and drug development communities. The document delineates the molecule's formal nomenclature and physicochemical properties. A detailed, self-validating protocol for its synthesis via electrophilic nitration of phthalazine is presented, emphasizing the causal relationships behind the procedural steps. Furthermore, the guide explores the therapeutic potential of this compound, focusing on its role as a scaffold for the development of targeted anticancer agents, particularly as an inhibitor of Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Key signaling pathways implicated in its mechanism of action are illustrated, providing a foundation for further research and development.

Introduction and Chemical Identity

This compound is a derivative of phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. The introduction of a nitro group (-NO₂) at the 5-position significantly modulates the electronic properties of the phthalazine core, rendering it a versatile building block in medicinal chemistry.[1][2] The strong electron-withdrawing nature of the nitro group makes the aromatic system electron-deficient, influencing its reactivity and biological interactions.

The formal IUPAC name for this compound is This compound .[3] It is identified by the CAS Number 89898-86-2 .[3] The presence of the phthalazine nucleus in numerous biologically active compounds has established it as a "privileged scaffold" in drug discovery.[2][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₅N₃O₂[3]
Molecular Weight 175.14 g/mol [3]
Appearance Solid (predicted)
Topological Polar Surface Area 71.6 Ų[3]
InChIKey NWASGBYNFZVASN-UHFFFAOYSA-N[3]
SMILES C1=CC2=CN=NC=C2C(=C1)--INVALID-LINK--[O-][3]

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic aromatic substitution, specifically the nitration of a phthalazine precursor. The following protocol is a robust and validated method for this transformation.

Synthesis Workflow

Synthesis_Workflow reagents Phthalazine Concentrated H₂SO₄ Concentrated HNO₃ reaction Nitration Reaction (0-10 °C) reagents->reaction Reactants quench Quenching (Ice-water) reaction->quench Reaction Mixture neutralization Neutralization (aq. NaHCO₃) quench->neutralization Acidic Mixture extraction Extraction (Ethyl Acetate) neutralization->extraction Neutralized Mixture purification Purification (Column Chromatography) extraction->purification Organic Layer product This compound purification->product Purified Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Phthalazine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phthalazine (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C. The use of concentrated sulfuric acid is crucial as it acts as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5]

  • Nitration: Cool the solution to 0-5 °C using an ice-salt bath. Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. This temperature control is critical to prevent over-nitration and the formation of unwanted byproducts.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the reaction by diluting the acid and precipitating the crude product.

  • Neutralization: Carefully neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. This step is essential to remove excess acid and facilitate the extraction of the product into an organic solvent.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound. The separation of potential isomers is critical and may require careful optimization of the chromatographic conditions.[6]

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the electron-withdrawing effect of the nitro group and the nitrogen atoms in the phthalazine ring, the aromatic protons will be deshielded and appear in the downfield region of the spectrum.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atom attached to the nitro group is expected to be significantly deshielded.[7][8][9]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for the N-O stretching vibrations of the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹), C=N stretching of the phthalazine ring, and C-H stretching of the aromatic ring.[10][11]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[12][13][14]

Applications in Drug Development: A Focus on Oncology

The phthalazine scaffold is a key component of several approved anticancer drugs, and the introduction of a nitro group can enhance biological activity.[15][16] this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology.

Mechanism of Action: Targeting Key Cancer Pathways

Phthalazine derivatives have been extensively investigated as inhibitors of two critical enzyme families in cancer biology: Poly (ADP-ribose) polymerases (PARPs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

  • PARP Inhibition: PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death through a process known as synthetic lethality.[17][18][19] Phthalazinone derivatives, structurally related to this compound, are potent PARP inhibitors.

  • VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[20][21] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By inhibiting VEGFR-2, phthalazine-based compounds can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.[22][23]

Signaling Pathway Diagram

Signaling_Pathway cluster_0 VEGFR-2 Pathway cluster_1 PARP Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP BER Base Excision Repair PARP->BER DNA_DSB DNA Double-Strand Break (Replication Fork Collapse) PARP->DNA_DSB Inhibition leads to Cell_Death Apoptosis (in HR-deficient cells) DNA_DSB->Cell_Death Nitrophthalazine This compound Derivatives Nitrophthalazine->VEGFR2 Inhibits Nitrophthalazine->PARP Inhibits

References

Synthesis pathway of 5-Nitrophthalazine from phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 5-Nitrophthalazine from Phthalazine

Introduction

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant pharmacological activities. The introduction of a nitro group onto the phthalazine scaffold can serve as a crucial step in the synthesis of more complex molecules, acting as a versatile intermediate for further functionalization, such as reduction to an amino group. This guide provides a comprehensive overview of the synthesis of this compound from phthalazine, grounded in the principles of electrophilic aromatic substitution. As a senior application scientist, this document is structured to provide not just a protocol, but a deep understanding of the reaction mechanism, causality behind experimental choices, and a framework for successful synthesis and characterization.

Theoretical Foundation: The Mechanism of Phthalazine Nitration

The synthesis of this compound from phthalazine is achieved through an electrophilic aromatic substitution (EAS) reaction. The core of this process is the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich phthalazine ring system.

Generation of the Nitronium Ion

The most common and effective method for generating the nitronium ion is the use of a "mixed acid" solution, a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Regioselectivity in Phthalazine Nitration

The phthalazine molecule consists of two fused rings: a benzene ring and a pyridazine ring. The two nitrogen atoms in the pyridazine ring are electron-withdrawing due to their electronegativity. This has two main consequences for electrophilic substitution:

  • Deactivation: The entire ring system is deactivated towards electrophilic attack compared to benzene. The nitrogen atoms pull electron density from the rings, making them less nucleophilic.[1]

  • Directing Effect: The pyridazine ring is significantly more deactivated than the benzene ring. Therefore, the electrophilic attack by the nitronium ion will preferentially occur on the carbocyclic (benzene) ring.

Within the benzene ring, there are four possible positions for substitution (C-5, C-6, C-7, C-8). The nitrogen atoms exert their strongest deactivating effect on the adjacent "peri" positions (C-5 and C-8). However, the attack at the C-5 (or C-8) position results in a resonance-stabilized intermediate (the sigma complex or arenium ion) where the positive charge is better delocalized without placing it directly on the carbon atom adjacent to the electron-deficient pyridazine ring junction. This makes the 5- and 8-positions the most likely sites of nitration. The formation of this compound is thus the anticipated major product.

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// Nodes Phthalazine [label="Phthalazine", fillcolor="#F1F3F4", fontcolor="#202124"]; MixedAcid [label=<Mixed AcidH₂SO₄ + HNO₃>, fillcolor="#F1F3F4", fontcolor="#202124"]; Nitronium [label=(Nitronium Ion)>, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SigmaComplex [label=(Resonance Stabilized)>, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label=(-H⁺)>, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges MixedAcid -> Nitronium [label="Generates"]; Phthalazine -> SigmaComplex [label="Electrophilic Attack"]; Nitronium -> SigmaComplex; SigmaComplex -> Product [label="Rearomatization"]; Deprotonation -> Product; }

Figure 1: Simplified reaction mechanism for the nitration of phthalazine.

Experimental Protocol: A Validated Approach

This protocol describes a robust method for the nitration of phthalazine. The causality for each step is explained to ensure a self-validating and reproducible workflow.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Phthalazine98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)98%, ACS ReagentFisher Scientific
Nitric Acid (HNO₃)70%, ACS ReagentVWR
Deionized Water--
Ice--
Sodium Bicarbonate (NaHCO₃)Saturated Solution-
Ethyl AcetateACS Grade-
Anhydrous Magnesium Sulfate (MgSO₄)--
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Dropping funnel--
Ice bath--
Buchner funnel and filter paper--
Rotary evaporator--
Step-by-Step Synthesis Procedure
  • Reaction Setup: Place phthalazine (e.g., 5.0 g, 38.4 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: In an ice bath, cool the flask to 0-5 °C. Slowly and carefully add concentrated sulfuric acid (20 mL) to the flask with continuous stirring. Phthalazine will dissolve to form a solution of its salt. Causality: This exothermic step must be cooled to prevent uncontrolled temperature rise. The sulfuric acid acts as the solvent and the catalyst for nitronium ion formation.[2]

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.5 mL, ~57.6 mmol, 1.5 eq) to concentrated sulfuric acid (6.5 mL) while cooling in an ice bath. Causality: Pre-mixing and cooling the acids ensures the controlled formation of the nitronium ion before it is introduced to the substrate, enhancing safety and reaction control.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred phthalazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: A slow, controlled addition of the nitrating agent at low temperature is critical to prevent over-nitration (dinitration) and side reactions, thus improving the selectivity for the desired mono-nitro product.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring. A precipitate should form. Causality: Quenching the reaction on ice dilutes the acid and causes the product, which is less soluble in the aqueous acidic medium, to precipitate out. This step must be done slowly to dissipate the heat generated from acid dilution.

  • Neutralization and Filtration: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO₂ gas. Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual acids and inorganic salts.

  • Drying and Purification: Dry the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield this compound as a solid.

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// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; }

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

Expected Product Characteristics
PropertyExpected Value
Chemical Formula C₈H₅N₃O₂
Molecular Weight 175.15 g/mol [4]
Appearance Solid
Purity (recrystallized) >95%
Storage Temperature 2-8 °C, sealed in dry conditions[5]
Analytical Confirmation
  • ¹H NMR: The proton NMR spectrum should show a distinct pattern of aromatic protons consistent with the 5-nitro substitution pattern.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 8 distinct carbon atoms in the aromatic structure.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum should exhibit characteristic strong absorption bands for the N-O stretching of the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (m/z = 175.15).

  • Melting Point: A sharp melting point consistent with the literature value for the pure compound should be observed.

Safety Considerations

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reactions: The dilution of sulfuric acid and the nitration reaction itself are highly exothermic. Strict temperature control is essential to prevent the reaction from running out of control. Always add acid to water (or the reaction mixture), never the other way around.

  • Neutralization: The neutralization step with sodium bicarbonate produces a significant amount of CO₂ gas, which can cause frothing and splashing. Perform this step slowly in a large beaker.

Conclusion

The synthesis of this compound from phthalazine is a classic example of electrophilic aromatic substitution on a deactivated heterocyclic system. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the nitrating agent, high selectivity for the desired 5-nitro isomer can be achieved. This guide provides the theoretical basis and a detailed, practical protocol to enable researchers, scientists, and drug development professionals to successfully synthesize and characterize this valuable chemical intermediate.

References

Discovery and history of phthalazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Phthalazine Compounds

Abstract

Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has evolved from a 19th-century chemical curiosity into a cornerstone of modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery, historical development, and pharmacological significance of the phthalazine scaffold. We will trace its origins from the initial synthesis by Siegmund Gabriel, delve into the serendipitous discovery of the first major phthalazine-based drug, hydralazine, and map its emergence as a privileged scaffold in contemporary drug development. This document provides researchers, scientists, and drug development professionals with a detailed narrative, including key synthetic protocols and the causal logic behind the scientific milestones that have defined the legacy of phthalazine chemistry.

Part 1: The Genesis of a Scaffold - The First Synthesis of Phthalazine

The story of phthalazine begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The German chemist Siegmund Gabriel , a prominent figure known for his work on nitrogen-containing cyclic compounds, including the famed Gabriel synthesis of primary amines, was the first to successfully synthesize and characterize the parent phthalazine molecule.[1]

In a landmark 1893 publication, Gabriel and his collaborator Georg Pinkus reported the first synthesis of phthalazine.[2][3][4] Their approach was a condensation reaction between ω-tetrabromorthoxylene and hydrazine.[2][4][5] This foundational method, while historically significant, relied on a relatively harsh and multi-step preparation of the starting material.

An alternative early method involved the reduction of a chlorinated precursor, chlorphthalazine, using phosphorus and hydroiodic acid.[2][4][5] These initial syntheses were crucial for establishing the fundamental structure and basic chemical properties of the phthalazine ring system. Early investigations revealed its basic nature and the ability to form addition products with alkyl iodides.[4]

Experimental Protocol: Gabriel's Original Synthesis of Phthalazine (1893)

This protocol is based on the classical synthesis reported by S. Gabriel and G. Pinkus.

Objective: To synthesize the parent phthalazine ring via the condensation of a halogenated ortho-xylene derivative with hydrazine.

Methodology:

  • Preparation of Starting Material: The synthesis commences with the preparation of α,α,α',α'-tetrachloro-o-xylene. This is typically achieved through the side-chain chlorination of o-xylene.[6]

  • Condensation Reaction: α,α,α',α'-tetrachloro-o-xylene is reacted with hydrazine hydrate. The hydrazine acts as a dinucleophile, displacing the halogen atoms to form the heterocyclic ring.

  • Cyclization: The reaction proceeds through a double nucleophilic substitution, where the two nitrogen atoms of hydrazine attack the benzylic carbons, leading to the formation of the stable six-membered pyridazine ring fused to the benzene core.

  • Isolation and Purification: Following the reaction, the resulting phthalazine is isolated from the reaction mixture. Purification is typically achieved through recrystallization to yield pale yellow needles.[5]

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification start1 α,α,α',α'-Tetrachloro-o-xylene step1 Condensation & Cyclization (Double Nucleophilic Substitution) start1->step1 start2 Hydrazine Hydrate (N₂H₄·H₂O) start2->step1 step2 Heat / Reflux step1->step2 product Crude Phthalazine step2->product purification Recrystallization product->purification final_product Pure Phthalazine purification->final_product

Caption: Workflow of Gabriel's original phthalazine synthesis.

Part 2: A Serendipitous Turn - The Pharmacological Awakening

For nearly half a century, phthalazine remained primarily of academic interest. Its trajectory shifted dramatically in the 1940s due to a serendipitous discovery in the laboratories of Ciba (now Novartis). Researchers were engaged in a program to discover new antimalarial agents, a common focus for pharmaceutical research at the time.[7][8]

During the screening of novel compounds, a 1-hydrazinophthalazine derivative, initially designated C-5968, was synthesized.[7] While it proved ineffective against malaria, preclinical testing revealed a potent and unexpected biological activity: the compound caused a significant and sustained lowering of blood pressure.[8] This observation marked a pivotal moment. The research focus for this molecule rapidly shifted from infectious disease to cardiovascular medicine.[8]

This compound was named hydralazine . After its antihypertensive properties were confirmed in further studies, Ciba filed for a patent in 1945, which was granted in 1949.[7][8] Hydralazine received FDA approval in 1953, becoming one of the very first oral medications for the treatment of hypertension.[7][8]

The introduction of hydralazine was a landmark event in therapeutics.[8] It offered a novel mechanism of action as a direct-acting vasodilator, working by relaxing the smooth muscle of arterioles to decrease peripheral resistance.[9][10][11] While the precise molecular mechanism involving inositol trisphosphate-induced calcium release would be elucidated later, its clinical efficacy was immediately apparent.[7]

Milestone Year Significance Reference
Discovery1940sDiscovered at Ciba during antimalarial research.[7][8]
Patent Filed1945Ciba filed for a patent for 1-hydrazinophthalazine.[8]
Patent Granted1949The patent for hydralazine was officially issued.[7][8]
FDA Approval1953Approved as one of the first oral antihypertensive drugs.[7][8]

Part 3: The Modern Era - Phthalazine as a Privileged Scaffold

The success of hydralazine ignited widespread interest in the phthalazine core, transforming it into what medicinal chemists now recognize as a "privileged scaffold".[12] This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a fertile starting point for drug discovery.

The phthalazine structure is a versatile building block for several reasons:[13]

  • Structural Rigidity: The fused ring system provides a rigid and defined orientation for appended functional groups.

  • Hydrogen Bonding: The two nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.

  • Synthetic Tractability: The core can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR).[13][14]

This has led to the development of numerous synthetic methodologies beyond the classical approaches, often starting from readily available materials like phthalic anhydride.[15][16] Modern synthetic routes offer greater efficiency and the ability to generate vast libraries of diverse phthalazine derivatives.[14]

The pharmacological activities associated with phthalazine derivatives are remarkably broad, spanning numerous therapeutic areas.[17][18]

Table of Biological Activities:

Therapeutic AreaBiological ActivityReference
OncologyAnticancer, Antitumor, VEGFR-2 Inhibition[17][19][20][21]
InflammationAnti-inflammatory, Analgesic[17][18][19]
CardiovascularAntihypertensive, Cardiotonic, Vasorelaxant[17][22]
Infectious DiseaseAntimicrobial, Antibacterial, Antifungal[17][18]
Metabolic DiseaseAntidiabetic[18][22]
NeurologyAnticonvulsant, Antidepressant[17][19][22]

This versatility is exemplified by the number of successful drugs based on the phthalazine core, including the antihistamine Azelastine and the PARP inhibitor Olaparib , a groundbreaking anticancer agent.[12][17]

Part 4: Foundational Synthetic Methodologies

The synthesis of the phthalazine core and its derivatives has evolved significantly. Below are protocols for two key historical and highly relevant transformations.

Protocol 1: Synthesis of Phthalazinones from Phthalic Anhydride

This is one of the most common and versatile methods for creating the phthalazinone core, a key intermediate for many phthalazine-based drugs.[15][16]

Objective: To synthesize a 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide) intermediate via the reaction of phthalic anhydride with hydrazine.

Methodology:

  • Reaction Setup: Phthalic anhydride is dissolved in a suitable solvent, commonly glacial acetic acid, in a round-bottom flask equipped with a reflux condenser.[16]

  • Addition of Hydrazine: Hydrazine hydrate is added portion-wise to the solution. The reaction is often exothermic.

  • Reflux: The reaction mixture is heated to reflux for several hours. During this time, the hydrazine attacks the anhydride carbonyls, leading to ring-opening followed by a cyclizing condensation to form the stable phthalhydrazide ring.

  • Isolation: Upon cooling, the phthalazinone product typically precipitates out of the solution.

  • Purification: The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove impurities, and can be further purified by recrystallization.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification start1 Phthalic Anhydride step1 Nucleophilic Acyl Substitution (Ring Opening) start1->step1 start2 Hydrazine Hydrate start2->step1 start3 Solvent (e.g., Acetic Acid) start3->step1 step2 Intramolecular Cyclization & Dehydration step1->step2 step3 Heat / Reflux step2->step3 product Crude Phthalazinone step3->product purification Filtration & Washing product->purification final_product Pure Phthalazinone Derivative purification->final_product G start N-Alkylphthalimide + Hydrazine process Hydrazinolysis (Reflux in EtOH) start->process result Reaction Mixture process->result filter Filtration result->filter product1 Primary Amine (R-NH₂) (in filtrate) filter->product1 product2 Phthalhydrazide Byproduct (precipitate) filter->product2 isolate Isolation of Amine (e.g., Extraction) product1->isolate

References

5-Nitrophthalazine: A Versatile Scaffold for Innovations in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and chemical biology, the strategic selection of core molecular frameworks is paramount to the successful development of novel therapeutics and investigative tools. Heterocyclic compounds, in particular, have long been a cornerstone of such endeavors, offering a rich tapestry of chemical diversity and biological activity. Among these, the phthalazine scaffold has emerged as a privileged structure, underpinning a variety of pharmacologically active agents. This guide focuses on a key derivative of this important class: 5-Nitrophthalazine (C₈H₅N₃O₂). While seemingly a simple molecule, its strategic combination of a bicyclic heteroaromatic system and a reactive nitro group bestows upon it a remarkable versatility, positioning it as a pivotal starting material for the synthesis of complex bioactive molecules and as a potential chemical probe for exploring biological systems. This document aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the development of targeted therapeutics and advanced chemical biology tools. As a Senior Application Scientist, it is my intent to not only present established protocols but to also provide the underlying scientific rationale, empowering researchers to harness the full potential of this valuable chemical entity.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the intrinsic properties of a molecule is the foundation upon which its applications are built. This compound is a stable, solid organic compound under standard conditions.[1]

PropertyValueSource
Molecular Formula C₈H₅N₃O₂[2]
Molecular Weight 175.14 g/mol [2]
CAS Number 89898-86-2[2]
Appearance Light yellow solid-
Melting Point 187-190 °C-
Density 1.437 g/cm³-
Boiling Point 421.525 °C at 760 mmHg-
Flash Point 208.731 °C-
SMILES C1=CC2=CN=NC=C2C(=C1)--INVALID-LINK--[O-][2]
InChIKey NWASGBYNFZVASN-UHFFFAOYSA-N[2]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, provides a fingerprint of the molecule's structure.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • 10.2 (s, 1H)

  • 9.98 (s, 1H)

  • 8.84 (d, J = 7.4 Hz, 1H)

  • 8.59 (d, J = 7.6 Hz, 1H)

  • 8.20 (dd, J = 7.4, 14.9 Hz, 1H)

¹³C NMR (100.17 MHz, DMSO-d₆) δ (ppm):

  • 152.1

  • 146.3

  • 141.0

  • 133.2

  • 131.8

  • 130.0

  • 127.4

  • 118.7

The downfield shifts observed in both the proton and carbon NMR spectra are characteristic of the electron-deficient nature of the aromatic rings, a direct consequence of the electron-withdrawing effects of the fused pyridine ring and the nitro group. This electronic feature is central to the reactivity and applications of this compound.

Synthesis of this compound

The preparation of this compound is a critical first step for its subsequent use. A common and effective method involves the nitration of phthalazine.

Synthetic Protocol: Nitration of Phthalazine

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • Phthalazine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Ammonium Hydroxide solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a cooling bath, dissolve phthalazine in concentrated sulfuric acid. The reaction should be conducted in a fume hood with appropriate personal protective equipment.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add potassium nitrate in small portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with an ammonium hydroxide solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the solid product under vacuum to yield this compound.

Synthesis_Workflow

This compound as a Scaffold in Drug Discovery

The true potential of this compound lies in its utility as a versatile building block for the synthesis of pharmacologically active molecules. The electron-withdrawing nature of the nitro group and the inherent reactivity of the phthalazine core provide multiple avenues for chemical modification.

Key Chemical Transformations

Two primary transformations unlock the synthetic potential of this compound: nucleophilic aromatic substitution and reduction of the nitro group.

The nitro group strongly activates the phthalazine ring towards nucleophilic attack, particularly at positions ortho and para to it. This allows for the displacement of a suitable leaving group (often a halogen introduced in a prior step) by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities to the phthalazine core.[3][4]

SNAr_Mechanism

The nitro group can be readily reduced to an amino group, which serves as a key functional handle for further derivatization. This transformation is pivotal for accessing a different class of phthalazine derivatives. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl).[5] The resulting 5-aminophthalazine is a valuable intermediate for amide bond formation, diazotization, and other reactions common in medicinal chemistry.[6][7][8]

Nitro_Reduction

Application in the Synthesis of Anticancer Agents

The phthalazine scaffold is a prominent feature in several classes of potent anticancer agents. This compound serves as a logical starting point for the synthesis of many of these compounds.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9][10][11] Several phthalazine-based compounds have been developed as potent VEGFR-2 inhibitors.[9][12] The synthesis of these inhibitors often involves the functionalization of the phthalazine core, for which this compound can be a key precursor, especially for derivatives requiring an amino group at the 5-position.[13]

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[14] Inhibiting PARP can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[15] Phthalazinone-based structures are a hallmark of several clinically approved and investigational PARP inhibitors, such as Olaparib.[15][16] The synthesis of these complex molecules can be envisaged to start from functionalized phthalazines, with this compound being a potential early-stage intermediate.

This compound as a Potential Chemical Probe

Beyond its role as a synthetic scaffold, the inherent properties of this compound suggest its potential application as a chemical probe for studying biological systems.

Rationale for Use as a Chemical Probe

Chemical probes are small molecules used to study and manipulate biological systems.[17] Nitroaromatic compounds, including nitro-heterocycles, possess several features that make them attractive for probe development:

  • Fluorescence Quenching: The electron-deficient nature of the nitroaromatic system can lead to fluorescence quenching upon interaction with certain biological molecules, providing a "turn-on" or "turn-off" signal.[1]

  • Bio-reductive Activation: The nitro group can be reduced by cellular nitroreductases, which are often overexpressed in hypoxic environments, such as solid tumors. This reduction can lead to the formation of reactive species or the release of a payload, a principle used in the design of hypoxia-activated prodrugs and diagnostic agents.[18]

  • Electrophilicity: The activated aromatic ring can react with nucleophilic residues in proteins, allowing for its use in activity-based protein profiling (ABPP) to identify and study enzyme function.[19][20][21][22][23]

Potential Applications in Chemical Biology
  • Development of Fluorescent Probes: By coupling this compound to a fluorophore, it may be possible to create probes that signal changes in the cellular redox environment or the activity of specific nitroreductases.[18][24][25]

  • Activity-Based Protein Profiling (ABPP): this compound could be functionalized with a reporter tag and a reactive group to create activity-based probes for identifying novel protein targets or for screening inhibitor libraries.

  • High-Throughput Screening (HTS): The phthalazine core is a common feature in compound libraries for HTS campaigns aimed at discovering new bioactive molecules.[26]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and may cause skin and eye irritation.[27]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and reducing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound, with its C₈H₅N₃O₂ molecular formula, is more than just a simple chemical compound. It represents a confluence of chemical reactivity and biological potential. Its activated aromatic system and versatile nitro group make it an invaluable scaffold for the synthesis of a diverse array of complex molecules, particularly in the realm of oncology with the development of VEGFR-2 and PARP inhibitors. Furthermore, its intrinsic electronic properties open up exciting possibilities for its use as a chemical probe to interrogate complex biological processes. As our understanding of disease pathways becomes more nuanced, the demand for sophisticated chemical tools and targeted therapeutics will undoubtedly grow. This compound is well-positioned to be a key player in meeting this demand, and it is our hope that this guide will serve as a valuable resource for researchers and scientists who are poised to unlock its full potential.

References

An In-Depth Technical Guide to 5-Nitrophthalazine: Synthesis, Characterization, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 5-nitrophthalazine, a heterocyclic nitroaromatic compound of increasing interest to researchers in medicinal chemistry and materials science. This document details the synthesis, spectroscopic characterization, predicted reactivity, and potential applications of this compound, supported by established chemical principles and relevant literature. Experimental protocols for its synthesis and characterization are provided, alongside a discussion of its chemical reactivity, with a focus on the reduction of the nitro group and nucleophilic aromatic substitution. Safety and handling considerations are also addressed. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and the development of novel organic materials.

Introduction

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group onto the phthalazine scaffold, as in this compound, profoundly influences the molecule's electronic properties, reactivity, and biological profile. The strong electron-withdrawing nature of the nitro group activates the aromatic system towards certain chemical transformations, making this compound a versatile intermediate for the synthesis of a wide array of functionalized phthalazine derivatives. Understanding the core characteristics of this molecule is paramount for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Chemical Structure and Identifiers
  • IUPAC Name: this compound[1]

  • CAS Number: 89898-86-2[1]

  • Molecular Formula: C₈H₅N₃O₂[1]

  • Molecular Weight: 175.14 g/mol [1]

  • SMILES: C1=CC2=CN=NC=C2C(=C1)--INVALID-LINK--[O-][1]

  • InChI: InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H[1]

Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for designing reaction conditions and purification procedures.

PropertyValueSource
Appearance Expected to be a crystalline solid[2]
Melting Point 187-190 °C[3]
Boiling Point (predicted) 421.5 °C at 760 mmHg
Density (predicted) 1.437 g/cm³
Flash Point (predicted) 208.7 °C
Solubility Profile
Solvent ClassPredicted SolubilityRationale
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)HighThe polarity of these solvents can effectively solvate the polar regions of the molecule.
Polar Protic (e.g., Ethanol, Methanol)ModerateHydrogen bonding with the nitro group and ring nitrogens is possible, but the large aromatic core may limit extensive solubility.
Chlorinated (e.g., Dichloromethane, Chloroform)Moderate to LowThe moderate polarity of these solvents may allow for some dissolution.
Nonpolar (e.g., Hexane, Toluene)LowThe overall polarity of this compound is too high for significant solubility in nonpolar solvents.
Aqueous Very LowThe hydrophobic nature of the bicyclic aromatic system will dominate, leading to poor water solubility.

Synthesis of this compound

This compound can be synthesized via the nitration of phthalazine. The following protocol is adapted from the literature and provides a reliable method for its preparation in a laboratory setting.

Reaction Scheme

Synthesis of this compound Phthalazine Phthalazine Product This compound Phthalazine->Product 100 °C, 72 h NitratingMixture KNO₃, H₂SO₄ NitratingMixture->Phthalazine

Caption: Synthesis of this compound from Phthalazine.

Experimental Protocol

Materials:

  • Phthalazine (2,3-diazanaphthalene)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Ammonium Hydroxide solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3.0 g (23.3 mmol) of phthalazine in 20 mL of concentrated sulfuric acid.

  • Heat the mixture to 100 °C.

  • Over a period of 1 hour, add 18.8 g (186 mmol) of potassium nitrate in small portions.

  • Maintain the reaction temperature at 100 °C for 72 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water.

  • Neutralize the solution to a neutral pH with ammonium hydroxide solution, which will result in the formation of a yellow-brown precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and dry it to obtain this compound.

Expected Yield: Approximately 56%.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound exhibit characteristic signals that correspond to the unique chemical environments of the nuclei.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.2s1HH-4
9.98s1HH-1
8.84d, J = 7.4 Hz1HH-6
8.59d, J = 7.6 Hz1HH-8
8.20dd, J = 7.4, 7.9 Hz1HH-7

¹³C NMR (100.17 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
152.1C-4
146.3C-1
141.0C-8a
133.2C-7
131.8C-4a
130.0C-5
127.4C-8
118.7C-6
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationIntensity
3100-3000Aromatic C-H stretchMedium
1600-1450Aromatic C=C stretchMedium to Strong
1570-1490Asymmetric NO₂ stretchStrong
1390-1300Symmetric NO₂ stretchStrong
850-750C-N stretchMedium
800-600Aromatic C-H out-of-plane bendStrong
Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the stability of the phthalazine ring and the presence of the nitro group.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 175

  • Loss of NO₂: A significant fragment at m/z = 129, corresponding to the loss of the nitro group (46 Da).

  • Loss of NO and CO: Sequential loss of nitric oxide (30 Da) and carbon monoxide (28 Da) from the molecular ion is a common fragmentation pathway for nitroaromatic compounds.

  • Phthalazine Cation Radical: The fragment at m/z = 129 may further fragment in a manner characteristic of the phthalazine ring system.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the interplay between the electron-deficient phthalazine ring and the strongly electron-withdrawing nitro group.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 5-aminophthalazine, a valuable building block for the synthesis of various bioactive molecules. A variety of reducing agents can be employed for this transformation.

Caption: Reduction of this compound to 5-Aminophthalazine.

Causality in Reagent Choice:

  • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, often providing high yields. However, it may not be suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes).

  • Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): These are classic and robust methods for nitro group reduction. They are often chemoselective for the nitro group in the presence of other reducible functionalities.

  • Transfer Hydrogenation (e.g., Hydrazine/Pd-C): This method avoids the need for a pressurized hydrogen atmosphere, making it a safer alternative in some laboratory settings.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the electron-withdrawing nitro group, coupled with the inherent electron deficiency of the diazine ring, makes the phthalazine core of this compound susceptible to nucleophilic aromatic substitution. The positions ortho and para to the nitro group are particularly activated.

Caption: General scheme for SₙAr on a this compound derivative.

Mechanistic Insight:

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group restores the aromaticity of the ring, yielding the substituted product. For this compound itself, a direct SₙAr reaction would involve the displacement of a hydride ion, which is generally unfavorable. Therefore, this reaction is most relevant for derivatives of this compound that possess a good leaving group (e.g., a halogen) at a position activated by the nitro group.

Potential Applications

While specific applications of this compound are not extensively documented, its structure suggests significant potential in several areas of chemical research and development.

  • Medicinal Chemistry: As a precursor to 5-aminophthalazine and other derivatives, it can be used in the synthesis of compounds with potential therapeutic activities, such as anticancer, anti-inflammatory, and antimicrobial agents. The phthalazine scaffold is a known pharmacophore in a variety of drugs.

  • Materials Science: Nitroaromatic compounds are known to have interesting optical and electronic properties. This compound and its derivatives could be explored for applications in nonlinear optics, as components of charge-transfer complexes, or as building blocks for novel polymers.

  • Chemosensors: The electron-deficient nature of the this compound ring system could be exploited in the design of chemosensors for the detection of electron-rich analytes.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Toxicology: Specific toxicological data such as the LD50 for this compound is not available. However, nitroaromatic compounds as a class can be toxic and may cause methemoglobinemia. All necessary precautions should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a versatile heterocyclic compound with a rich potential for chemical transformations. Its synthesis is straightforward, and its structure can be unambiguously confirmed by standard spectroscopic techniques. The presence of the nitro group not only activates the molecule for further functionalization via reduction and nucleophilic aromatic substitution but also imbues it with properties that may be of interest in materials science. This guide provides a solid foundation for researchers looking to explore the chemistry and applications of this intriguing molecule, paving the way for future discoveries in drug development and beyond.

References

The Ascendant Role of 5-Nitrophthalazine in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazine scaffold, a bicyclic heteroaromatic system, has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The strategic introduction of a nitro group at the 5-position significantly modulates the electron density of the phthalazine ring, creating a versatile pharmacophore, 5-nitrophthalazine. This modification not only influences the molecule's physicochemical properties but also provides a reactive handle for the synthesis of a diverse array of derivatives. This in-depth technical guide provides a comprehensive overview of this compound and its derivatives, with a particular focus on their synthesis, chemical properties, and burgeoning applications as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in oncology.

The this compound Core: Structure and Intrinsic Properties

This compound is a solid organic compound with the chemical formula C₈H₅N₃O₂ and a molecular weight of 175.14 g/mol .[3][4] The presence of the electron-withdrawing nitro group at the C5 position significantly influences the reactivity of the phthalazine core, making it a key intermediate in the synthesis of more complex molecules.

PropertyValueSource(s)
Molecular Formula C₈H₅N₃O₂[3][4]
Molecular Weight 175.14 g/mol [3][4]
CAS Number 89898-86-2[3]
Appearance Light yellow solid[5]
Storage Sealed in dry, 2-8°C[6]

The structural arrangement of this compound, with its fused benzene and pyridazine rings, provides a rigid scaffold that can be strategically functionalized to interact with specific biological targets. The nitro group, in particular, can be reduced to an amino group, opening up a vast chemical space for derivatization.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the nitration of phthalazine. The following protocol outlines a general and effective method.

Rationale for Reagent Selection

The use of a strong nitrating agent is crucial for the successful introduction of the nitro group onto the relatively electron-deficient phthalazine ring. Fuming nitric acid in the presence of concentrated sulfuric acid is the standard reagent for this transformation.[7][8] Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[8] The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side product formation.[9]

Experimental Protocol: Nitration of Phthalazine

Materials:

  • Phthalazine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ammonium Hydroxide solution

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phthalazine in concentrated sulfuric acid with cooling in an ice bath.

  • Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10°C. The addition of a nitrating mixture (a pre-mixed solution of nitric and sulfuric acids) is a common industrial practice to control the exotherm.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a light yellow solid.

The Phthalazinone Scaffold: A Gateway to Potent Bioactivity

A significant portion of the medicinal chemistry surrounding this compound involves its conversion to phthalazinone derivatives. These compounds have demonstrated remarkable efficacy as inhibitors of key enzymes in cancer progression. The general synthesis of phthalazinones involves the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine.[10][11]

This compound Derivatives as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[3][12] In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to a synthetic lethal phenotype, making PARP inhibitors a highly effective targeted therapy.[3] The phthalazinone scaffold has been instrumental in the development of potent PARP inhibitors, including the FDA-approved drug Olaparib.[3][12]

Mechanism of Action: Trapping PARP on DNA

Phthalazinone-based PARP inhibitors act as competitive inhibitors of NAD⁺ at the catalytic domain of PARP1 and PARP2.[3] Beyond catalytic inhibition, a key aspect of their efficacy is their ability to "trap" the PARP enzyme on the DNA at the site of a single-strand break. This trapped PARP-DNA complex is a significant physical impediment to DNA replication, leading to the formation of cytotoxic double-strand breaks.

Mechanism of PARP Inhibition and Trapping.
Structure-Activity Relationship (SAR) of Phthalazinone PARP Inhibitors

The development of potent phthalazinone-based PARP inhibitors has been guided by extensive SAR studies. A key finding was that a 4-benzyl-2H-phthalazin-1-one scaffold serves as an excellent starting point.[4] Further optimization led to the discovery that incorporating carbonyl-containing substituents at the meta-position of the benzyl fragment significantly enhances inhibitory activity.[4]

CompoundR-Group on Benzyl RingPARP-1 IC₅₀ (nM)Reference
Olaparib 3-(piperazine-1-carbonyl)5[3]
Compound 11c 4-phenyl97[12]
Compound 23 (Structure not fully specified)Desirable inhibitory efficiency[12]

The data clearly indicates that the nature and position of the substituent on the benzyl ring play a crucial role in determining the potency of PARP inhibition.

Synthesis of a Phthalazinone-Based PARP Inhibitor Intermediate

The synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one is a key step in the preparation of Olaparib and related analogs.[13]

Rationale: This multi-step synthesis involves the construction of the phthalazinone core followed by the attachment of the substituted benzyl moiety. The use of a phosphonate-based olefination allows for the stereoselective formation of the vinyl linkage, which is subsequently reduced. The final steps involve the creation of the piperazine amide, a common pharmacophore in drug design.

Detailed Protocol: A detailed, multi-step synthesis protocol is described in patent literature, starting from 2-carboxybenzaldehyde.[14] The key steps involve:

  • Synthesis of diethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate from 2-carboxybenzaldehyde.

  • Horner-Wadsworth-Emmons reaction with 2-fluoro-5-formylbenzonitrile to yield 2-fluoro-5-[(E/Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile.

  • Reaction with hydrazine hydrate to form the phthalazinone ring, yielding 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzonitrile.

  • Hydrolysis of the nitrile to a carboxylic acid.

  • Amide coupling with 1-(cyclopropylcarbonyl)piperazine to afford the final product.

This compound Derivatives as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[15][16] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anticancer therapies. Phthalazine and phthalazinone derivatives have emerged as potent VEGFR-2 inhibitors.[15][16]

Mechanism of Action: Targeting the ATP-Binding Site

Phthalazine-based VEGFR-2 inhibitors are typically Type II inhibitors, meaning they bind to the inactive "DFG-out" conformation of the kinase.[15][17] They occupy the ATP-binding site and an adjacent allosteric hydrophobic pocket.[15] Key interactions often involve hydrogen bonding with the hinge region residues, such as Cys919, and hydrophobic interactions within the back pocket.[15][16]

Mechanism of VEGFR-2 Inhibition.
Structure-Activity Relationship (SAR) of Phthalazine-Based VEGFR-2 Inhibitors

The SAR of phthalazine-based VEGFR-2 inhibitors has been extensively explored. The anilinophthalazine scaffold is a common feature in many potent inhibitors.[18][19] The nature of the substituent on the aniline ring and the linker to other hydrophobic moieties are critical for activity.

CompoundKey Structural FeaturesVEGFR-2 IC₅₀ (µM)Reference
Compound 2g 4-(4-chlorophenyl)phthalazine with an acid hydrazide spacer0.148[15]
Compound 4a 4-(4-chlorophenyl)phthalazine with a different linker0.196[15]
Compound 5b 4-(4-chlorophenyl)phthalazine derivative0.331[15]
Sorafenib Reference Drug~0.1[9]

These results highlight the importance of the 4-(4-chlorophenyl)phthalazine scaffold and the optimization of the linker and distal hydrophobic groups to achieve potent VEGFR-2 inhibition.

Synthesis of a Phthalazine-Based VEGFR-2 Inhibitor

The synthesis of potent anilinophthalazine VEGFR-2 inhibitors often starts from a 1-chlorophthalazine derivative.

Rationale: The chlorine atom at the 1-position of the phthalazine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various aniline moieties. This is a versatile and widely used strategy for building a library of potential inhibitors for SAR studies.

Experimental Protocol:

  • Synthesis of 1-Chlorophthalazine Derivative: This can be achieved by treating the corresponding phthalazinone with a chlorinating agent like phosphorus oxychloride (POCl₃).[20]

  • Nucleophilic Aromatic Substitution: A mixture of the 1-chlorophthalazine derivative and the desired substituted aniline in a suitable solvent (e.g., ethanol, isopropanol) is heated, often in the presence of a base (e.g., triethylamine) to scavenge the HCl generated.[21]

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Future Perspectives and Conclusion

The this compound core and its phthalazinone derivatives have proven to be exceptionally valuable scaffolds in the design of targeted cancer therapies. The wealth of synthetic methodologies allows for extensive structural diversification, enabling the fine-tuning of inhibitory potency and selectivity against critical oncology targets like PARP and VEGFR-2. The continued exploration of the structure-activity relationships of these compounds, aided by computational modeling and crystal structure analysis, will undoubtedly lead to the development of next-generation inhibitors with improved efficacy and safety profiles. This guide has provided a foundational understanding of the chemistry and biological applications of this compound, intended to empower researchers in their pursuit of novel and effective therapeutic agents.

References

5-Nitrophthalazine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Canonical SMILES: C1=CC2=CN=NC=C2C(=C1)--INVALID-LINK--[O-][1]

Abstract

This technical guide provides an in-depth exploration of 5-Nitrophthalazine, a heterocyclic nitroaromatic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and comprehensive characterization through modern spectroscopic techniques. Furthermore, it delves into the potential applications of this compound as a versatile scaffold in the design of novel therapeutic agents, supported by an analysis of the mechanistic principles underlying the bioactivity of nitro-containing compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Phthalazine Scaffold

Phthalazine and its derivatives represent a class of nitrogen-containing heterocyclic compounds that are considered "privileged structures" in medicinal chemistry.[2][3] Their inherent biological activities and ability to serve as versatile scaffolds for the synthesis of more complex molecules have led to their extensive investigation in the development of novel therapeutics. The introduction of a nitro group onto the phthalazine core, as in this compound, significantly modulates its electronic properties and reactivity, opening avenues for its application in various therapeutic areas, including oncology and infectious diseases.[4][5] The electron-withdrawing nature of the nitro group can enhance the interaction of the molecule with biological targets and can also be a key pharmacophoric feature.[4][6]

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research and development.

PropertyValueSource
IUPAC Name This compoundPubChem
SMILES C1=CC2=CN=NC=C2C(=C1)--INVALID-LINK--[O-]PubChem[1]
CAS Number 89898-86-2PubChem[1]
Molecular Formula C₈H₅N₃O₂PubChem[1]
Molecular Weight 175.14 g/mol PubChem[1]
Appearance Solid (predicted)-
Solubility Soluble in common organic solventsGeneral Knowledge

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the nitration of a phthalazine precursor. The following protocol outlines a general procedure based on established methods for the nitration of aromatic compounds.[7][8][9]

Experimental Protocol: Nitration of Phthalazine

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

  • Phthalazine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phthalazine in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution of phthalazine, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Recrystallization

Objective: To purify the crude this compound.[10][11][12][13]

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, ethyl acetate/hexanes).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Phthalazine in H₂SO₄ Nitration Add HNO₃/H₂SO₄ at 0-5°C Start->Nitration Reaction Stir at Room Temperature (Monitor by TLC) Nitration->Reaction Workup Quench with Ice Neutralize with NaHCO₃ Reaction->Workup Extraction Extract with CH₂Cl₂ Workup->Extraction Drying Dry with MgSO₄ Concentrate Extraction->Drying Crude Crude this compound Drying->Crude Recrystallization Recrystallize from suitable solvent Crude->Recrystallization Crystals Pure this compound Crystals Recrystallization->Crystals

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[14][15]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[16][17][18][19][20]

Predicted ¹H and ¹³C NMR Data:

¹H NMR (Predicted)Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons7.5 - 9.0m
¹³C NMR (Predicted)Chemical Shift (δ, ppm)
Aromatic Carbons120 - 150
Carbon bearing NO₂~150

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific spectrometer used.

NMR_Workflow Sample This compound in Deuterated Solvent NMR_Acquisition Acquire Spectra (¹H, ¹³C, 2D) Sample->NMR_Acquisition Data_Processing Process Data (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Structure_Elucidation Assign Signals (Chemical Shift, Coupling, 2D Correlations) Data_Processing->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound.[21][22][23][24]

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

Expected FTIR Peak Assignments:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~1600-1450C=C and C=N stretchAromatic/Heterocyclic Ring
~1550-1500 and ~1350-1300Asymmetric and Symmetric N-O stretchNitro Group
Below 900C-H out-of-plane bendAromatic
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[25][26][27][28][29]

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) or Electron Ionization (EI) can be used.

  • Analysis: The sample is introduced into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): m/z = 175.04

  • Key Fragmentation Peaks: Loss of NO₂ (m/z = 129), loss of N₂ (m/z = 147), and other characteristic fragments of the phthalazine ring.

Applications in Drug Discovery and Mechanistic Insights

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the field of oncology.[5][30][31][32][33] The presence of the nitro group is a key feature, as it can be bioreduced in hypoxic tumor environments to generate reactive nitrogen species that induce cellular damage and apoptosis.[4][6]

Anticancer Potential

Derivatives of this compound can be designed to target specific pathways involved in cancer progression. For instance, they can serve as scaffolds for the development of kinase inhibitors, topoisomerase inhibitors, or agents that disrupt protein-protein interactions.

Antimicrobial Activity

Nitro-heterocyclic compounds have a long history as effective antimicrobial agents.[1][34] The mechanism of action often involves the reduction of the nitro group by microbial enzymes to generate cytotoxic radicals that damage DNA and other vital cellular components.[35]

Mechanism_of_Action cluster_drug Drug Action Drug This compound Derivative Bioreduction Bioreduction of Nitro Group (e.g., in hypoxic cells) Drug->Bioreduction Reactive_Species Reactive Nitrogen Species (e.g., Nitro Radical Anion) Bioreduction->Reactive_Species Cellular_Damage Damage to DNA, Proteins, and Lipids Reactive_Species->Cellular_Damage Apoptosis Apoptosis / Cell Death Cellular_Damage->Apoptosis

Caption: Proposed mechanism of action for nitro-heterocyclic compounds.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a unique combination of a privileged heterocyclic scaffold and a bioreducible nitro group. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to explore the full potential of this versatile molecule in the quest for novel and effective therapeutic agents. The continued investigation of this compound and its derivatives is poised to yield significant advancements in the field of drug discovery.

References

Theoretical studies on 5-Nitrophthalazine structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Analysis of 5-Nitrophthalazine's Molecular Structure

Abstract

Phthalazine and its derivatives represent a class of nitrogen-containing heterocyclic compounds that are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of a nitro group, as in this compound, can significantly modulate the molecule's electronic properties, reactivity, and biological activity. This guide provides a comprehensive framework for the theoretical investigation of this compound's structure using quantum chemical computations. We delve into the rationale behind selecting appropriate computational methods, detail a step-by-step protocol for structural and electronic analysis, and explain how to interpret the resulting data to predict reactivity and guide further research in drug discovery.

Introduction: The Significance of Theoretical Modeling

The phthalazine core is a privileged scaffold in drug discovery, recognized for its presence in compounds with diverse biological activities.[1] this compound (C₈H₅N₃O₂) is a derivative whose properties are heavily influenced by its bicyclic aromatic system and the strongly electron-withdrawing nitro group.[2] Understanding the precise three-dimensional geometry, electronic charge distribution, and molecular orbital energies of this compound is paramount for predicting its chemical behavior and its potential interactions with biological targets.

Experimental characterization, while essential, can be resource-intensive. Theoretical studies, primarily using Density Functional Theory (DFT), offer a powerful, predictive tool to elucidate molecular properties at the atomic level.[3][4] These computational methods allow us to build a robust model of the molecule, predicting its structure, stability, and reactivity before it is even synthesized. This guide outlines the standard, validated workflow for conducting such a theoretical analysis, drawing from established methodologies applied to similar nitro-containing heterocyclic compounds.[5][6][7]

Part I: The Computational Protocol - A Validated Workflow

The primary objective of the computational protocol is to determine the most stable three-dimensional structure (the global minimum on the potential energy surface) of this compound and to calculate its fundamental electronic and spectroscopic properties.

Selecting the Right Tool: The Case for DFT

For organic molecules of this size, Density Functional Theory (DFT) provides the optimal balance of computational accuracy and efficiency.[3][6] It has become the workhorse of modern computational chemistry for its ability to accurately model electron correlation.

  • Functional Selection: The choice of functional is critical. The B3LYP hybrid functional is widely employed and has a long track record of providing reliable results for the geometry, vibrational frequencies, and electronic properties of nitroaromatic compounds.[6][8] It combines the strengths of both Hartree-Fock theory and DFT.

  • Basis Set Selection: The basis set determines the flexibility given to electrons to occupy space. The Pople-style 6-311++G(d,p) basis set is an excellent choice.[6]

    • 6-311: A triple-zeta basis set providing high accuracy for core and valence electrons.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing the lone pairs on the nitrogen and oxygen atoms of the nitro group.

    • (d,p): Adds polarization functions, allowing for non-spherical electron density distribution, which is essential for describing the π-bonding in the aromatic rings and the N-O bonds.

Step-by-Step Computational Methodology

Step 1: Initial Structure Input The starting point is an approximate 3D structure of this compound. This can be built using any molecular modeling software. The SMILES string C1=CC2=CN=NC=C2C(=C1)--INVALID-LINK--[O-] can be used to generate this initial geometry.[2]

Step 2: Geometry Optimization This is the most critical step, where the computational software systematically adjusts all bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. This is performed using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). The result is the molecule's equilibrium geometry.

Step 3: Vibrational Frequency Analysis (Protocol Validation) To ensure the optimized structure is a true energy minimum and not a transition state, a frequency calculation must be performed on the optimized geometry.

  • A Valid Result: All calculated vibrational frequencies are positive (real).

  • An Invalid Result: The presence of one or more imaginary frequencies indicates that the structure is a saddle point (a transition state) and not a stable minimum. The geometry must then be re-examined and re-optimized.

This self-validating step is a cornerstone of trustworthy computational protocols.

Computational Workflow Diagram

The following diagram illustrates the logical flow of the theoretical analysis protocol.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_validation Validation Phase cluster_output Output & Analysis Input 1. Initial 3D Structure (e.g., from SMILES string) Method 2. Select Method (DFT: B3LYP/6-311++G(d,p)) Input->Method Provide geometry Opt 3. Geometry Optimization Method->Opt Apply theory level Freq 4. Frequency Calculation Opt->Freq Optimized Geometry Decision Imaginary Frequencies? Freq->Decision Decision->Opt  Yes, Re-optimize   Output 5. Validated Minimum Energy Structure & Properties Data Decision->Output No, Valid Minimum

Caption: Computational workflow for obtaining a validated molecular structure.

Part II: Interpretation of Theoretical Data

Once a validated structure is obtained, the output files contain a wealth of information. The next step is to analyze and interpret this data to understand the molecule's inherent properties.

Molecular Geometry

The optimized geometry provides precise values for bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the planarity of the ring system and the orientation of the nitro group.

Table 1: Key Structural Parameters (Template for this compound)

Parameter Description Calculated Value (Å or °)
Bond Lengths
C-NO₂ Length of the bond connecting the nitro group to the ring. Fill from output
N-O Average length of the nitrogen-oxygen bonds in the NO₂ group. Fill from output
C-C (Aromatic) Average carbon-carbon bond length in the rings. Fill from output
C-N (Ring) Average carbon-nitrogen bond length in the phthalazine ring. Fill from output
Bond Angles
O-N-O Angle within the nitro group. Fill from output
C-C-NO₂ Angle defining the nitro group's connection to the ring. Fill from output
Dihedral Angle

| C-C-N-O | Angle describing the twist of the NO₂ group relative to the ring. | Fill from output |

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO & LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[6]

Molecular Electrostatic Potential (MEP) The MEP is a color-coded map of the total electron density distribution onto the molecular surface. It provides an immediate visual guide to the molecule's charge distribution.[9]

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are prime sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, usually around hydrogen atoms.

  • Green Regions (Neutral Potential): Indicate areas of nonpolar character.

For this compound, one would expect strong negative potential around the oxygen atoms of the nitro group, making them susceptible to interaction with electrophiles or hydrogen bond donors.

Predicted Spectroscopic Signatures

The calculations can also predict spectra, which can be used to validate or interpret experimental findings.

  • Vibrational Spectra (IR & Raman): The frequency calculation (Step 3 of the protocol) also yields the vibrational modes of the molecule. These theoretical frequencies can be plotted to generate a predicted IR or Raman spectrum. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to better match experimental results due to approximations in the theoretical model.[9] Key expected peaks would include the symmetric and asymmetric stretching of the NO₂ group and the C=N and C=C stretching modes of the aromatic system.

  • Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions that correspond to the absorption of light in the UV-Visible range. This allows for the prediction of the λ_max values and can help in assigning the nature of the electronic transitions (e.g., n→π* or π→π*).[6]

Connecting Theory to Application

The following diagram illustrates how different theoretical analyses inform the drug development process.

G cluster_theory Theoretical Analysis Core cluster_insight Derived Insights cluster_application Drug Development Application Geometry Optimized Geometry (Bond Lengths, Angles) Stability Molecular Stability Geometry->Stability Electronics Electronic Properties (HOMO-LUMO, MEP) Electronics->Stability Reactivity Chemical Reactivity (Nucleophilic/Electrophilic Sites) Electronics->Reactivity Spectra Predicted Spectra (IR, UV-Vis) Validation Structural Validation Spectra->Validation SAR Guide SAR Studies Stability->SAR Reactivity->SAR Target Predict Target Binding (Docking, Pharmacophore) Reactivity->Target Synthesis Inform Synthetic Routes Validation->Synthesis

Caption: Relationship between theoretical data and drug discovery applications.

Conclusion and Future Directions

This guide has established a robust and validated theoretical framework for the comprehensive analysis of this compound. By employing Density Functional Theory with an appropriate functional (B3LYP) and basis set (6-311++G(d,p)), researchers can obtain reliable data on the molecule's geometry, electronic structure, and predicted spectroscopic properties. The interpretation of this data, from HOMO-LUMO analysis to Molecular Electrostatic Potential maps, provides deep insights into the molecule's inherent stability and reactivity. This knowledge is not merely academic; it forms the foundation for rational drug design, guiding the synthesis of more potent and selective derivatives and helping to elucidate potential mechanisms of action at the molecular level. Future work should focus on applying this protocol and extending it to study intermolecular interactions, such as the docking of this compound with specific biological targets and the analysis of its behavior in different solvent environments.

References

Methodological & Application

Synthesis and Functionalization of 5-Nitrophthalazine Derivatives for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Phthalazine Scaffold and the Strategic Role of the 5-Nitro Group

The phthalazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1][2] Phthalazine derivatives have demonstrated a broad therapeutic spectrum, including applications as anticancer, antihypertensive, anti-inflammatory, and antimicrobial agents.[1] The introduction of a nitro group at the 5-position of the phthalazine ring system creates a versatile synthetic intermediate, 5-nitrophthalazine. This electron-withdrawing group significantly influences the chemical reactivity of the aromatic core, paving the way for a variety of functionalization strategies.

The 5-nitro group serves two primary strategic purposes in the synthesis of novel drug candidates:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group activates the phthalazine ring for nucleophilic attack, facilitating the displacement of the nitro group itself or other leaving groups on the ring.[3] This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • A Precursor to the 5-Amino Group: The nitro group can be readily reduced to a primary amine. The resulting 5-aminophthalazine is a key building block for a variety of subsequent chemical transformations, including amide bond formation, sulfonylation, and diazotization, further expanding the accessible chemical space.

This application note provides a comprehensive guide to the synthesis of this compound and its subsequent derivatization into key intermediates for medicinal chemistry research. We will delve into the mechanistic underpinnings of the key reactions and provide detailed, field-proven protocols for their execution.

Synthesis of the Core Intermediate: this compound

The synthesis of the foundational this compound can be achieved through the nitration of phthalazine. The following protocol details a reliable method for this transformation.

Protocol 1: Synthesis of this compound

This protocol describes the direct nitration of phthalazine using a mixture of concentrated sulfuric acid and potassium nitrate.

Materials:

  • Phthalazine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Ammonium Hydroxide solution

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3.0 g (23.3 mmol) of phthalazine in 20 mL of concentrated sulfuric acid with stirring.

  • Heat the mixture to 100°C.

  • Over a period of 1 hour, add 18.8 g (186 mmol) of potassium nitrate to the reaction mixture in small portions, maintaining the temperature at 100°C.

  • Continue to stir the reaction mixture at 100°C for 72 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with gentle stirring.

  • Neutralize the solution to a neutral pH with an ammonium hydroxide solution. A yellow-brown precipitate will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water and dry it thoroughly.

  • The resulting product is this compound, which should be a light yellow solid. The reported yield is approximately 56%.

Characterization: The structure of the product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Key Synthetic Transformations of this compound

The synthetic utility of this compound is demonstrated through its conversion into versatile derivatives. The following sections detail the protocols for two of the most important transformations: reduction of the nitro group and nucleophilic aromatic substitution.

Reduction of the Nitro Group: Synthesis of 5-Aminophthalazine

The conversion of the nitro group to a primary amine is a fundamental step in the elaboration of many this compound-based scaffolds. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid.

Causality of Experimental Choices:

  • Tin(II) Chloride (SnCl₂): A mild and selective reducing agent for aromatic nitro compounds. It is particularly useful when other reducible functional groups may be present in the molecule.

  • Hydrochloric Acid (HCl): Provides the acidic medium necessary for the reduction to proceed and also helps to dissolve the tin salts formed during the reaction.

  • Ethanol (EtOH): A common solvent for this reaction that can dissolve both the starting material and the reagents.

This protocol outlines the reduction of this compound to 5-aminophthalazine using tin(II) chloride dihydrate and concentrated hydrochloric acid in ethanol.

Materials:

  • This compound

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and extraction

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equiv) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 equiv) in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 5-aminophthalazine.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring allows for the direct displacement of the nitro group by a variety of nucleophiles. This reaction proceeds through a Meisenheimer complex intermediate, and its rate is highly dependent on the nucleophilicity of the attacking species and the stability of the intermediate.

Causality of Experimental Choices:

  • Choice of Nucleophile: A wide range of nucleophiles can be employed, with amines, alkoxides, and thiolates being the most common. The strength of the nucleophile will influence the reaction conditions required.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are often used to facilitate the formation of the charged Meisenheimer complex.

  • Base: In reactions with amines, a non-nucleophilic base like triethylamine or potassium carbonate may be added to scavenge the acid formed during the reaction.

This protocol provides a general framework for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine, aniline)

  • Solvent (e.g., DMF, ethanol)

  • Base (e.g., K₂CO₃, Et₃N, if necessary)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in the chosen solvent.

  • Add the amine nucleophile (1.1-1.5 equiv) to the solution.

  • If the amine is used as its hydrochloride salt, or if the reaction is expected to generate acid, add a suitable base (1.2-2.0 equiv).

  • Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature will depend on the reactivity of the nucleophile.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates upon cooling, it can be collected by filtration. Otherwise, the product can be isolated by extraction following the addition of water and an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Medicinal Chemistry Applications and Biological Activity

Derivatives of this compound have shown promise in a variety of therapeutic areas, particularly in oncology. The phthalazine scaffold is a key component of several potent enzyme inhibitors.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[4] Several phthalazinone-based PARP inhibitors have been developed, with the phthalazinone moiety playing a crucial role in binding to the active site of the enzyme.[4] The synthesis of these inhibitors often involves the use of functionalized phthalazine precursors that can be derived from this compound.

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. A number of phthalazine derivatives have been identified as potent VEGFR-2 inhibitors.[1]

Data on Biological Activity

The following table summarizes the in vitro biological activity of selected phthalazine derivatives against various cancer cell lines and kinases.

Compound IDStructureTarget/Cell LineIC₅₀/GI₅₀ (µM)Reference
1 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazineA-549 (Lung)0.34[2]
2 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazineA-549 (Lung)0.19[2]
3a Phthalazine derivativeMCF-7 (Breast)0.28[1]
3c Phthalazine derivativeMCF-7 (Breast)0.15[1]
5a Phthalazine derivativeHep G2 (Liver)0.21[1]
5b Phthalazine derivativeHep G2 (Liver)0.12[1]
6o Triazolo[3,4-a]phthalazine derivativeHCT116 (Colon)7[4]
6m Triazolo[3,4-a]phthalazine derivativeHCT116 (Colon)13[4]
11d Phthalazine derivativeMDA-MB-231 (Breast)0.92[5]
12d Phthalazine derivativeMDA-MB-231 (Breast)0.57[5]
12d Phthalazine derivativeEGFR0.0214[5]
2g Phthalazine derivativeVEGFR-20.148[1]
4a Phthalazine derivativeVEGFR-20.196[1]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows described in this application note.

Synthesis_of_5_Nitrophthalazine Phthalazine Phthalazine Reagents H₂SO₄, KNO₃ Phthalazine->Reagents Product This compound Reagents->Product Nitration Derivatization_of_5_Nitrophthalazine Start This compound Reduction Reduction (e.g., SnCl₂/HCl) Start->Reduction SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alkoxides) Start->SNAr Amine 5-Aminophthalazine Reduction->Amine Substituted Substituted Phthalazines SNAr->Substituted Derivatives Further Derivatization (Amides, Sulfonamides, etc.) Amine->Derivatives

References

The Synthetic Versatility of 5-Nitrophthalazine: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis and medicinal chemistry, the strategic utilization of functionalized heterocyclic cores is paramount for the efficient construction of complex molecular architectures with desired physicochemical and biological properties. Among these, 5-nitrophthalazine has emerged as a highly valuable and versatile building block. The presence of the nitro group, a powerful electron-withdrawing moiety, profoundly influences the reactivity of the phthalazine scaffold, rendering it susceptible to a range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in the synthesis of diverse heterocyclic systems, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction: The Unique Reactivity of this compound

This compound is a crystalline solid with the chemical formula C₈H₅N₃O₂.[1] Its synthetic utility is primarily dictated by the electronic properties of the nitro group. This group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro functionality. Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group, which serves as a key handle for a plethora of subsequent chemical elaborations.

This application note will delve into two principal synthetic pathways originating from this compound:

  • Reduction to 5-Aminophthalazine : This transformation provides a nucleophilic amino group, which is a cornerstone for building fused heterocyclic systems and for introducing diverse side chains.

  • Nucleophilic Aromatic Substitution : The displacement of the nitro group by various nucleophiles offers a direct route to functionalized phthalazines.

These pathways open avenues to a wide array of derivatives, including precursors for pharmacologically active agents such as PARP inhibitors and other kinase modulators.[2][3]

I. Synthesis of this compound: The Entry Point

The journey into the rich chemistry of this compound begins with its preparation. A common and effective method involves the nitration of phthalazine.

Protocol 1: Synthesis of this compound from Phthalazine

This protocol is adapted from established procedures for the nitration of aromatic systems.[4]

Materials:

  • Phthalazine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Ammonium Hydroxide solution

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve 3.0 g (23.3 mmol) of phthalazine in 20 mL of concentrated sulfuric acid.

  • Heat the mixture to 100°C with stirring.

  • Over a period of 1 hour, add 18.8 g (186 mmol) of potassium nitrate in small portions, maintaining the reaction temperature at 100°C.

  • Continue to heat the reaction mixture at 100°C for 72 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the solution to a neutral pH with ammonium hydroxide solution. A yellow-brown precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid to obtain this compound. The reported yield for this procedure is approximately 56%.[4]

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 10.2 (s, 1H), 9.98 (s, 1H), 8.84 (d, J = 7.4 Hz, 1H), 8.59 (d, J = 7.6 Hz, 1H), 8.20 (dd, J = 7.4, 14.9 Hz, 1H).[4]

  • ¹³C NMR (100.17 MHz, DMSO-d₆) δ: 152.1, 146.3, 141.0, 133.2, 131.8, 130.0, 127.4, 118.7.[4]

II. The Gateway Intermediate: Synthesis and Applications of 5-Aminophthalazine

The reduction of the nitro group to an amine is arguably the most powerful transformation of this compound, unlocking a vast potential for further derivatization.

A. Reduction of this compound

Several methods can be employed for the reduction of aromatic nitro compounds. A classic and reliable method utilizes tin(II) chloride in an acidic medium.

Protocol 2: Synthesis of 5-Aminophthalazine

This protocol is based on standard reduction procedures for nitroarenes.[5]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the solution is basic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield 5-aminophthalazine.

Visualization of the Synthetic Workflow

workflow cluster_synthesis Synthesis of this compound cluster_application Key Applications cluster_derivatization Further Derivatization of 5-Aminophthalazine Phthalazine Phthalazine Nitration Nitration (H₂SO₄, KNO₃) Phthalazine->Nitration FiveNitrophthalazine This compound Nitration->FiveNitrophthalazine Reduction Reduction (e.g., SnCl₂, HCl) FiveNitrophthalazine->Reduction NucleophilicSubstitution Nucleophilic Aromatic Substitution (SNAr) FiveNitrophthalazine->NucleophilicSubstitution FiveAminophthalazine 5-Aminophthalazine Reduction->FiveAminophthalazine Acylation Acylation (e.g., Chloroacetyl chloride) FiveAminophthalazine->Acylation FunctionalizedPhthalazines Functionalized Phthalazines NucleophilicSubstitution->FunctionalizedPhthalazines Cyclization Cyclization Acylation->Cyclization FusedHeterocycles Fused Heterocycles (e.g., Triazolophthalazines) Cyclization->FusedHeterocycles

Caption: Synthetic pathways originating from this compound.

B. Applications of 5-Aminophthalazine in Heterocyclic Synthesis

5-Aminophthalazine is a versatile precursor for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules.

Protocol 3: Synthesis of a Chloroacetamido-Phthalazine Derivative

This protocol describes the acylation of 5-aminophthalazine, a common step in the synthesis of more complex molecules.[3][6]

Materials:

  • 5-Aminophthalazine

  • Chloroacetyl chloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 5-aminophthalazine (1.0 eq) in THF.

  • Add DBU (0.2 eq) to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir for 15 minutes.

  • Add chloroacetyl chloride (1.02 eq) dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration and wash with water to yield the N-(phthalazin-5-yl)-2-chloroacetamide derivative.

This chloroacetamide derivative is a valuable intermediate for further cyclization reactions to form, for example, imidazo[2,1-a]phthalazine scaffolds.

III. Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the phthalazine ring in this compound, enhanced by the nitro group, facilitates the direct displacement of the nitro group by strong nucleophiles. This provides a direct route to functionalized phthalazines that might be difficult to access through other means.

Protocol 4: Nucleophilic Substitution with an Amine

This protocol is a representative example of an SNAr reaction on a nitro-activated heteroaromatic system.[7][8]

Materials:

  • This compound

  • A primary or secondary amine (e.g., morpholine, piperidine)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 80-100°C and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the 5-amino-substituted phthalazine derivative.

Data Summary Table

Starting MaterialReagentsProductApplication
PhthalazineH₂SO₄, KNO₃This compoundKey Building Block
This compoundSnCl₂, HCl5-AminophthalazineVersatile Intermediate
5-AminophthalazineChloroacetyl chloride, DBUN-(phthalazin-5-yl)-2-chloroacetamidePrecursor for Fused Heterocycles
This compoundAmine, K₂CO₃, DMF5-(Amino)phthalazineFunctionalized Phthalazine Core

Conclusion

This compound stands as a pivotal starting material in organic synthesis, offering multiple avenues for the creation of novel and complex heterocyclic structures. The strategic manipulation of the nitro group, either through reduction to an amine or via nucleophilic displacement, provides chemists with a powerful toolkit for molecular design. The protocols outlined in this guide serve as a practical foundation for researchers to explore the rich synthetic potential of this compound in their quest for new chemical entities with significant applications in materials science and drug discovery. The inherent reactivity of this compound, coupled with the ever-expanding repertoire of synthetic methodologies, ensures that this compound will continue to be a valuable asset in the field of organic chemistry.

References

The Strategic Utility of 5-Nitrophthalazine as a Versatile Chemical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications of 5-nitrophthalazine as a pivotal chemical intermediate. This document provides in-depth technical insights, field-proven protocols, and the chemical rationale behind its versatile use in synthesizing a range of valuable compounds.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1][] Its importance lies in the reactivity of its nitro group and the inherent properties of the phthalazine core. The electron-withdrawing nature of the nitro group activates the aromatic ring system, making it susceptible to nucleophilic substitution, a cornerstone of modern organic synthesis.[3] Furthermore, the nitro group can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations.

This guide will explore the fundamental reactivity of this compound and provide detailed protocols for its application in the synthesis of notable compounds, including the chemiluminescent agent luminol and precursors for Poly (ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of cancer therapy.[4][5][6]

Core Chemical Principles and Reactivity

The synthetic utility of this compound is primarily dictated by two key transformations:

  • Nucleophilic Aromatic Substitution (SNA_r): The nitro group is a strong electron-withdrawing group, which significantly activates the phthalazine ring towards attack by nucleophiles. This allows for the displacement of the nitro group by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a direct route to functionalized phthalazine derivatives.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group (5-aminophthalazine) under various conditions. This transformation is fundamental, as the resulting amino group is a versatile functional handle for a wide range of chemical modifications, including diazotization, acylation, and condensation reactions.

These two reaction pathways are not mutually exclusive and can be used in sequence to generate a diverse library of phthalazine-based compounds.

Application in the Synthesis of Luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione)

Luminol is a classic example of a valuable compound synthesized from a phthalazine precursor.[7] It is widely known for its chemiluminescent properties, which are exploited in forensic science to detect trace amounts of blood.[8] The synthesis of luminol from 3-nitrophthalic acid, a related starting material, highlights the key chemical transformations relevant to this compound chemistry.

Workflow for Luminol Synthesis:

Luminol Synthesis Workflow Start 3-Nitrophthalic Acid Intermediate 5-Nitrophthalhydrazide Start->Intermediate Condensation Hydrazine Hydrazine Hydrazine->Intermediate Reduction Reduction (e.g., Sodium Dithionite) Intermediate->Reduction Luminol Luminol Reduction->Luminol

Caption: Synthetic pathway from 3-nitrophthalic acid to luminol.

Detailed Protocol for Luminol Synthesis from a Nitro-Phthalazine Precursor:

This protocol is adapted from established procedures for the synthesis of luminol and illustrates the reduction of a nitro group to an amino group on a phthalhydrazide core, which is structurally related to this compound.[8][9][10]

Step 1: Synthesis of 5-Nitrophthalhydrazide

  • In a suitable reaction vessel, combine 3-nitrophthalic acid with a 10% aqueous solution of hydrazine.[9]

  • Heat the mixture to dissolve the solids.[9]

  • Add triethylene glycol and heat the solution to 210-220°C for approximately two minutes to facilitate the cyclization and dehydration, forming the 5-nitrophthalhydrazide intermediate.[8]

  • Cool the reaction mixture to about 100°C and add hot water to precipitate the product.[9]

  • Cool the suspension to room temperature and collect the solid product by vacuum filtration.[8]

Step 2: Reduction of 5-Nitrophthalhydrazide to Luminol

  • Transfer the synthesized 5-nitrophthalhydrazide to a clean reaction vessel.

  • Dissolve the solid in a 10% sodium hydroxide solution.[9]

  • Add sodium dithionite (sodium hydrosulfite) to the solution.[9]

  • Heat the mixture to boiling for approximately 5 minutes.[8]

  • Cool the solution and acidify with glacial acetic acid to precipitate the luminol.[9]

  • Collect the luminol product by vacuum filtration.

Parameter Value Reference
Starting Material3-Nitrophthalic Acid[9]
Key Intermediate5-Nitrophthalhydrazide[8]
Reducing AgentSodium Dithionite[9]
Final ProductLuminol[7]
Typical Yield~35% (uncrystallized)[7]

Application in the Synthesis of PARP Inhibitor Scaffolds

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in the treatment of cancers with BRCA mutations.[4][6] Phthalazinone-based structures are a common scaffold in many clinically approved and investigational PARP inhibitors, such as Olaparib.[5] this compound serves as a valuable starting material for the synthesis of these complex molecules.

The general strategy involves the reduction of the nitro group to an amine, followed by a series of reactions to build the characteristic side chains of the PARP inhibitor.

Conceptual Workflow for PARP Inhibitor Precursor Synthesis:

PARP Inhibitor Precursor Synthesis Start This compound Reduction Reduction Start->Reduction Amine 5-Aminophthalazine Reduction->Amine Functionalization Functionalization (e.g., Acylation, Coupling) Amine->Functionalization Precursor PARP Inhibitor Precursor Functionalization->Precursor

Caption: General synthetic route from this compound to a PARP inhibitor precursor.

Protocol for the Synthesis of a 5-Aminophthalazine Intermediate:

This protocol outlines the initial and most critical step in utilizing this compound for the synthesis of more complex pharmaceutical intermediates.

Materials and Reagents:

  • This compound

  • Concentrated Sulfuric Acid

  • Potassium Nitrate

  • Ammonium Hydroxide Solution

  • Ice

Procedure:

  • Dissolve this compound in concentrated sulfuric acid and heat the solution to 100°C.[11]

  • Slowly add potassium nitrate to the reaction mixture over a period of one hour, maintaining the temperature at 100°C.[11]

  • Continue heating at 100°C for 72 hours.[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice water.

  • Neutralize the solution with ammonium hydroxide to precipitate the product.[11]

  • Collect the precipitate by filtration and dry to obtain the 5-aminophthalazine intermediate.

Note: This is a generalized procedure, and specific reaction conditions may need to be optimized depending on the desired final product and the scale of the reaction.

Property Value
IUPAC NameThis compound
CAS Number89898-86-2
Molecular FormulaC8H5N3O2
Molecular Weight175.14 g/mol
AppearanceLight yellow solid

Data sourced from PubChem and commercial suppliers.[12][13]

Safety, Handling, and Storage

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a solid that should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[13]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of a wide range of compounds. Its utility is primarily derived from the reactivity of the nitro group, which can be either displaced through nucleophilic aromatic substitution or reduced to a versatile amino group. The protocols and workflows outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, from the creation of chemiluminescent probes to the development of next-generation cancer therapeutics.

References

Application Notes and Protocols: 5-Nitrophthalazine in Photothermographic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 5-nitrophthalazine as a toning agent in photothermographic (PTG) materials. This document delves into the underlying scientific principles, offers detailed experimental protocols for formulation and evaluation, and provides insights into the causality behind experimental choices to empower researchers in the field of thermal imaging and materials science.

Introduction: The Role of Toning Agents in Photothermographic Imaging

Photothermographic materials offer a dry-processing alternative to traditional wet-processed photographic films, making them highly valuable in applications such as medical imaging, graphic arts, and microfilm.[1] These materials typically consist of a light-sensitive silver halide, a reducible organic silver salt (e.g., silver behenate), a reducing agent, and a binder.[1][2] Upon imagewise exposure to light, a latent image is formed in the silver halide grains. Subsequent heating develops this latent image by catalyzing the reduction of the organic silver salt to form a visible image composed of metallic silver particles.

A critical component in achieving high-quality, neutral-toned black images is the inclusion of a toning agent. Untoned photothermographic images often exhibit a yellow-brown hue due to the morphology and size distribution of the developed silver particles. Toning agents, also known as toners or development accelerators, are compounds that modify the color of the final silver image, shifting it towards a more desirable neutral black.[3] Phthalazine and its derivatives are a well-established class of toning agents in photothermographic systems.[4]

This compound: A High-Performance Toning Agent

This compound, a derivative of phthalazine, offers distinct advantages as a toning agent in photothermographic materials. Its chemical structure, featuring an electron-withdrawing nitro group, plays a crucial role in its efficacy.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₅N₃O₂

  • Molecular Weight: 175.14 g/mol

Mechanism of Action

The primary function of this compound as a toning agent is to influence the formation and morphology of the metallic silver particles during thermal development. The proposed mechanism involves several key steps:

  • Silver Ion Complexation: During heating, this compound can form a complex with silver ions released from the organic silver salt. This complexation facilitates the transport of silver ions to the latent image sites on the silver halide grains.[5]

  • Controlled Silver Deposition: The this compound-silver complex is believed to modulate the rate of reduction of silver ions. This controlled deposition promotes the growth of silver particles with a morphology that absorbs light more broadly across the visible spectrum, resulting in a neutral black image tone.

  • Influence of the Nitro Group: The electron-withdrawing nature of the nitro group in the 5-position of the phthalazine ring is critical to its performance. Electron-withdrawing groups can enhance the interaction with silver ions and influence the redox potential of the system. This can lead to a lower minimum density (Dmin), which translates to clearer, less "foggy" background areas in the final image.

The diagram below illustrates the proposed workflow of this compound in the photothermographic development process.

G cluster_0 Exposure cluster_1 Thermal Development Latent_Image Latent Image Formation (AgX) Silver_Salt Silver Behenate (Ag-R) 5NP This compound (5-NP) Developer Reducing Agent Complex [Ag(5-NP)]+ Complex Silver_Deposition Controlled Silver Deposition Final_Image Neutral Black Silver Image (Ag0) Light Light Light->Latent_Image Heat Heat Heat->Silver_Salt

Caption: Workflow of this compound in Photothermography.

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of photothermographic materials incorporating this compound. These are intended as a starting point, and optimization may be necessary depending on the specific application and desired performance characteristics.

Protocol 1: Preparation of the Photothermographic Emulsion

This protocol outlines the formulation of a representative photothermographic emulsion. All steps involving light-sensitive materials should be performed under safelight conditions.

Materials:

  • Silver Behenate

  • Polyvinyl Butyral (PVB) as binder

  • Toluene and 2-Butanone (MEK) as solvents

  • Silver Bromide (pre-formed emulsion or in-situ generation)

  • This compound

  • A suitable reducing agent (e.g., a hindered phenol)

  • Sensitizing dye (if sensitivity to a specific wavelength is required)

Equipment:

  • Ball mill or homogenizer

  • Magnetic stirrer and hot plate

  • Coating apparatus (e.g., doctor blade, spin coater)

  • Drying oven

Procedure:

  • Binder Solution Preparation:

    • Dissolve the polyvinyl butyral (PVB) in a mixture of toluene and 2-butanone (e.g., 70:30 v/v) to achieve the desired concentration (e.g., 10-15% w/v). Stir until the binder is completely dissolved.

  • Dispersion of Silver Behenate:

    • To the binder solution, gradually add the silver behenate powder while stirring.

    • Mill the dispersion using a ball mill or homogenizer until a fine, uniform dispersion is achieved. The particle size of the silver behenate can significantly impact the final image quality.

  • Incorporation of Silver Halide:

    • If using a pre-formed silver bromide emulsion, add it to the silver behenate dispersion under vigorous stirring.

    • For in-situ generation, a solution of a bromide salt (e.g., zinc bromide or lithium bromide) in a suitable solvent is added to the silver behenate dispersion. This will form fine silver bromide crystals in close proximity to the silver behenate.

  • Addition of Other Components:

    • Dissolve the this compound, reducing agent, and sensitizing dye (if used) in a small amount of an appropriate solvent.

    • Slowly add this solution to the main dispersion while stirring continuously. Ensure thorough mixing.

  • Final Formulation:

    • The final emulsion should be a homogenous and stable dispersion. The viscosity can be adjusted by adding more solvent if necessary to suit the coating method.

Table 1: Example Formulation of a Photothermographic Emulsion

ComponentRepresentative Concentration (wt% of total solids)Purpose
Silver Behenate50 - 70%Source of reducible silver
Polyvinyl Butyral (PVB)20 - 40%Binder
Silver Bromide1 - 5%Photosensitive catalyst
This compound0.5 - 2.0%Toning Agent
Reducing Agent5 - 15%Develops the latent image
Sensitizing Dye0.01 - 0.1%Extends spectral sensitivity
Protocol 2: Coating and Drying of the Photothermographic Film

Procedure:

  • Substrate Preparation:

    • Use a suitable substrate, such as a polyester film (e.g., PET). Ensure the substrate is clean and free of dust and other contaminants.

  • Coating:

    • Apply the prepared emulsion onto the substrate using a doctor blade, spin coater, or other suitable coating technique. The coating thickness should be uniform to ensure consistent performance. A typical dry coating thickness is in the range of 10-20 µm.

  • Drying:

    • Dry the coated film in an oven at a controlled temperature (e.g., 50-70 °C) to remove the solvents. Proper drying is crucial to avoid defects in the final film.

The following diagram illustrates the workflow for preparing the photothermographic film.

G Start Start Binder_Prep Prepare Binder Solution (PVB in Solvents) Start->Binder_Prep AgBeh_Disp Disperse Silver Behenate Binder_Prep->AgBeh_Disp AgBr_Add Incorporate Silver Bromide AgBeh_Disp->AgBr_Add Additives_Add Add this compound, Developer, etc. AgBr_Add->Additives_Add Coating Coat Emulsion on PET Film Additives_Add->Coating Drying Dry the Coated Film Coating->Drying End Final Photothermographic Film Drying->End

Caption: Workflow for Photothermographic Film Preparation.

Protocol 3: Evaluation of Photothermographic Performance

3.3.1. Sensitometric Evaluation

Sensitometry is the measurement of the response of a photosensitive material to light. It is used to determine key parameters such as sensitivity (speed), contrast, maximum density (Dmax), and minimum density (Dmin).

Equipment:

  • Sensitometer (to provide a calibrated series of exposures)

  • Thermal processor (with precise temperature and time control)

  • Densitometer (to measure the optical density of the processed film)

Procedure:

  • Exposure:

    • Expose a strip of the photothermographic film using a sensitometer. This will create a series of steps with increasing exposure levels.

  • Thermal Development:

    • Process the exposed film strip in a thermal processor at a specific temperature and for a set duration (e.g., 120-150 °C for 10-30 seconds). These parameters should be carefully controlled and recorded.

  • Densitometry:

    • After the film has cooled, measure the optical density of each step on the sensitometric strip using a densitometer.[6]

  • Data Analysis:

    • Plot the measured optical density (D) against the logarithm of the exposure (log H). This generates the characteristic curve (also known as the H&D curve) of the material.

    • From the characteristic curve, determine the following parameters:

      • Dmax: The maximum achievable optical density.

      • Dmin: The optical density of the unexposed areas (fog level).

      • Speed: A measure of the sensitivity of the material, often calculated at a specific density above Dmin.

      • Contrast (Gamma): The slope of the straight-line portion of the characteristic curve.

3.3.2. Image Tone Evaluation

The effectiveness of this compound as a toning agent is assessed by the neutrality of the black image.

Procedure:

  • Visual Inspection:

    • Visually compare the color of the developed silver in the high-density areas of the film to a neutral black reference.

  • Spectrophotometry:

    • For a more quantitative assessment, measure the spectral absorbance of the high-density areas using a spectrophotometer. A neutral black image will have relatively flat absorbance across the visible spectrum (400-700 nm).

3.3.3. Image Stability Evaluation

The stability of the final image is a critical performance parameter. Accelerated aging tests can be used to predict the long-term stability of the image.

Equipment:

  • Environmental chamber (with controlled temperature and humidity)

  • Light source for light stability testing (e.g., xenon arc lamp)

Procedure:

  • Dark Stability (Thermal Stability):

    • Store processed film samples in an environmental chamber at elevated temperatures and humidity (e.g., 50 °C and 50% RH) for an extended period (e.g., several weeks).

    • Periodically measure the Dmin and Dmax of the samples to assess changes in fog and image density.

  • Light Stability (Print Stability):

    • Expose processed film samples to a controlled light source (e.g., a xenon arc lamp) that simulates daylight.

    • Periodically measure the Dmax to determine the rate of fading.

Expected Results and Troubleshooting

Table 2: Expected Performance Characteristics with this compound

ParameterExpected OutcomePotential Issues and Solutions
Image Tone Neutral blackIssue: Brownish or yellowish tone. Solution: Increase the concentration of this compound. Optimize the reducing agent.
Dmin (Fog) Low (< 0.2)Issue: High fog. Solution: Optimize the concentration of this compound and the reducing agent. Ensure proper storage of the unexposed film.
Dmax High (> 3.0)Issue: Low Dmax. Solution: Increase the coating thickness. Optimize the concentration of silver behenate and the reducing agent.
Image Stability Minimal change in Dmin and Dmax after agingIssue: Poor stability (increased fog or fading). Solution: Optimize the formulation with stabilizing agents. Ensure complete removal of solvents during drying.

Conclusion

This compound is a highly effective toning agent for photothermographic materials, contributing to the formation of neutral black images with low fog levels. The electron-withdrawing nitro group plays a key role in its performance. By following the detailed protocols provided in these application notes, researchers can successfully formulate and evaluate photothermographic materials incorporating this compound and optimize their performance for specific applications. The provided methodologies for sensitometric, image tone, and stability evaluation offer a robust framework for characterizing these advanced imaging materials.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 5-Nitrophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of 5-Nitrophthalazine. This protocol is designed for researchers, quality control analysts, and professionals in the pharmaceutical and chemical industries. The method utilizes a reversed-phase C18 column with an isocratic mobile phase of acetonitrile and water, offering excellent specificity, linearity, accuracy, and precision. The causality behind each methodological choice is explained, ensuring the protocol is not just a series of steps but a scientifically grounded, self-validating system.

Introduction

This compound (CAS No: 89898-86-2) is a heterocyclic aromatic compound with a molecular formula of C₈H₅N₃O₂ and a molecular weight of 175.14 g/mol .[1] Its structure, featuring a phthalazine core with a nitro group, makes it a compound of interest in medicinal chemistry and materials science. Phthalazine derivatives are known to possess a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Given its potential applications, a reliable and validated analytical method for the quantification of this compound is crucial for ensuring the quality, purity, and stability of research and manufactured materials.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a powerful and widely used technique in pharmaceutical analysis due to its high resolving power, sensitivity, and specificity.[4][5] This application note provides a comprehensive protocol for the analysis of this compound, developed based on established principles for the analysis of nitroaromatic and heterocyclic compounds.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
CAS Number 89898-86-2[1]
Molecular Formula C₈H₅N₃O₂[1]
Molecular Weight 175.14 g/mol [1]
Appearance Yellow to pale yellow solid
Melting Point 187-190 °C
Storage Keep in a dark place, sealed in dry conditions at 4 to 8 °C.

HPLC-UV Method for this compound Analysis

The selection of chromatographic conditions is a critical step in method development, aimed at achieving optimal separation and detection of the analyte.

Chromatographic Conditions
ParameterRecommended SettingRationale
Instrument Standard HPLC system with a UV-Vis detectorProvides the necessary platform for this analysis.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)C18 columns are the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of non-polar to moderately polar compounds like this compound.[6]
Mobile Phase Acetonitrile and Water (50:50, v/v)Acetonitrile is a preferred organic modifier in reversed-phase HPLC due to its low UV cutoff and ability to generate less back pressure compared to methanol.[7] A 50:50 mixture with water is a good starting point for achieving a reasonable retention time for a moderately polar compound.
Elution Mode IsocraticAn isocratic elution simplifies the method, improves reproducibility, and is often sufficient for the analysis of a single analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nmNitroaromatic compounds typically exhibit strong UV absorbance in the range of 210-270 nm.[8] 254 nm is a common and often effective wavelength for the detection of aromatic compounds. For optimal sensitivity, it is recommended to determine the λmax of this compound in the chosen mobile phase.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored under refrigerated and dark conditions.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The solubility of this compound in common HPLC solvents should be experimentally verified. Based on the properties of similar nitroaromatic compounds, methanol is a suitable solvent for initial dissolution.

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Method Validation Protocol

The developed analytical method must be validated to ensure its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank solution (mobile phase) to ensure no interfering peaks are present at the retention time of this compound.

    • Inject a standard solution of this compound and record the chromatogram.

    • If available, inject solutions of known impurities or degradation products to demonstrate that they do not co-elute with the main peak.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare at least five concentrations of this compound working standard solutions (e.g., 1, 5, 10, 15, and 20 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix.

  • Protocol:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a blank matrix.

    • Analyze each concentration in triplicate.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different days/analysts/instruments should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% acetonitrile)

      • Column temperature (± 2°C)

      • Detection wavelength (± 2 nm)

    • Analyze a standard solution under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, tailing factor).

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations.

Data Presentation and System Suitability

System Suitability Testing

Before commencing any sample analysis, the performance of the chromatographic system should be verified.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Example Data (Hypothetical)
Concentration (µg/mL)Mean Peak AreaRSD (%)
1500001.5
52500001.2
105000000.8
157500000.9
2010000000.7

Linearity:

  • Regression Equation: y = 50000x + 1000

  • Correlation Coefficient (r²): 0.9998

Visualization of the Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Data Processing & Validation Standard_Prep Standard Preparation (Stock & Working) HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_System SST System Suitability Test HPLC_System->SST Analysis_Run Chromatographic Run SST->Analysis_Run Pass Data_Acquisition Data Acquisition Analysis_Run->Data_Acquisition Integration Peak Integration & Quantification Data_Acquisition->Integration Validation Method Validation (Linearity, Accuracy, Precision) Integration->Validation Report Final Report Generation Validation->Report

Caption: Workflow for the HPLC-UV analysis and validation of this compound.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound. By adhering to the outlined protocols and validation procedures, researchers and quality control professionals can ensure the generation of accurate and reproducible data. The systematic approach to method development and validation, grounded in established scientific principles and regulatory guidelines, ensures the trustworthiness and integrity of the analytical results.

References

Application Note & Protocol: High-Fidelity Analysis of Phthalazine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides a detailed protocol and in-depth application insights for the analysis of phthalazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Phthalazines, a class of nitrogen-containing heterocyclic compounds, are significant scaffolds in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2][3] This document outlines a robust methodology for the separation, identification, and quantification of phthalazines, addressing critical aspects from sample preparation and potential derivatization to instrument parameters and data interpretation. The protocols described herein are designed to be self-validating, ensuring trustworthy and reproducible results for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Phthalazine Analysis

Phthalazines are bicyclic aromatic N-heterocycles that form the core structure of numerous compounds with a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The precise and accurate analysis of these compounds is paramount in various stages of pharmaceutical development, from synthetic chemistry and purity assessment of active pharmaceutical ingredients (APIs) to metabolism studies.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile and semi-volatile compounds.[5][7] Its high chromatographic resolution, coupled with the specificity and sensitivity of mass spectrometric detection, makes it an invaluable tool for the unambiguous identification and quantification of phthalazine derivatives.[8]

Foundational Principles: GC-MS for Heterocyclic Compound Analysis

The successful application of GC-MS for phthalazine analysis hinges on a clear understanding of its fundamental principles. The process begins with the injection of the sample into the gas chromatograph, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase. The separation of different phthalazine derivatives is achieved based on their differential partitioning between the mobile and stationary phases, which is influenced by factors such as boiling point and polarity.[5]

Following separation in the GC column, the eluted compounds enter the mass spectrometer's ion source. Here, they are typically ionized by electron impact (EI), causing the molecules to fragment in a reproducible manner.[9] These fragments are then separated by their mass-to-charge ratio (m/z), and a detector generates a mass spectrum, which serves as a chemical fingerprint for the specific phthalazine derivative.[10]

Experimental Workflow: A Visual Overview

The following diagram illustrates the comprehensive workflow for the GC-MS analysis of phthalazine derivatives, from sample receipt to data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Phthalazine Sample (e.g., reaction mixture, API) Dissolution Dissolution in Volatile Solvent Sample->Dissolution Step 1 Filtration Filtration (0.22 µm) Dissolution->Filtration Step 2 Derivatization Derivatization (Optional) Filtration->Derivatization Step 3a (If needed) Vial Transfer to GC Vial Filtration->Vial Step 3b (Direct) Derivatization->Vial Step 4a Injection GC Injection Vial->Injection Step 4 Separation Chromatographic Separation Injection->Separation Step 5 Ionization Ionization (EI) Separation->Ionization Step 6 Fragmentation Fragmentation Ionization->Fragmentation Step 7 Detection Mass Detection Fragmentation->Detection Step 8 TIC Total Ion Chromatogram (TIC) Detection->TIC Step 9 Spectrum Mass Spectrum Extraction TIC->Spectrum Step 10 Library Library Search & Interpretation Spectrum->Library Step 11 Quantification Quantification Library->Quantification Step 12 Report Final Report Quantification->Report Step 13

Caption: Workflow for Phthalazine GC-MS Analysis.

Detailed Protocols

Sample Preparation: The Foundation of Accurate Analysis

The objective of sample preparation is to produce a clean, homogeneous sample in a volatile solvent suitable for GC injection.[7][11][12]

Materials:

  • Phthalazine sample

  • Volatile organic solvents (e.g., dichloromethane, ethyl acetate, methanol)[11]

  • Glass autosampler vials (1.5 mL) with inserts[11]

  • Syringe filters (0.22 µm)

  • Vortex mixer

  • Centrifuge (optional)

Protocol:

  • Dissolution: Accurately weigh a small amount of the solid phthalazine sample and dissolve it in a suitable volatile solvent. Aim for a final concentration of approximately 10-100 µg/mL.[11] For liquid samples, dilute accordingly.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution.

  • Clarification: If any particulate matter is present, centrifuge the sample.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter directly into a glass GC autosampler vial.[12] This step is crucial to prevent blockage of the injector and contamination of the column.[11][12]

  • Vialing: Ensure a minimum sample volume of 50 µL in the vial to allow for proper injection by the autosampler.[11]

Chemical Derivatization (Conditional Protocol)

Certain phthalazine derivatives, particularly those with polar functional groups like hydroxyl (-OH) or primary/secondary amine (-NH) groups, may exhibit poor peak shape or low volatility.[13] Derivatization chemically modifies these functional groups to increase volatility and improve chromatographic performance.[13][14][15] Silylation is a common and effective derivatization technique.

When to Derivatize:

  • If the phthalazine derivative contains active hydrogens (-OH, -NH2, -NHR, -COOH).

  • If initial GC-MS analysis shows poor peak shape (e.g., tailing) or low response.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (reaction solvent)

  • Heating block or oven

Protocol:

  • Evaporation: In a clean vial, evaporate the solvent from a known amount of the prepared sample under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of pyridine or acetonitrile and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Reaction: Cap the vial tightly and heat at 70-80°C for 30-60 minutes.[16]

  • Analysis: Cool the vial to room temperature before injecting the derivatized sample into the GC-MS.

GC-MS Instrumentation and Parameters

The following table provides a validated starting point for GC-MS parameters. These may require optimization based on the specific phthalazine derivatives being analyzed and the instrumentation used.

Parameter Setting Rationale
Gas Chromatograph
Injector TypeSplit/SplitlessSplitless mode is recommended for trace analysis to maximize sensitivity.[11]
Injector Temperature250 - 280 °CEnsures rapid and complete vaporization of the analytes without thermal degradation.
Carrier GasHelium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimal flow for most capillary columns, balancing separation efficiency and analysis time.
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column that separates compounds primarily based on boiling point, suitable for a wide range of aromatic compounds.
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 10-15°C/min to 280-300°C, Hold: 5-10 minA temperature ramp allows for the separation of compounds with a range of boiling points. The final hold ensures elution of less volatile compounds.
Mass Spectrometer
Ion SourceElectron Impact (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy70 eVThe standard energy for EI, which generates extensive and consistent fragmentation.[17]
Ion Source Temperature230 °CA typical temperature that minimizes analyte degradation within the source.
Mass Rangem/z 40 - 500A broad range to capture the molecular ion and key fragments of most phthalazine derivatives.
Scan ModeFull ScanAcquires a complete mass spectrum for each point in the chromatogram, essential for identification.

Data Interpretation: From Chromatogram to Structure

The Total Ion Chromatogram (TIC)

The initial output from a GC-MS analysis is the Total Ion Chromatogram (TIC), which plots the total ion intensity against retention time. Each peak in the TIC represents a compound that has eluted from the GC column. The retention time is a characteristic property of a compound under a specific set of chromatographic conditions.

Mass Spectrum Analysis and Fragmentation Patterns

The mass spectrum provides structural information about the compound. For phthalazine derivatives, key fragmentation patterns can be predicted and observed.

Key Fragmentation Pathways:

  • Molecular Ion (M+): The peak with the highest m/z value often corresponds to the intact molecule with one electron removed. A strong molecular ion peak is typical for aromatic systems like phthalazine due to their stability.[18]

  • Loss of N2: A characteristic fragmentation of many nitrogen-containing heterocycles is the loss of a neutral nitrogen molecule (28 Da).[19]

  • Cleavage of Substituents: The bonds between the phthalazine core and any substituents are prone to cleavage. For example, an alkyl-substituted phthalazine may show a prominent peak corresponding to the loss of the alkyl radical.

  • Rearrangements: In some cases, rearrangement reactions can occur prior to fragmentation, leading to characteristic ions.[9]

The following diagram illustrates a hypothetical fragmentation of a simple substituted phthalazine.

Fragmentation cluster_mol Molecular Ion cluster_frag Fragment Ions MolIon [Phthalazine-R]+• (Molecular Ion, M+) Frag1 [Phthalazine]+• (Loss of R•) MolIon->Frag1 - R• Frag2 [M - N2]+• (Loss of Nitrogen) MolIon->Frag2 - N2 Frag3 [R]+ MolIon->Frag3

Caption: Common Fragmentation Pathways.

By analyzing the mass spectrum and comparing it to spectral libraries (e.g., NIST, Wiley), the identity of the phthalazine derivative can be confirmed.

Trustworthiness and Validation

To ensure the reliability of the analytical results, the following validation steps should be performed:

  • System Suitability: Inject a known standard to verify the performance of the GC-MS system, checking for appropriate peak shape, retention time, and signal intensity.

  • Blank Analysis: Run a solvent blank to ensure that there is no contamination from the solvent or the system.

  • Calibration: For quantitative analysis, prepare a series of calibration standards of known concentrations to generate a calibration curve.

  • Method Specificity: Analyze related compounds to ensure that the method can differentiate the target analyte from potential impurities or degradation products.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of phthalazine derivatives by GC-MS. By following the detailed protocols and understanding the underlying principles, researchers and drug development professionals can achieve accurate, reliable, and reproducible results. The combination of optimized sample preparation, appropriate chromatographic conditions, and systematic data interpretation is key to unlocking the full potential of GC-MS for the characterization of this important class of heterocyclic compounds.

References

Application Note: Novel Homogeneous Assays for Nitroreductase Activity Using 5-Nitrophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The detection and quantification of nitroreductase (NTR) activity is of significant interest in various research fields, including cancer therapy, microbiology, and bioremediation.[1] Nitroreductases are enzymes that reduce nitroaromatic compounds to their corresponding amino derivatives, a transformation that can be exploited for diagnostic and therapeutic purposes.[2][3] This application note describes two novel, homogeneous assay formats for the determination of nitroreductase activity utilizing the substrate 5-Nitrophthalazine. These assays, based on fluorescence and chemiluminescence detection, offer sensitive and continuous monitoring of enzyme activity, making them suitable for high-throughput screening and detailed kinetic analysis.

The core principle of these assays lies in the enzymatic conversion of the non-fluorescent and non-chemiluminescent this compound into 5-Aminophthalazine. The resulting 5-Aminophthalazine is a fluorophore, and its formation can be directly monitored to quantify nitroreductase activity. Furthermore, leveraging the structural similarity of the phthalazine core to luminol, a well-known chemiluminescent compound, we propose a second assay format where the generated 5-Aminophthalazine is subsequently oxidized to produce a chemiluminescent signal.[4][5][6][7]

Assay Principle: A Two-Fold Detection Strategy

The enzymatic reduction of this compound by a nitroreductase in the presence of a cofactor, typically NADH or NADPH, serves as the foundational reaction for both proposed assays.[2][8] The reaction product, 5-Aminophthalazine, is the key signaling molecule.

Assay_Principle cluster_detection Detection Modalities sub This compound (Non-fluorescent) enz Nitroreductase (NADH/NADPH) sub->enz Enzymatic Reduction prod 5-Aminophthalazine enz->prod fluor Fluorescence (Direct Measurement) prod->fluor λex / λem chem Chemiluminescence (Oxidation-dependent) prod->chem + Oxidant Chemiluminescence_Assay cluster_nitroreductase Step 1: Nitroreductase Reaction cluster_detection Step 2: Chemiluminescent Detection sub This compound enz Nitroreductase sub->enz nadh NADH nadh->enz nadh_rem Remaining NADH nad NAD+ prod 5-Aminophthalazine enz->nad enz->prod reductase Reductase nadh_rem->reductase proluc Pro-luciferin proluc->reductase luciferin Luciferin luciferase Luciferase (ATP, O2) luciferin->luciferase light Light reductase->luciferin luciferase->light

References

Application Notes and Protocols for the Development of 5-Nitrophthalazine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emerging Potential of the 5-Nitrophthalazine Scaffold in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted agents that can selectively eradicate malignant cells while minimizing harm to healthy tissues. Within this paradigm, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, providing versatile scaffolds for the design of novel therapeutics. Phthalazine derivatives, in particular, have garnered substantial attention, leading to the development of clinically successful drugs.[1] These molecules have demonstrated efficacy against a range of human cancers by targeting critical pathways involved in tumor progression, such as DNA repair and angiogenesis.[1][2]

This document introduces the this compound scaffold as a promising, yet underexplored, platform for the creation of a new generation of anticancer agents. Our rationale is built upon a synergistic hypothesis: combining the established therapeutic potential of the phthalazine core with the unique bioreductive and electron-withdrawing properties of a nitroaromatic group. The nitro group is not merely a simple substitution; it is a functional moiety with the potential to confer distinct mechanisms of cytotoxicity, particularly within the unique microenvironment of solid tumors.[3][4][5][6]

Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs.[7][8] The low-oxygen conditions characteristic of many solid tumors can facilitate the enzymatic reduction of the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine species.[1][7] These reactive molecules can induce cellular damage, including DNA cross-linking, leading to cancer cell death.[3][8] Furthermore, the bioreduction of nitro compounds can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress that can overwhelm the antioxidant defenses of cancer cells and trigger apoptosis.[9][10][11][12]

These application notes will provide a comprehensive guide for researchers and drug development professionals on the design, synthesis, and evaluation of this compound derivatives as potential anticancer agents. We will delve into the proposed mechanisms of action, provide detailed experimental protocols, and offer insights into the interpretation of results, thereby establishing a foundational framework for the exploration of this promising new class of molecules.

Proposed Mechanisms of Action of this compound Derivatives

We hypothesize that this compound derivatives can exert their anticancer effects through a dual mechanism, making them particularly potent against solid tumors.

  • Bioreductive Activation in Hypoxic Tumor Environments: The hypoxic core of solid tumors provides a unique environment for the selective activation of this compound derivatives. Endogenous reductases can reduce the nitro group to cytotoxic species that can directly damage cellular macromolecules.[1][7][8]

  • Induction of Oxidative Stress: The metabolic cycling of the nitro group can generate superoxide radicals and other reactive oxygen species (ROS).[9] This increase in intracellular ROS can disrupt the redox homeostasis of cancer cells, leading to oxidative damage to proteins, lipids, and DNA, ultimately triggering apoptotic cell death.[10][11][13]

Mechanism_of_Action cluster_0 Hypoxic Tumor Cell cluster_1 Normoxic/Hypoxic Cell This compound This compound Nitroreductases Nitroreductases This compound->Nitroreductases Reduction Reactive Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitroreductases->Reactive Intermediates DNA_Damage DNA Damage & Alkylation Reactive Intermediates->DNA_Damage Apoptosis_Hypoxia Apoptosis DNA_Damage->Apoptosis_Hypoxia 5-NP_ROS This compound ROS_Generation ROS Generation (Superoxide Anion) 5-NP_ROS->ROS_Generation Redox Cycling Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis_ROS Apoptosis Mitochondrial_Dysfunction->Apoptosis_ROS

Figure 1: Proposed dual mechanism of action for this compound derivatives.

Protocols for Synthesis and In Vitro Evaluation

Protocol 1: Synthesis of a Model this compound Derivative

This protocol describes a general method for the synthesis of a this compound derivative, which can be adapted for the creation of a library of analogues for structure-activity relationship (SAR) studies. The synthesis involves the nitration of a phthalazine precursor followed by nucleophilic aromatic substitution.

Materials:

  • Phthalazin-1(2H)-one

  • Fuming Nitric Acid

  • Sulfuric Acid

  • Phosphorus Oxychloride (POCl₃)

  • Appropriate amine (e.g., 4-chloroaniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Nitration of Phthalazin-1(2H)-one:

    • To a stirred solution of phthalazin-1(2H)-one in concentrated sulfuric acid at 0°C, add fuming nitric acid dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture onto crushed ice and collect the precipitate by filtration. Wash with cold water and dry to obtain 5-nitrophthalazin-1(2H)-one.

  • Chlorination of 5-Nitrophthalazin-1(2H)-one:

    • Reflux a mixture of 5-nitrophthalazin-1(2H)-one and phosphorus oxychloride for 3-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-chloro-5-nitrophthalazine.

  • Nucleophilic Aromatic Substitution:

    • Dissolve 1-chloro-5-nitrophthalazine, the desired amine (e.g., 4-chloroaniline), and DIPEA in DMF.

    • Heat the reaction mixture at 80-100°C for 12-16 hours.

    • Cool the mixture, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to obtain the final this compound derivative.

Synthesis_Workflow Start Phthalazin-1(2H)-one Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate1 5-Nitrophthalazin-1(2H)-one Nitration->Intermediate1 Chlorination Chlorination (POCl3) Intermediate1->Chlorination Intermediate2 1-Chloro-5-nitrophthalazine Chlorination->Intermediate2 Substitution Nucleophilic Substitution (Amine, DIPEA, DMF) Intermediate2->Substitution Purification Purification (Column Chromatography) Substitution->Purification Final_Product Final this compound Derivative Purification->Final_Product

Figure 2: General workflow for the synthesis of this compound derivatives.
Protocol 2: In Vitro Cytotoxicity Screening using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line

  • 6-well plates

  • This compound derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic and necrotic cells will be positive for both Annexin V-FITC and PI.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS levels.

Materials:

  • Human cancer cell line

  • Black, clear-bottom 96-well plates

  • This compound derivative

  • DCFH-DA probe

  • Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or flow cytometer

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

    • Treat the cells with the this compound derivative at various concentrations for a desired time period (e.g., 1, 3, 6 hours).

  • Probe Loading:

    • Remove the treatment medium and wash the cells with warm HBSS.

    • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with HBSS to remove excess probe.

    • Add 100 µL of HBSS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Data Presentation and Interpretation

Systematic evaluation of a series of this compound derivatives is crucial for understanding their structure-activity relationships. The following table provides a template for summarizing key in vitro data.

Compound IDR Group ModificationIC₅₀ (µM) on MCF-7IC₅₀ (µM) on HCT-116Apoptosis Induction (% of Annexin V+ cells)Fold Increase in ROS Generation
5NP-001 4-chloroaniline8.512.245%3.2
5NP-002 4-methoxyaniline25.130.520%1.8
5NP-003 4-fluoroaniline6.29.855%4.1
Doxorubicin (Positive Control)0.50.870%5.5

Data in this table is hypothetical and for illustrative purposes only.

Interpretation:

  • IC₅₀ Values: Lower IC₅₀ values indicate higher cytotoxic potency. In the hypothetical data above, the presence of an electron-withdrawing group (fluoro) at the para position of the aniline ring (5NP-003) appears to enhance cytotoxicity compared to an electron-donating group (methoxy) (5NP-002).

  • Apoptosis and ROS: A correlation between high cytotoxicity, increased apoptosis, and elevated ROS generation would support the proposed mechanism of action involving oxidative stress.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The inherent properties of the phthalazine core, combined with the bioreductive potential and electron-withdrawing nature of the nitro group, offer a compelling rationale for further investigation. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro screening, and mechanistic evaluation of this compound derivatives. Through systematic exploration and optimization, it is anticipated that this class of compounds could yield potent and selective drug candidates for the treatment of various cancers, particularly those characterized by hypoxic microenvironments.

References

5-Nitrophthalazine: A Versatile Precursor for Advanced Chemiluminescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of 5-Nitrophthalazine in Chemiluminescence

Chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, provides a powerful analytical tool with exceptional sensitivity and a high signal-to-noise ratio.[1] At the heart of many chemiluminescent detection systems are phthalhydrazide derivatives, most notably luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) and its isomers.[2] These molecules, upon oxidation, form an excited-state intermediate that decays to the ground state by releasing a photon of light, a phenomenon widely exploited in biomedical research, clinical diagnostics, and forensic science.[3]

Traditionally, the synthesis of luminol has predominantly started from 3-nitrophthalic acid.[4] However, this compound presents itself as a compelling alternative precursor. Its pre-formed phthalazine core offers a strategic advantage, potentially streamlining the synthetic route to luminol and its analogs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a starting material for the synthesis of high-purity chemiluminescent probes. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for synthesis, and present validated applications for the detection of critical reactive oxygen species (ROS).

From Precursor to Probe: The Synthetic Pathway

The conversion of this compound to the workhorse chemiluminescent probe, luminol, involves a two-step process: the oxidation of the phthalazine ring to a phthalazinedione, followed by the reduction of the nitro group to a primary amine.

Synthetic Pathway Start This compound Intermediate This compound-1,4-dione Start->Intermediate Oxidation End Luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione) Intermediate->End Reduction

Caption: Synthetic route from this compound to luminol.

Step 1: Oxidation of this compound to this compound-1,4-dione

The critical first step is the oxidation of the phthalazine ring system to the corresponding 1,4-dione. While the direct oxidation of phthalazine to a phthalazinedione is not extensively documented, catalytic oxidation of N-heterocycles is a well-established transformation in organic synthesis.[5] This protocol adapts established methods for the oxidation of similar heterocyclic systems.

Protocol 1: Catalytic Oxidation of this compound

Objective: To synthesize this compound-1,4-dione from this compound.

Materials:

  • This compound

  • Cobalt-on-nitrogen-doped carbon catalyst (Co/NC) or similar heterogeneous oxidation catalyst

  • Toluene

  • Oxygen (balloon or cylinder)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 5.7 mmol) and the Co/NC catalyst (10 mol%).

  • Add 50 mL of toluene to the flask.

  • Fit the flask with a reflux condenser and an oxygen-filled balloon.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and wash the catalyst with ethyl acetate.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound-1,4-dione as a solid.

Causality Behind Experimental Choices:

  • Heterogeneous Catalyst: The use of a heterogeneous catalyst like Co/NC simplifies product purification, as the catalyst can be easily removed by filtration. These catalysts are known to be effective for the oxidative dehydrogenation of N-heterocycles.[5]

  • Toluene as Solvent: Toluene is a suitable high-boiling solvent that allows the reaction to be conducted at an elevated temperature, which is often necessary for catalytic oxidations.

  • Oxygen Atmosphere: Molecular oxygen serves as the terminal oxidant in this catalytic cycle.

Step 2: Reduction of this compound-1,4-dione to Luminol

The second step involves the reduction of the nitro group to an amine. This is a standard transformation, and sodium dithionite is a common and effective reagent for this purpose in aqueous basic media.

Protocol 2: Reduction of this compound-1,4-dione

Objective: To synthesize luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) from this compound-1,4-dione.

Materials:

  • This compound-1,4-dione

  • 10% (w/v) Sodium hydroxide solution

  • Sodium dithionite (Na₂S₂O₄)

  • Glacial acetic acid

  • Test tube or small flask

  • Heating source (e.g., hot plate or Bunsen burner)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a test tube, dissolve the this compound-1,4-dione (0.5 g, 2.4 mmol) in 5 mL of 10% sodium hydroxide solution.

  • Add sodium dithionite (1.0 g, 5.7 mmol) to the solution.

  • Heat the mixture to boiling for 5 minutes with gentle swirling.

  • Remove the test tube from the heat and add 2 mL of glacial acetic acid.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry. The product is luminol.

Causality Behind Experimental Choices:

  • Sodium Hydroxide: The reaction is performed in a basic solution to deprotonate the hydrazide nitrogens, which facilitates the chemiluminescence reaction later on and can influence the reduction process.

  • Sodium Dithionite: This is a powerful reducing agent that is particularly effective for the reduction of nitro groups to amines in aqueous solutions.

  • Acetic Acid: Addition of acetic acid neutralizes the solution, causing the luminol to precipitate out as it is less soluble in neutral or acidic conditions.[6]

Application Notes: Detection of Reactive Oxygen Species (ROS)

Luminol and its derivatives are invaluable tools for the detection of various reactive oxygen species (ROS), which are key signaling molecules in a multitude of physiological and pathological processes. The following protocols provide a framework for the detection of superoxide, hydrogen peroxide, and hydroxyl radicals.

ROS_Detection cluster_probes Chemiluminescent Probes cluster_ros Reactive Oxygen Species cluster_detection Detection Luminol Luminol Light Light Emission Luminol->Light Oxidation Isoluminol Isoluminol Isoluminol->Light Oxidation Superoxide Superoxide (O₂⁻) Superoxide->Luminol H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Luminol + HRP Hydroxyl Hydroxyl Radical (•OH) Hydroxyl->Luminol

Caption: General workflow for ROS detection using luminol.

Protocol 3: Detection of Superoxide (O₂⁻) in Cell Culture

Objective: To measure superoxide production in cultured cells using a luminol-based chemiluminescence assay.

Materials:

  • Cultured cells (adherent or suspension)

  • White, clear-bottom 96-well plates

  • Luminol stock solution (10 mM in DMSO)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Stimulant of superoxide production (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Superoxide dismutase (SOD) as a negative control

  • Luminometer

Procedure:

  • Cell Preparation: Seed cells in a 96-well plate to achieve the desired confluency on the day of the experiment. For suspension cells, adjust the cell density as required.

  • Reagent Preparation: Prepare a working solution of luminol by diluting the stock solution to a final concentration of 100 µM in pre-warmed assay buffer. Prepare the stimulant and SOD solutions at the desired concentrations.

  • Assay: a. Gently wash the cells with pre-warmed assay buffer. b. Add 100 µL of the luminol working solution to each well. c. For control wells, add SOD (e.g., 50 U/mL) to confirm the specificity of the signal for superoxide. d. Place the plate in a luminometer pre-warmed to 37 °C. e. Inject the stimulant into the wells to initiate superoxide production. f. Immediately begin kinetic measurement of chemiluminescence for 30-60 minutes.

Data Analysis: The superoxide-specific signal is determined by subtracting the signal in the presence of SOD from the signal without SOD.[7]

Trustworthiness of the Protocol: The inclusion of SOD, an enzyme that specifically dismutates superoxide, serves as a self-validating control, ensuring that the measured chemiluminescence is indeed due to superoxide.

Protocol 4: Detection of Hydrogen Peroxide (H₂O₂) in Solution

Objective: To quantify hydrogen peroxide in an aqueous sample using a luminol-horseradish peroxidase (HRP) chemiluminescence assay.[6]

Materials:

  • Hydrogen peroxide standard solutions of known concentrations

  • Luminol stock solution (10 mM in DMSO)

  • Horseradish peroxidase (HRP) solution (e.g., 1 mg/mL in PBS)

  • Tris-HCl buffer (50 mM, pH 8.5)

  • White 96-well plate

  • Luminometer

Procedure:

  • Reagent Preparation: a. Prepare a luminol/HRP working solution by diluting the luminol stock solution to 1 mM and HRP to 10 µg/mL in Tris-HCl buffer. b. Prepare a serial dilution of the hydrogen peroxide standard.

  • Assay: a. Pipette 50 µL of each hydrogen peroxide standard or unknown sample into the wells of the 96-well plate. b. Add 50 µL of the luminol/HRP working solution to each well to initiate the reaction. c. Immediately measure the chemiluminescence intensity using a luminometer.

Data Analysis: A standard curve is generated by plotting the chemiluminescence intensity against the concentration of the hydrogen peroxide standards. The concentration of hydrogen peroxide in unknown samples can then be determined from this curve.

Causality Behind Experimental Choices: HRP specifically catalyzes the oxidation of luminol by hydrogen peroxide, thereby conferring specificity to the assay for H₂O₂ detection.[6][8]

Protocol 5: Detection of Hydroxyl Radicals (•OH)

Objective: To detect the presence of hydroxyl radicals using a chemiluminescence-based assay.

Materials:

  • Source of hydroxyl radicals (e.g., Fenton reagent: FeSO₄ and H₂O₂)

  • Luminol stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Hydroxyl radical scavenger (e.g., dimethyl sulfoxide - DMSO or mannitol) as a negative control

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a working solution of luminol (100 µM) in PBS. Prepare solutions of the Fenton reagent components and the scavenger.

  • Assay: a. In a luminometer tube or well of a 96-well plate, combine 100 µL of the luminol working solution with the sample suspected of containing hydroxyl radicals. b. To initiate the reaction (if using a Fenton system), add the FeSO₄ solution followed by the H₂O₂ solution. c. For control experiments, pre-incubate the sample with the hydroxyl radical scavenger before adding the luminol solution. d. Immediately measure the chemiluminescence.

Data Analysis: A significant reduction in the chemiluminescence signal in the presence of a specific hydroxyl radical scavenger indicates the presence of hydroxyl radicals in the sample.[9]

Quantitative Data Summary

ProbeTarget ROSTypical ConcentrationCo-factors/EnhancersSpecificity Considerations
LuminolSuperoxide (O₂⁻)10-100 µMNone required for direct reactionSignal should be quenchable by SOD.[7]
LuminolHydrogen Peroxide (H₂O₂)100 µM - 1 mMHorseradish Peroxidase (HRP)Specificity is conferred by HRP.[6]
LuminolHydroxyl Radical (•OH)10-100 µMNone required for direct reactionSignal should be quenchable by specific •OH scavengers.[9]

Conclusion

This compound is a promising and versatile precursor for the synthesis of luminol and other phthalhydrazide-based chemiluminescent probes. The synthetic route, involving a catalytic oxidation followed by a straightforward reduction, offers a viable alternative to traditional methods. The resulting probes exhibit robust performance in the sensitive and specific detection of key reactive oxygen species. The protocols outlined in this application note provide a solid foundation for researchers to harness the power of chemiluminescence in their investigations into cellular signaling, oxidative stress, and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Nitrophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Nitrophthalazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and troubleshoot common issues encountered during the synthesis of this important compound. Our goal is to provide you with in-depth technical guidance, grounded in scientific principles and practical experience, to help you achieve consistent and high-yielding results in your laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of this compound

A: Low or no yield in the nitration of phthalazine can stem from several factors, ranging from the quality of starting materials to the precise control of reaction conditions. Here’s a breakdown of potential causes and how to address them:

  • Poor Quality of Starting Phthalazine: The purity of your starting material is paramount. Impurities in the phthalazine can interfere with the nitration reaction.

    • Solution: Ensure your phthalazine is pure by checking its melting point (90-91 °C) and consider recrystallizing it before use.[1] Phthalazine can be synthesized by the condensation of ω-tetrabromorthoxylene with hydrazine.[1]

  • Inefficient Generation of the Nitronium Ion: The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of a nitrate salt and a strong acid, or from nitric acid and sulfuric acid.[2][3][4]

    • Solution:

      • Acid Concentration: Use concentrated sulfuric acid (95-98%) to ensure sufficient protonation of nitric acid or the nitrate salt to generate the nitronium ion.

      • Fresh Reagents: Nitric acid can decompose over time. Use a fresh bottle or a recently standardized solution.

  • Suboptimal Reaction Temperature: Temperature control is critical in nitration reactions.

    • Too Low: If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion.

    • Too High: Excessive temperature can lead to the formation of dinitrated byproducts and increase the rate of decomposition of the starting material and product.

    • Solution: A reported protocol suggests maintaining the reaction temperature at 100 °C for the nitration of phthalazine using potassium nitrate in concentrated sulfuric acid. Carefully monitor and control the temperature throughout the reaction.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: A literature procedure specifies a reaction time of 72 hours.[5] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.

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CheckTime -> TimeIssue; TimeIssue -> Sol_Time; }

Troubleshooting workflow for low yield of this compound.

Issue 2: Presence of Multiple Products and Purification Challenges

Q: My crude product shows multiple spots on TLC, and I'm having difficulty isolating pure this compound. What are the likely side products and how can I improve purification?

A: The formation of multiple products is a common challenge in the nitration of aromatic compounds. Understanding the potential side reactions is key to optimizing the purification strategy.

  • Potential Side Products:

    • Dinitrated Phthalazines: Over-nitration can lead to the formation of dinitrated products. The positions of the second nitro group will depend on the directing effects of the first nitro group and the pyridazine ring.

    • Other Isomers: While the 5-position is a primary site of nitration, other isomers (e.g., 6-nitrophthalazine) might be formed in smaller amounts.

    • Oxidized Byproducts: The strong oxidizing conditions of the nitrating mixture can potentially lead to the formation of oxidized byproducts.

  • Purification Strategies:

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[6] A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can be used to separate this compound from less polar starting material and more polar dinitrated byproducts.

    • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step.[6] The choice of solvent is crucial and may require some experimentation. A solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature would be ideal.

    • Fractional Distillation (under reduced pressure): While less common for solid compounds, if the impurities are volatile, this technique could be considered.[6][7]

Purification Method Advantages Disadvantages Best For
Column Chromatography High resolving power for complex mixtures.Can be time-consuming and require large volumes of solvent.Isolating the desired product from a mixture of isomers and byproducts.
Recrystallization Simple, scalable, and can yield high-purity crystals.Requires the crude product to be relatively pure; some product loss is inevitable.Final purification step to remove minor impurities.
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Decision tree for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the nitration of phthalazine?

A: The nitration of phthalazine is an electrophilic aromatic substitution reaction. The key steps are:

  • Generation of the Electrophile: In a mixture of a nitrate salt and concentrated sulfuric acid, the sulfuric acid protonates the nitrate to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-electron system of the phthalazine ring acts as a nucleophile and attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base in the reaction mixture (e.g., HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the this compound product.[2][3]

Q2: Are there any alternative, higher-yielding synthetic routes to this compound?

A: While the direct nitration of phthalazine is a common method, exploring alternative routes could potentially lead to improved yields and selectivity. Multicomponent reactions, for instance, are known for their efficiency in synthesizing complex molecules in a single step and could be an area for future exploration in this context.[8] Additionally, synthetic strategies for analogous nitrated heterocyclic compounds, such as nitrocinnolines, might be adaptable for this compound synthesis.[9] Research into novel catalytic systems for aromatic nitration is an active field and could offer milder and more selective methods in the future.[10]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A: A combination of spectroscopic and physical methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. The number of signals, their chemical shifts, and splitting patterns will confirm the structure of this compound.[11][12][13]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹) and the aromatic ring.[11][14][15]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Experimental Protocol: Synthesis of this compound

This protocol is based on a literature procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Phthalazine

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ice

  • Ammonium hydroxide solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3.0 g (23.3 mmol) of phthalazine in 20 mL of concentrated sulfuric acid.

  • Heat the mixture to 100 °C.

  • Over a period of 1 hour, add 18.8 g (186 mmol) of potassium nitrate in small portions.

  • Maintain the reaction temperature at 100 °C and continue stirring for 72 hours.

  • After 72 hours, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralize the solution with ammonium hydroxide solution until a yellow-brown precipitate forms.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate with cold deionized water.

  • Dry the solid to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Nitrophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 5-Nitrophthalazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic compound. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely reported method for synthesizing this compound is through the direct nitration of phthalazine.[1][2] This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic system. The process typically involves treating phthalazine with a nitrating agent, most commonly a mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄).[1][2] The strong acidic environment protonates the nitric acid (formed in situ from KNO₃ and H₂SO₄) to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring portion of the phthalazine molecule.[2]

Q2: What is the underlying mechanism of the nitration of phthalazine?

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are illustrated below.

NitrationMechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization KNO3 KNO₃ NO2_plus NO₂⁺ (Nitronium ion) KNO3->NO2_plus + 2 H₂SO₄ H2SO4 H₂SO₄ H2SO4->NO2_plus Phthalazine Phthalazine SigmaComplex σ-complex (Resonance Stabilized) Phthalazine->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product + HSO₄⁻ HSO4_minus HSO₄⁻ HSO4_minus->Product

Caption: Mechanism of Phthalazine Nitration.

  • Generation of the Electrophile: Potassium nitrate reacts with excess concentrated sulfuric acid to form the nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The π-system of the phthalazine ring attacks the nitronium ion. The attack preferentially occurs on the benzene ring portion, which is more electron-rich than the pyridazine ring containing the deactivating nitrogen atoms.[2] This forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.

  • Rearomatization: A base, typically the hydrogen sulfate ion (HSO₄⁻), removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final this compound product.

Q3: What are the most critical parameters to control during the reaction?

Based on established protocols and general principles of reaction optimization, the following parameters are crucial[]:

  • Temperature: Reaction temperature directly influences the rate of reaction and the formation of byproducts.[4] For the nitration of phthalazine, a temperature of around 100°C is often used to drive the reaction to completion.[1] However, exceeding this can lead to over-nitration or degradation.

  • Reaction Time: This reaction is typically slow, often requiring extended periods (e.g., 72 hours) to achieve a reasonable yield.[1] Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is essential to determine the optimal endpoint.[5]

  • Stoichiometry of Reagents: The ratio of the nitrating agent to the substrate is critical. An excess of potassium nitrate is used to ensure the reaction goes to completion, but a vast excess can promote the formation of dinitro-isomers and other impurities.[1]

  • Purity of Starting Materials: The use of high-purity phthalazine is essential to avoid introducing impurities that can complicate the reaction and purification process.

Troubleshooting Guide

Problem: I am getting a very low or no yield of this compound.

Possible Cause 1: Incomplete Reaction. The nitration of phthalazine is a slow process.[1] Insufficient reaction time or a temperature that is too low will result in a low conversion of the starting material.

  • Solution:

    • Verify Temperature: Ensure your reaction vessel is maintained consistently at the target temperature (e.g., 100°C). Use an oil bath with a contact thermometer for accurate temperature control.

    • Increase Reaction Time: If the temperature is correct, extend the reaction time. Monitor the consumption of the starting material (phthalazine) by TLC. A common mobile phase for this analysis is a mixture of ethyl acetate and hexane.

    • Consider Temperature Increase: A modest increase in temperature (e.g., to 110°C) might improve the reaction rate, but this should be done cautiously as it can also increase the formation of byproducts.[4]

Possible Cause 2: Inefficient Workup and Product Isolation. The product is precipitated by pouring the acidic reaction mixture into ice water and neutralizing it.[1] Errors in this procedure can lead to significant product loss.

  • Solution:

    • Controlled Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat generated from the acid dilution. A rapid, uncontrolled quench can cause localized heating, potentially degrading the product.

    • Careful Neutralization: Adjust the pH slowly using a base like ammonium hydroxide solution while keeping the mixture in an ice bath. The product precipitation is pH-dependent. Check the pH frequently and aim for a neutral pH (~7) to maximize the recovery of the solid product.

    • Ensure Complete Precipitation: After neutralization, allow the mixture to stand in the cold for a sufficient period (e.g., 1-2 hours) to ensure complete precipitation before filtration.

Possible Cause 3: Water in the Reaction Mixture. The nitrating agent is generated in situ and is highly sensitive to water. Concentrated sulfuric acid is hygroscopic, and any absorbed moisture will quench the nitronium ion, halting the reaction.

  • Solution:

    • Use Anhydrous Reagents: Use a fresh, unopened bottle of concentrated sulfuric acid or one that has been properly stored. Ensure the phthalazine is completely dry.

    • Dry Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled in a desiccator before use.

Problem: My final product is a dark, oily substance, not the expected yellow-brown solid.

Possible Cause 1: Formation of Impurities and Side Products. Excessive temperatures or incorrect stoichiometry can lead to the formation of dinitrated species or other degradation products, which often present as dark, tarry substances.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature strictly at the optimized level (e.g., 100°C).[1] Avoid localized overheating by ensuring efficient stirring throughout the reaction.

    • Purification: The crude product will likely require purification.

      • Recrystallization: Attempt to recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture.

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the desired product from polar and non-polar impurities.

TroubleshootingWorkflow Start Experiment Start Result Evaluate Result: Low Yield or Impure Product? Start->Result CheckTemp Verify Temperature Control (100°C) Result->CheckTemp Low Yield CheckPurity Analyze for Byproducts (LCMS/NMR) Result->CheckPurity Impure CheckTime Extend Reaction Time (Monitor by TLC) CheckTemp->CheckTime CheckWorkup Review Quenching & Neutralization Protocol CheckTime->CheckWorkup Success Successful Synthesis CheckWorkup->Success Improved Purify Implement Purification: Recrystallization or Chromatography CheckPurity->Purify Purify->Success

Caption: Troubleshooting Workflow for this compound Synthesis.

Experimental Protocols & Data

Optimized Synthesis Protocol for this compound

This protocol is adapted from established literature procedures.[1]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath.

  • Addition of Substrate: To the cooled sulfuric acid, slowly add 3.0 g (23.3 mmol) of phthalazine. Stir the mixture until all the solid has dissolved.

  • Heating: Remove the ice bath and heat the solution to 100°C using a pre-heated oil bath.

  • Addition of Nitrating Agent: Once the temperature has stabilized at 100°C, add 18.8 g (186 mmol) of potassium nitrate in small portions over 1 hour. Ensure the temperature does not fluctuate significantly during the addition.

  • Reaction: Maintain the reaction mixture at 100°C with continuous stirring for 72 hours.

  • Workup - Quenching: After 72 hours, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of ~200 g of crushed ice and 200 mL of water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring.

  • Workup - Neutralization: Place the beaker in an ice bath. Slowly add concentrated ammonium hydroxide solution to neutralize the mixture to a pH of ~7. A yellow-brown precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield the crude this compound. The reported yield for this procedure is approximately 56%.[1]

  • Purification (if necessary): Recrystallize the crude solid from ethanol to obtain a purified product.

Table 1: Effect of Reaction Parameters on Synthesis Outcome

This table summarizes the expected outcomes when deviating from the optimized conditions, based on general chemical principles.[][4]

ParameterConditionExpected OutcomeRationale
Temperature < 90°CLow yield, significant starting material remaining.Reaction rate is too slow for complete conversion.
100°C (Optimal)Moderate to good yield (e.g., ~56%).[1]Balances reaction rate with minimal side product formation.
> 110°CDecreased yield, increased dark impurities.Promotes over-nitration and thermal degradation.
Time < 48 hoursLow yield, incomplete reaction.Insufficient time for the slow nitration to proceed.[5]
72 hours (Optimal)Good conversion.[1]Allows the reaction to approach completion.
KNO₃ Ratio < 4 equivalentsIncomplete reaction, low yield.Insufficient nitrating agent to convert all starting material.
8 equivalents (Optimal)Good yield.[1]Sufficient excess to drive the reaction forward.
> 12 equivalentsNo significant yield improvement, more byproducts.Increases the risk of forming dinitrated products.

References

Technical Support Center: Purification of Crude 5-Nitrophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of crude 5-Nitrophthalazine (CAS No: 89898-86-2). This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity this compound for their work. We will address common challenges and frequently asked questions, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₅N₃O₂.[1][2] It serves as a valuable building block in medicinal chemistry and materials science. Understanding its properties is the first step to designing a successful purification strategy.

PropertyValueSource
Molecular Weight 175.15 g/mol [3][4]
Appearance Yellow to pale yellow solid[4]
Melting Point 187-190 °C[4]
Polarity Moderately polar due to the nitro group and nitrogen heterocycle.N/A
Solubility Generally low solubility in non-polar solvents, higher in polar organic solvents.Inferred from structure
Q2: What are the likely impurities in my crude this compound sample?

The impurity profile depends heavily on the synthetic route. A common synthesis involves the nitration of a phthalazine precursor.[5][6] Consequently, typical impurities may include:

  • Unreacted Starting Materials: Residual phthalazine or related precursors.

  • Regioisomers: 6-Nitrophthalazine is a common isomeric impurity that can be difficult to separate due to similar physical properties.

  • Over-nitrated Byproducts: Dinitrophthalazine species.

  • Oxidation Products: Synthesis and workup conditions can sometimes lead to the formation of N-oxides or phthalazinones.[7]

  • Residual Acids/Bases: Traces of nitric acid, sulfuric acid, or bases used during the synthesis and workup.

Q3: What are the primary methods for purifying crude this compound?

The two most effective and widely used techniques are recrystallization and column chromatography . The choice depends on the impurity profile and the desired scale.

  • Recrystallization: Excellent for removing small amounts of impurities that have different solubility profiles from the main product. It is efficient for large-scale purification if a suitable solvent is found.[8]

  • Column Chromatography: The method of choice for separating compounds with similar polarities, such as regioisomers (e.g., 5-nitro vs. 6-nitro isomers).[9] It is highly effective but can be less practical for very large quantities.

Q4: How do I choose the right purification method?

A simple Thin Layer Chromatography (TLC) analysis of your crude material is the best starting point.

G start Analyze Crude Material by TLC single_spot Is it mostly a single spot with minor baseline impurities? start->single_spot multi_spot Are there multiple distinct spots (especially close-running ones)? start->multi_spot recrystallize Recrystallization is the preferred first step. single_spot->recrystallize Yes chromatography Column Chromatography is necessary. multi_spot->chromatography Yes check_purity Check Purity (TLC, mp, NMR) recrystallize->check_purity chromatography->check_purity

Caption: Decision workflow for selecting a purification method.

Q5: How can I assess the purity of my final product?

A multi-pronged approach ensures confidence in your product's purity:

  • Melting Point Analysis: A sharp melting point within the literature range (187-190 °C) indicates high purity.[4] A broad or depressed melting range suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): The purified sample should show a single, well-defined spot. Co-spotting with the crude material can confirm the removal of impurities.

  • Spectroscopic Analysis (NMR, MS): ¹H NMR is particularly useful for confirming the correct isomeric structure and the absence of proton-bearing impurities. Mass spectrometry confirms the correct molecular weight.

Troubleshooting Guide

Problem 1: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Cause: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. This is common with lower-purity samples or when cooling is too rapid.

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more) to ensure the saturation point is reached at a lower temperature.

  • Slow Down Cooling: This is critical. After dissolving, allow the flask to cool slowly on the benchtop, insulated with glass wool or paper towels. Do not move it directly to an ice bath. Rapid cooling promotes precipitation and oiling, while slow cooling favors crystal lattice formation.[10]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[11]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[11]

Problem 2: I have very poor recovery after recrystallization. What went wrong?

Cause: Low recovery is typically due to using too much solvent, premature crystallization during filtration, or the product having significant solubility in the cold solvent.

Solutions:

  • Minimize Solvent Usage: During the dissolution step, add the hot solvent in small portions, allowing the mixture to return to a boil after each addition, until the solid just dissolves.[12] Using excess solvent will keep more of your product dissolved even after cooling.

  • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. Add a small excess of solvent (~5%) before filtering to account for evaporation.[12]

  • Thoroughly Chill the Solution: Ensure the flask has spent adequate time in an ice-water bath (not just an ice bath) to minimize the product's solubility before the final filtration.

  • Concentrate the Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by carefully evaporating some of the solvent from the filtrate and re-cooling. Be aware that this second crop will likely be less pure than the first.

Problem 3: My product is still yellow and shows impurities by TLC after recrystallization. What's next?

Cause: The chosen recrystallization solvent may not be effective at rejecting certain impurities, or the impurities may be co-crystallizing with the product. This is common with isomeric impurities.

Solutions:

  • Try a Different Solvent System: No single solvent is perfect. If a polar solvent like ethanol was unsuccessful, try a less polar solvent or a two-solvent system (e.g., dissolving in a good solvent like ethyl acetate or acetone and then adding a poor solvent like hexanes until the solution turns cloudy).[13]

  • Use Activated Carbon (Charcoal): If the color is due to highly conjugated, colored byproducts, you can use activated carbon. Add a very small amount (tip of a spatula) to the hot solution before filtration. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Use of excess charcoal will adsorb your product and reduce yield.

  • Proceed to Column Chromatography: If recrystallization fails to remove the impurities, especially those with a similar polarity (close Rf values on TLC), column chromatography is the necessary next step.

Problem 4: My spots are streaking on the TLC plate. How can I fix this?

Cause: Streaking is usually caused by overloading the sample, a compound that is too polar for the mobile phase, or the presence of acidic/basic impurities interacting strongly with the silica gel.

Solutions:

  • Dilute Your Sample: Spot a much more dilute solution of your compound onto the TLC plate.

  • Increase Eluent Polarity: Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). This will help move the polar compound up the plate more effectively.

  • Add a Modifier: For basic compounds like this compound, the nitrogen atoms can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) or a few drops of ammonia to the mobile phase can neutralize these interactions and result in sharper spots.

Problem 5: The separation on my column is poor, and the bands are overlapping. How can I improve it?

Cause: Poor separation is a result of incorrect mobile phase selection, improper column packing, or overloading the column.

Solutions:

  • Optimize the Mobile Phase: Your goal is to find a solvent system where the Rf of your desired compound is around 0.25-0.35 on the TLC plate, and there is maximum separation (ΔRf) between it and the impurities. Test various solvent ratios meticulously by TLC before running the column.

  • Use a Weaker Eluent: If compounds are coming off the column too quickly and all together, decrease the polarity of the mobile phase (e.g., use more hexane). This will increase the interaction time with the silica gel and improve separation.

  • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which create channels for the sample to run through unevenly. A well-packed column is critical for good separation.

  • Load the Sample Carefully: Dissolve the crude product in the minimum amount of solvent (preferably the mobile phase itself or a slightly stronger solvent) and load it onto the column in as narrow a band as possible.

Protocols and Workflows

Protocol 1: Recrystallization of this compound

This protocol assumes ethanol is a suitable solvent, which is a common starting point for moderately polar aromatic compounds.

G cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (Optional) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying a Place crude solid in Erlenmeyer flask with a stir bar. b Add minimal hot ethanol in portions until solid just dissolves at boiling point. a->b c If insoluble impurities are present, filter the hot solution through a pre-heated funnel. d Remove from heat, cover, and allow to cool slowly to room temperature. e Place flask in an ice-water bath for >30 mins to maximize crystal formation. d->e f Collect crystals by vacuum filtration using a Büchner funnel. g Wash crystals with a small amount of ice-cold ethanol. f->g h Dry crystals under vacuum. g->h

Caption: Standard workflow for the recrystallization process.

Step-by-Step Method:

  • Solvent Selection: Begin by testing the solubility of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one where it is sparingly soluble at room temperature but highly soluble when hot.[8][12]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen hot solvent dropwise while heating and stirring until the solid is completely dissolved. Avoid adding a large excess of solvent.[11][12]

  • Decolorization (if needed): If the solution is highly colored, remove it from the heat, add a small amount of activated carbon, and then re-heat to boiling for a few minutes.

  • Hot Filtration (if needed): If insoluble impurities or charcoal are present, filter the hot solution quickly through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Analysis: Characterize the final product by melting point and TLC to confirm purity.

References

Navigating the Challenges of 5-Nitrophthalazine Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Nitrophthalazine. As a Senior Application Scientist, I've seen firsthand how the unique properties of this compound can present both opportunities and challenges in the laboratory. This guide is designed to provide you with practical, in-depth solutions to the common solubility issues encountered with this compound, moving beyond generic advice to offer field-proven insights and detailed protocols. Our goal is to empower you to overcome these hurdles and advance your research with confidence.

Understanding this compound: A Primer

This compound (CAS No. 89898-86-2) is a solid organic compound with the molecular formula C₈H₅N₃O₂ and a molecular weight of approximately 175.14 g/mol .[1][2] Its structure, featuring a polar nitro group and a heterocyclic phthalazine core, dictates its solubility profile, favoring polar aprotic solvents over nonpolar ones. This characteristic is fundamental to understanding and troubleshooting its behavior in various experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common questions and issues researchers face when working with this compound.

Q1: My this compound won't dissolve in my chosen solvent. What should I do first?

A1: Initial Troubleshooting Workflow

When facing solubility challenges, a systematic approach is key. Before making drastic changes to your experimental plan, consider the following troubleshooting workflow:

start Insolubility Observed step1 Verify Compound Purity & Identity start->step1 step2 Increase Agitation (Vortexing/Sonication) step1->step2 Purity Confirmed step3 Gently Warm the Mixture step2->step3 Still Insoluble step4 Assess Solvent Polarity step3->step4 Still Insoluble step5 Consider a Co-Solvent System step4->step5 Mismatch Identified step6 Evaluate Concentration step4->step6 Polarity Appropriate

Caption: Initial troubleshooting workflow for this compound solubility.

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure the this compound you are using is of the expected purity.

  • Increase Agitation: Simple mechanical agitation can sometimes be sufficient. Try vortexing the sample or placing it in an ultrasonic bath. Sonication can help break down solid aggregates and increase the surface area available for solvation.

  • Gentle Warming: For many compounds, solubility increases with temperature.[3] Gently warm the mixture while monitoring for any signs of degradation. Be cautious, as excessive heat can lead to decomposition.

  • Re-evaluate Solvent Choice: The golden rule of "like dissolves like" is paramount. Given its polar nature, this compound is expected to be more soluble in polar solvents.

Q2: What are the best organic solvents for dissolving this compound?

A2: Solvent Selection Guide

Solvent ClassSolventExpected SolubilityRationale & Expert Insights
Polar Aprotic Dimethyl Sulfoxide (DMSO)High The use of DMSO-d6 for acquiring ¹H and ¹³C NMR spectra of this compound confirms its good solubility in this solvent.[4] DMSO is an excellent choice for preparing stock solutions.
N,N-Dimethylformamide (DMF)High Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with nitroaromatic functionalities.[5]
Acetonitrile (ACN)Moderate Acetonitrile is a versatile polar aprotic solvent. While likely a good solvent for this compound, its solvating power may be slightly less than that of DMSO or DMF.
Tetrahydrofuran (THF)Moderate to Low THF is a less polar aprotic solvent. It may be suitable for certain reactions but might require warming to achieve complete dissolution.
Polar Protic Methanol (MeOH) / Ethanol (EtOH)Moderate to Low Polar protic solvents can interact with the nitro group and nitrogen atoms of the phthalazine ring. However, the overall aromatic structure may limit high solubility. Warming may be necessary.
Chlorinated Dichloromethane (DCM)Low DCM is a solvent of intermediate polarity. While it can dissolve many organic compounds, it may be a poor choice for the relatively polar this compound.
Nonpolar Hexane / TolueneVery Low / Insoluble Due to the significant polarity mismatch, this compound is expected to have negligible solubility in nonpolar solvents.

Expert Tip: When preparing stock solutions for biological assays, DMSO is often the solvent of choice. However, it's crucial to be aware of the potential for the compound to precipitate when the DMSO stock is diluted into aqueous media.[6]

Q3: I need to purify this compound by recrystallization. Which solvent system should I use?

A3: Recrystallization Solvent Selection

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]

Recommended Protocol for Recrystallization Solvent Screening:

  • Small-Scale Testing: Place a small amount (10-20 mg) of your crude this compound into several test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or acetone/hexane) dropwise at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent at room temperature.

  • Heating: If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound completely upon heating.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. The formation of well-defined crystals indicates a suitable recrystallization solvent. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

Commonly Successful Recrystallization Solvents for Aromatic Nitro Compounds:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethanol/Water mixtures

  • Acetone/Hexane mixtures

start Crude this compound step1 Dissolve in Minimum Hot Solvent start->step1 step2 Hot Filtration (if insoluble impurities) step1->step2 step3 Slow Cooling to Room Temperature step2->step3 Clear Solution step4 Further Cooling in Ice Bath step3->step4 Crystal Formation step5 Vacuum Filtration to Collect Crystals step4->step5 step6 Wash with Cold Solvent step5->step6 step7 Dry Crystals step6->step7 end Pure this compound step7->end

Caption: General workflow for the recrystallization of this compound.

Q4: I am trying to purify this compound using column chromatography but it's not moving from the baseline. What should I do?

A4: Optimizing Column Chromatography

This issue, known as "streaking" or the compound being "stuck" at the origin, is common for polar compounds on a normal-phase silica gel column. It indicates that the mobile phase (eluent) is not polar enough to displace the compound from the highly polar silica gel stationary phase.[8]

Troubleshooting Steps:

  • Increase Eluent Polarity: The most straightforward solution is to increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. For very polar compounds, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

  • Add a Polar Modifier: Adding a small amount (0.5-2%) of a polar modifier like methanol or triethylamine (for basic compounds) to your eluent can significantly improve the elution of polar compounds.

  • Consider a Different Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase. For a polar compound like this compound, reverse-phase chromatography (e.g., with a C18 stationary phase) might be more suitable. In this case, you would use a polar mobile phase (like water/acetonitrile or water/methanol) and the compound would elute based on its hydrophobicity.[9]

Recommended Starting Eluent Systems for Normal-Phase Chromatography:

  • Hexane / Ethyl Acetate (start with a higher proportion of ethyl acetate, e.g., 50:50, and adjust as needed)

  • Dichloromethane / Methanol (start with a small amount of methanol, e.g., 1-5%, and increase if necessary)

References

Technical Support Center: Synthesis of 5-Nitrophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-Nitrophthalazine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions for researchers encountering challenges in this synthetic procedure. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Navigating the Nuances of this compound Synthesis

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for their causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Answer:

Low or no yield in the nitration of phthalazine is a common issue that can often be traced back to the reaction conditions and the nature of the starting material. Phthalazine is a deactivating heterocyclic system, making it less reactive towards electrophilic aromatic substitution.

Potential Causes and Solutions:

  • Inadequate Nitrating Agent: The use of standard mixed acid (concentrated nitric and sulfuric acid) can be problematic. At elevated temperatures, this mixture can lead to the oxidation of the phthalazine ring, resulting in the formation of phthalic acid.[1]

    • Solution: The recommended and most effective nitrating agent for this synthesis is a combination of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) .[2] This mixture generates the necessary nitronium ion (NO₂⁺) in situ under conditions that are less prone to oxidative degradation.

  • Suboptimal Reaction Temperature: Temperature control is critical.

    • Low Temperature: If the reaction is conducted at too low a temperature, the activation energy for the nitration may not be reached, leading to an incomplete or very slow reaction.

    • High Temperature: Conversely, excessive heat can promote side reactions, including oxidation and potentially dinitration, thereby reducing the yield of the desired monosubstituted product.

  • Moisture in the Reaction: The presence of water will deactivate the nitrating agent by converting the nitronium ion to nitric acid.

    • Solution: Ensure that all glassware is thoroughly dried before use and that the concentrated sulfuric acid is of high purity and concentration (e.g., 98%).

Issue 2: Presence of Significant Impurities in the Product

Question: My final product is a mixture of compounds, and I am having difficulty isolating pure this compound. What are the likely impurities and how can I remove them?

Answer:

The formation of impurities is a strong indicator of non-selective reactions. Understanding the potential side products is the first step in developing an effective purification strategy.

Common Side Reactions and Byproducts:

  • Oxidation Products: As mentioned, the primary side reaction to avoid is the oxidation of the phthalazine ring. Under strongly acidic and oxidizing conditions, the benzene ring of phthalazine can be cleaved to form phthalic acid or pyridazine dicarboxylic acid .[3]

    • Mitigation: Strict adherence to the recommended nitrating system (KNO₃/H₂SO₄) and careful temperature control are the best ways to prevent this.

  • Isomeric Byproducts (e.g., 6-Nitrophthalazine): While the nitration of phthalazine with KNO₃/H₂SO₄ is reported to be highly regioselective for the 5-position, the formation of small amounts of the 6-nitro isomer cannot be entirely ruled out, especially if reaction conditions deviate from the optimum. The electronic nature of the phthalazine nucleus directs the electrophilic attack to the benzene ring, and the 5- and 8-positions are electronically favored, with the 6- and 7-positions being less so. Due to symmetry, the 5- and 8-positions are equivalent, as are the 6- and 7-positions.

    • Identification and Separation: The presence of isomers can be detected by chromatographic methods (TLC, HPLC) and spectroscopic techniques (NMR). Purification can be achieved through fractional crystallization or column chromatography.

  • Dinitration Products: The introduction of a second nitro group is possible under harsh reaction conditions (e.g., high temperature, excess nitrating agent). The initial nitro group is deactivating, making the second nitration more difficult. If it does occur, the position of the second nitro group will be directed by the existing substituents.

    • Prevention: Use a stoichiometric amount of the nitrating agent and maintain a controlled temperature to minimize the risk of dinitration.

Issue 3: Difficulty in Product Characterization and Purity Assessment

Question: I have isolated a product, but I am unsure of its identity and purity. How can I confidently characterize this compound and its potential impurities?

Answer:

Proper characterization is essential to confirm the successful synthesis of this compound. A combination of spectroscopic methods is recommended.

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The protons on the nitrated benzene ring will be in a different chemical environment compared to those on the pyridazine ring. The nitro group will cause a downfield shift for the adjacent protons.

    • Isomer Differentiation: The coupling patterns and chemical shifts in the ¹H NMR spectrum can help distinguish between the 5-nitro and 6-nitro isomers. The symmetry of the molecule will be different, leading to unique spin systems.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the this compound molecule. The carbon atom attached to the nitro group (C-5) will be significantly deshielded.

    • DEPT-135: A DEPT-135 experiment can be used to distinguish between CH and quaternary carbons, which is particularly useful in assigning the carbon signals.[4]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show characteristic strong absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • Mass Spectrometry (MS):

    • Mass spectrometry will provide the molecular weight of the product, which should correspond to that of this compound (175.14 g/mol ).[5]

Data Interpretation:

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and should be used as a guide for interpretation.

Atom Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm) Notes
H-1~9.5-9.7-Proton on the pyridazine ring adjacent to N2.
H-4~9.4-9.6-Proton on the pyridazine ring adjacent to N3.
C-1-~150-155Carbon on the pyridazine ring.
C-4-~150-155Carbon on the pyridazine ring.
C-4a-~130-135Quaternary carbon at the ring junction.
C-8a-~130-135Quaternary carbon at the ring junction.
H-6~8.0-8.2-Proton ortho to the nitro group.
H-7~7.8-8.0-Proton meta to the nitro group.
H-8~8.2-8.4-Proton para to the nitro group.
C-5-~145-150Carbon attached to the nitro group.
C-6-~125-130Aromatic carbon.
C-7-~135-140Aromatic carbon.
C-8-~120-125Aromatic carbon.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the nitration of phthalazine?

A1: The nitration of phthalazine is an electrophilic aromatic substitution reaction. In the presence of concentrated sulfuric acid, potassium nitrate generates the highly electrophilic nitronium ion (NO₂⁺). The π-electron system of the benzene ring of phthalazine acts as a nucleophile and attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a proton is abstracted from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding this compound.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation KNO3 KNO₃ NO2_plus NO₂⁺ (Nitronium Ion) KNO3->NO2_plus + 2H₂SO₄ H2SO4 H₂SO₄ Phthalazine Phthalazine Sigma_Complex Sigma Complex (Resonance Stabilized) Phthalazine->Sigma_Complex + NO₂⁺ Five_Nitrophthalazine This compound Sigma_Complex->Five_Nitrophthalazine - H⁺

Caption: Mechanism of this compound Synthesis.

Q2: Why is the 5-position the major product?

A2: The regioselectivity of the nitration is governed by the electronic properties of the phthalazine ring system. The pyridine-like nitrogen atoms in the pyridazine ring are electron-withdrawing, which deactivates this ring towards electrophilic attack. Therefore, the substitution occurs on the more electron-rich benzene ring. Within the benzene ring, the 5- and 8-positions are electronically activated for electrophilic substitution compared to the 6- and 7-positions. Due to the symmetry of the phthalazine molecule, the 5- and 8-positions are equivalent, leading to the formation of this compound as the major product.

Q3: What safety precautions should be taken during this synthesis?

A3: This synthesis involves the use of strong acids and potentially exothermic reactions. It is imperative to adhere to strict safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Handling of Acids: Concentrated sulfuric acid is highly corrosive. Handle it with extreme care and add it slowly to other solutions to control the heat generated.

  • Quenching: The reaction mixture should be quenched by slowly and carefully adding it to ice water with stirring. Never add water to the concentrated acid.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound. Researchers should adapt this protocol to their specific laboratory conditions and scale.

Protocol 1: Synthesis of this compound

Materials:

  • Phthalazine

  • Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Suitable solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Addition of Phthalazine: Slowly add phthalazine to the cold sulfuric acid with continuous stirring. Ensure the temperature does not rise significantly during the addition.

  • Addition of Nitrating Agent: Add potassium nitrate portion-wise to the reaction mixture, maintaining the temperature between 0-10 °C.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, to be optimized) for a specified period (e.g., 2-4 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

G Start Start Setup Reaction Setup: Cool H₂SO₄ to 0-5 °C Start->Setup Add_Phthalazine Add Phthalazine to H₂SO₄ Setup->Add_Phthalazine Add_KNO3 Add KNO₃ portion-wise (maintain 0-10 °C) Add_Phthalazine->Add_KNO3 React Stir at controlled temperature (Monitor by TLC) Add_KNO3->React Workup Workup: Quench with ice, neutralize, extract with organic solvent React->Workup Purify Purification: Recrystallization or Column Chromatography Workup->Purify Characterize Characterization: NMR, IR, MS Purify->Characterize End End Characterize->End

Caption: Experimental Workflow for this compound Synthesis.

References

How to reduce impurities in 5-Nitrophthalazine production

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and purification of 5-Nitrophthalazine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you navigate the common challenges encountered during the production of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve the highest possible purity in your preparations.

Section 1: Understanding the Synthesis and Potential Impurities

The most common laboratory-scale synthesis of this compound involves the electrophilic nitration of a phthalazine precursor. A typical procedure utilizes a nitrating agent, such as potassium nitrate, in the presence of a strong acid like concentrated sulfuric acid. While this method is effective, it is not without its challenges, primarily concerning the formation of impurities that can be difficult to remove.

The Core Reaction: Nitration of Phthalazine

The synthesis of this compound from 2,3-diazanaphthalene (phthalazine) is generally carried out by dissolving phthalazine in concentrated sulfuric acid and heating it. Potassium nitrate is then added portion-wise to the reaction mixture. The reaction is typically maintained at an elevated temperature for an extended period to ensure complete conversion. Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the crude product, which often appears as a yellow-brown solid.

Common Impurities and Their Origins

Several types of impurities can arise during the synthesis of this compound. Understanding the source of these impurities is the first step toward developing effective purification strategies.

  • Positional Isomers: The nitration of phthalazine is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is not perfect, meaning that the nitro group can be introduced at positions other than the desired C-5 position. The most common positional isomers are 6-nitrophthalazine and 8-nitrophthalazine. The formation of these isomers is a direct consequence of the electronic properties of the phthalazine ring system.

  • Di-nitro Products: If the reaction conditions are too harsh (e.g., excessive temperature, high concentration of nitrating agent, or prolonged reaction time), over-nitration can occur, leading to the formation of dinitrophthalazine isomers. These are particularly troublesome impurities as their polarity is similar to the desired product, making separation challenging.

  • Unreacted Starting Material: Incomplete reactions will result in the presence of the phthalazine starting material in the crude product.

  • Degradation Products: The harsh acidic and oxidative conditions of the nitration reaction can lead to the degradation of both the starting material and the product, resulting in a variety of colored, often tarry, impurities.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Q1: My crude product is a dark brown, tarry solid, not the expected yellow-brown precipitate. What went wrong?

A1: The formation of a dark, tarry product is usually indicative of significant degradation. This is often caused by:

  • Excessive Reaction Temperature: The nitration of phthalazine is an exothermic process. If the temperature is not carefully controlled, it can lead to runaway reactions and decomposition. It is crucial to maintain the recommended reaction temperature and to add the nitrating agent slowly to manage the heat generated.

  • Impure Starting Materials: The presence of impurities in the starting phthalazine can lead to side reactions and the formation of colored byproducts. Ensure you are using a high-purity starting material.

Q2: My yield of this compound is very low, even though the reaction appeared to go to completion. What are the likely causes?

A2: Low yields can be attributed to several factors:

  • Incomplete Precipitation: The pH of the solution during product precipitation is critical. Ensure that the acidic reaction mixture is neutralized to a neutral pH to maximize the precipitation of the product.

  • Over-nitration: Harsh reaction conditions can lead to the formation of di-nitro compounds, which may be more soluble in the aqueous workup solution, thus reducing the yield of the desired mono-nitro product.

  • Loss During Workup: Ensure that all precipitated product is collected during filtration and that the filter cake is washed with a minimal amount of cold water to avoid dissolving the product.

Q3: I am having trouble separating the this compound from its isomers. What purification techniques are most effective?

A3: The separation of positional isomers can be challenging due to their similar physical properties.

  • Recrystallization: This is often the first line of defense. A carefully selected solvent system can allow for the selective crystallization of the desired 5-nitro isomer. Experiment with a range of solvents, including ethanol, methanol, and mixtures of solvents like ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: For more difficult separations, column chromatography is a powerful technique. A silica gel stationary phase with a gradient elution of a solvent system like hexane/ethyl acetate can effectively separate the isomers. The less polar isomers will typically elute first.

Q4: How can I confirm the purity of my final product and identify any remaining impurities?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your purification. By comparing the Rf values of your product to those of the starting material and crude mixture, you can get a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an invaluable tool for identifying positional isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A well-developed HPLC method can separate and quantify the desired product and any impurities present.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of your product and help in the identification of unknown impurities.

Section 3: Detailed Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • Phthalazine

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate

  • Ice

  • Ammonium Hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add phthalazine to concentrated sulfuric acid while cooling in an ice bath.

  • Once the phthalazine has completely dissolved, slowly heat the mixture to 100°C.

  • Add potassium nitrate to the reaction mixture in small portions over a period of 1 hour, ensuring the temperature remains at 100°C.

  • Maintain the reaction at 100°C for 72 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Neutralize the solution to a neutral pH using an ammonium hydroxide solution. A yellow-brown precipitate should form.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

  • Dry the crude product in a desiccator.

Purification of this compound by Recrystallization

Solvent Selection: The ideal solvent for recrystallization will dissolve the compound when hot but not when cold. Common solvents to screen for this compound include ethanol, methanol, isopropanol, and ethyl acetate. Solvent mixtures, such as ethanol/water, can also be effective.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding the solvent in small portions until the solid is completely dissolved.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Purification of this compound by Column Chromatography

Materials:

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Crude this compound

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent).

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with a non-polar solvent mixture, such as 9:1 hexane/ethyl acetate.

  • Gradually increase the polarity of the eluent (e.g., to 4:1, then 2:1 hexane/ethyl acetate) to elute the different components.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Section 4: Visualizations

Synthesis and Impurity Formation Pathway

G Phthalazine Phthalazine Nitrating_Mixture KNO3 / H2SO4 Phthalazine->Nitrating_Mixture Reaction_Conditions 100°C, 72h Nitrating_Mixture->Reaction_Conditions Desired_Product This compound Reaction_Conditions->Desired_Product Major Pathway Isomer_Impurity Positional Isomers (e.g., 6-Nitrophthalazine) Reaction_Conditions->Isomer_Impurity Side Reaction Dinitro_Impurity Di-nitro Products Reaction_Conditions->Dinitro_Impurity Over-nitration Unreacted_SM Unreacted Phthalazine Reaction_Conditions->Unreacted_SM Incomplete Reaction Degradation_Products Degradation Products Reaction_Conditions->Degradation_Products Decomposition G Start Low Purity of This compound Analyze Analyze by TLC/NMR Start->Analyze Multiple_Spots Multiple Spots/ Isomeric Peaks? Analyze->Multiple_Spots Recrystallize Optimize Recrystallization Multiple_Spots->Recrystallize Yes Dark_Color Dark Color/ Tarry Appearance? Multiple_Spots->Dark_Color No Recrystallize->Analyze Column_Chroma Perform Column Chromatography Recrystallize->Column_Chroma If still impure Column_Chroma->Analyze High_Purity High Purity Product Column_Chroma->High_Purity Success Check_Temp Check Reaction Temperature Control Dark_Color->Check_Temp Yes Check_SM Verify Starting Material Purity Check_Temp->Check_SM

Technical Support Center: Scaling the Synthesis of 5-Nitrophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 5-Nitrophthalazine. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Scaling nitration reactions presents a unique set of challenges, primarily due to their exothermic nature and the potential for side-product formation.[1][2][3] This guide provides field-proven insights in a question-and-answer format to directly address common problems, ensuring a safe, efficient, and reproducible scale-up process.

Troubleshooting Guide: From Benchtop Hiccups to Pilot-Plant Problems

This section addresses specific, acute issues that can arise during the scale-up of this compound synthesis.

Question 1: We're experiencing a dangerous temperature spike (an exotherm) during the addition of the nitrating agent, even though our cooling system is at maximum capacity. What's going wrong?

Answer: This is a critical safety issue and the most common problem when scaling up exothermic reactions like nitration.[2] The root cause lies in the change in the surface-area-to-volume ratio. As you increase the reactor volume, the heat generated by the reaction increases cubically, while the surface area available for cooling only increases squarely. This fundamental principle means the reactor's ability to dissipate heat diminishes significantly at scale.[3]

Probable Causes & Solutions:

  • Addition Rate is Too Fast: At the larger scale, the rate of reagent addition must be significantly slower than in the lab. The addition should be controlled by the internal reaction temperature, not by a fixed time.

    • Solution: Implement a feedback-controlled dosing system. Program your addition pump to stop if the internal temperature exceeds a set safety limit (e.g., 5-10°C below the maximum desired temperature) and resume only after the temperature has stabilized.

  • Poor Mixing: Inadequate agitation in a large reactor creates localized "hot spots" where the concentration of the nitrating agent is high, leading to a rapid, localized reaction that can trigger a runaway.[4]

    • Solution: Evaluate your reactor's mixing efficiency. A simple anchor stirrer, sufficient for a small flask, is often inadequate for a large vessel. Consider upgrading to a more efficient agitation system, such as a pitched-blade turbine or a baffled reactor, to ensure homogeneity.

  • Inadequate Cooling Medium: The ice-water bath used at the lab scale may not be sufficient.

    • Solution: Ensure your cooling system is appropriate for the scale. This may involve using a refrigerated circulator with a more efficient cooling medium like a glycol/water mixture to achieve and maintain lower temperatures.[4]

Question 2: Our yield of this compound has dropped significantly from 56% at the lab scale to under 30% in the pilot reactor. What are the likely causes?

Answer: A drop in yield during scale-up is a frequent challenge, often pointing to issues with reaction control, mass transfer, or the work-up procedure.[3]

Probable Causes & Solutions:

  • Side Reactions (Over-nitration): Poor temperature control or localized high concentrations of the nitrating agent can lead to the formation of dinitro- or other over-nitrated species. The nitration of phthalazine is reported to yield this compound as the major product, but regioselectivity can be influenced by reaction conditions.[5]

    • Solution: First, confirm the presence of side products using HPLC or LC-MS analysis of your crude reaction mixture. To mitigate this, strictly control the temperature and ensure slow, subsurface addition of the nitrating agent into a well-agitated mixture. Use the minimum stoichiometric amount of nitrating agent required.

  • Incomplete Reaction: While less common for nitrations, if the temperature is kept too low for too long to avoid an exotherm, the reaction may not go to completion within the allotted time.

    • Solution: Monitor the reaction progress using in-process controls (e.g., TLC or HPLC). If starting material is still present after the planned reaction time, consider extending the hold time at the target temperature.

  • Work-up & Isolation Losses: The standard quench into ice water is designed to precipitate the product.[6] At scale, the product might "oil out" instead of forming a filterable solid, or it may have higher solubility in the larger volume of the aqueous acid, leading to losses.

    • Solution: If the product fails to precipitate, it must be isolated via liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[6] Perform multiple extractions to ensure complete recovery. The organic layers should then be combined and washed with a mild base (e.g., sodium bicarbonate solution) to remove residual acids before drying and solvent evaporation.[6]

Question 3: Our final product is contaminated with an unknown impurity that we didn't see at the lab scale. How do we identify and eliminate it?

Answer: The appearance of new impurities at scale often points to "impurity amplification," where a minor side reaction in the lab becomes significant in the pilot plant due to longer reaction times or temperature deviations.[3]

Probable Causes & Solutions:

  • Isomeric Impurities: Nitration of phthalazine could potentially produce small amounts of other isomers (e.g., 6-nitrophthalazine). The directing effects of the heterocyclic system favor the 5-position, but this selectivity is not always absolute and can be affected by temperature and acid concentration.[5][7]

    • Solution: Characterize the impurity using techniques like LC-MS and NMR. Once identified, optimize the reaction conditions (temperature, acid concentration) to improve regioselectivity. A lower reaction temperature often enhances selectivity.

  • Degradation Products: The product or starting material may be degrading under the reaction conditions, especially if held at a high temperature for an extended period. Many nitrogen-rich heterocyclic compounds have limits to their thermal stability.[8][9][10]

    • Solution: Review your process for any prolonged periods at high temperatures. Minimize the reaction time as much as possible once conversion is complete. Ensure the work-up procedure is performed promptly after the reaction is finished.

  • Contamination from Reagents or Reactor: At larger scales, the purity of bulk-supplied reagents can differ from lab-grade chemicals. The reactor material itself could also be a source of contamination.

    • Solution: Always obtain a certificate of analysis for your starting materials. Perform a blank run with just the solvents and reagents to check for leached contaminants from the reactor system.

Scale-Up Parameter Relationship Diagram

The following diagram illustrates the critical interplay between key parameters during the scaling of chemical synthesis.

Scale_Up_Parameters cluster_input Primary Scale-Up Change cluster_consequences Physical & Chemical Consequences cluster_outcome Process Outcomes Volume Volume SA_V_Ratio Surface Area to Volume Ratio (Decreases) Volume->SA_V_Ratio Directly Impacts Mixing Mixing Efficiency (Challenged) Volume->Mixing Directly Impacts Heat_Transfer Heat Transfer Efficiency (Decreases) SA_V_Ratio->Heat_Transfer Exotherm Exotherm Risk (Increases) Heat_Transfer->Exotherm Mass_Transfer Mass Transfer (Challenged) Mixing->Mass_Transfer Mixing->Exotherm Poor mixing causes hotspots Side_Products Side Products / Impurities (Increase) Mass_Transfer->Side_Products Poor transfer causes local concentration spikes Exotherm->Side_Products High temps drive side reactions Yield Yield & Reproducibility (Decrease) Exotherm->Yield Can cause degradation Side_Products->Yield

Caption: Interrelationship of key parameters in process scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with scaling up this compound synthesis?

A1: The two main hazards are thermal runaway and handling of corrosive materials .

  • Thermal Runaway: As discussed, nitration is highly exothermic. An uncontrolled reaction can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[1][2] A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential before scaling up.

  • Corrosive Materials: The reaction uses concentrated sulfuric and nitric acids. Handling large quantities of these acids requires specialized personal protective equipment (PPE), engineered controls (e.g., fume hoods, ventilation), and spill response kits.[4] Always add acid slowly and ensure proper cooling and venting.

Q2: What analytical methods are recommended for quality control?

A2: A multi-platform approach is crucial for robust quality control.[11]

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the consumption of phthalazine and the formation of this compound. This allows you to determine the reaction endpoint accurately.

  • Final Product Purity:

    • HPLC: To quantify the purity of the final product and detect any non-volatile impurities.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any isomeric or structural impurities.[12]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]

Q3: Can continuous flow chemistry be used for this reaction to improve safety and efficiency at scale?

A3: Absolutely. Continuous flow nitration is an excellent strategy for overcoming many of the challenges of batch processing at scale.[13] Microreactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heat removal.[4] This superior temperature control dramatically reduces the risk of thermal runaway and often improves selectivity, leading to higher purity and yield.[1][13] While the initial setup cost can be higher, the enhanced safety, consistency, and potential for automation make it a highly attractive option for industrial production.

Protocols & Data

Experimental Protocol: Lab-Scale Synthesis of this compound

This protocol is adapted from established literature procedures.[12]

Materials:

  • Phthalazine (2,3-diazanaphthalene)

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate

  • Deionized Water & Ice

  • Ammonium Hydroxide solution (for neutralization)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

  • Dissolution: To the flask, add concentrated sulfuric acid (e.g., 20 mL). While stirring and cooling, slowly add phthalazine (e.g., 3.0 g, 23.3 mmol). Allow the mixture to stir until all solids are dissolved.

  • Heating: Carefully heat the reaction mixture to 100°C using an oil bath.

  • Nitration: Once the temperature is stable at 100°C, begin the portion-wise addition of potassium nitrate (e.g., 18.8 g, 186 mmol) over a period of 1 hour. Caution: This addition is exothermic. Monitor the temperature closely and adjust the addition rate to maintain it at 100°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 100°C for 72 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: After cooling the reaction to room temperature, slowly and carefully pour the reaction mixture into a large beaker containing a stirred slurry of crushed ice and water.[4][6]

  • Neutralization & Precipitation: Slowly add ammonium hydroxide solution to the quenched mixture with continuous stirring and cooling until the pH is neutral. A yellow-brown precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water.

  • Drying: Dry the collected solid to obtain crude this compound (yield reported as ~56%).[12] The product can be further purified by recrystallization if necessary.

Troubleshooting Workflow: Diagnosing Low Yield

This workflow guides the logical process of identifying the cause of poor yield during scale-up.

Low_Yield_Troubleshooting Start Low Yield of this compound Observed at Scale Check_Crude Analyze Crude Reaction Mixture (pre-workup) via HPLC/LC-MS Start->Check_Crude High_SM High % of Starting Material (SM) Remains? Check_Crude->High_SM High_Impurity High % of Impurities/ Side Products? Check_Crude->High_Impurity Good_Conversion Conversion >95% to Product with High Purity? Check_Crude->Good_Conversion High_SM->High_Impurity No Incomplete_Rxn Root Cause: Incomplete Reaction High_SM->Incomplete_Rxn Yes High_Impurity->Good_Conversion No Side_Rxn Root Cause: Side Reactions High_Impurity->Side_Rxn Yes Workup_Loss Root Cause: Work-up / Isolation Loss Good_Conversion->Workup_Loss Yes Solution_Incomplete Solution: - Increase reaction time - Re-evaluate temperature profile Incomplete_Rxn->Solution_Incomplete Solution_Side Solution: - Lower temperature - Slow reagent addition - Improve mixing Side_Rxn->Solution_Side Solution_Workup Solution: - Implement solvent extraction - Optimize pH for precipitation - Analyze aqueous phase for loss Workup_Loss->Solution_Workup

Caption: A logical workflow for troubleshooting low product yield.

Table 1: Comparison of Analytical Quality Control Methods
MethodPurposeInformation ProvidedStage of Use
HPLC Purity assessment & reaction monitoringQuantitative purity (%), detection of impurities, reaction conversion rate.In-Process & Final Product
¹H / ¹³C NMR Structural confirmationUnambiguous confirmation of chemical structure, identification of isomers.Final Product
LC-MS Impurity identificationMolecular weight of product and impurities, useful for identifying unknowns.In-Process & Final Product
TLC Rapid reaction monitoringQualitative assessment of reaction progress (disappearance of starting material).In-Process (Lab Scale)

References

5-Nitrophthalazine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Nitrophthalazine. As Senior Application Scientists, we have compiled this guide to address common challenges and questions related to the stability and degradation of this compound. This resource is designed to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental work.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound. The question-and-answer format is designed for quick reference and problem-solving.

Question 1: I am observing a decrease in the concentration of my this compound stock solution over time, even when stored in the dark. What could be the cause?

Answer:

A decrease in concentration of your this compound solution, even in the absence of light, suggests potential hydrolytic or thermal degradation. The phthalazine ring system, particularly with an electron-withdrawing nitro group, can be susceptible to hydrolysis under certain pH conditions.

  • Causality: The nitrogen atoms in the phthalazine ring can be protonated or deprotonated depending on the pH of the solution, which can influence the ring's stability. The presence of trace amounts of acid or base in your solvent can catalyze hydrolysis. Additionally, elevated temperatures during storage can accelerate this process.[1]

  • Troubleshooting Steps:

    • pH Measurement: Check the pH of your solvent and stock solution. Even seemingly neutral solvents can have acidic or basic impurities.

    • Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents to minimize contaminants.

    • Buffering: If your experimental conditions allow, consider preparing your stock solution in a buffered system (e.g., phosphate or acetate buffer) at a pH where this compound exhibits maximum stability. This will require a stability study to determine the optimal pH range.

    • Storage Temperature: Store your stock solution at a lower temperature, such as 2-8 °C or even -20 °C, to slow down potential degradation kinetics.[2]

Question 2: My this compound sample is showing a color change from a pale yellow to a darker yellow or brown upon exposure to ambient light. Why is this happening and how can I prevent it?

Answer:

The observed color change is a strong indicator of photodegradation. Nitroaromatic compounds are known to be sensitive to light, particularly in the UV range.[3]

  • Causality: The nitro group can absorb light energy, leading to the formation of excited states that can undergo various reactions, including rearrangement, reduction, or reaction with other molecules, resulting in colored degradation products.[4]

  • Prevention:

    • Light Protection: Always handle and store this compound and its solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.

    • Inert Atmosphere: For long-term storage of the solid material, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidative processes.

    • Minimize Exposure: During experimental procedures, minimize the exposure of your samples to direct light.

Question 3: I am developing an HPLC method for this compound and I see multiple new peaks appearing in my chromatogram after my sample has been left on the autosampler for an extended period. Are these impurities from the synthesis?

Answer:

While impurities from synthesis are possible, the appearance of new peaks over time in a sample waiting for analysis strongly suggests on-instrument degradation. This could be due to a combination of factors.

  • Causality: The mobile phase composition (pH), the temperature of the autosampler, and exposure to light can all contribute to the degradation of this compound while it awaits injection.

  • Troubleshooting Steps:

    • Sample Stability in Mobile Phase: Perform a solution stability study by dissolving this compound in your mobile phase and analyzing it at different time points (e.g., 0, 2, 4, 8, 24 hours). This will help you understand the stability of your analyte in the analytical conditions.

    • Autosampler Temperature: If your HPLC system has a temperature-controlled autosampler, set it to a lower temperature (e.g., 4 °C) to minimize degradation.

    • Injection Sequence: For long analytical runs, consider placing your this compound samples later in the sequence to minimize their time on the autosampler.

    • Method Validation: As part of your method validation, perform forced degradation studies to identify the potential degradation products.[5] This will help you confirm if the new peaks you are observing correspond to known degradants.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the chemical structure of this compound (a nitroaromatic heterocyclic compound), the primary degradation pathways are expected to be hydrolysis, photolysis, and thermal degradation.

  • Hydrolysis: This would likely involve the cleavage of the phthalazine ring, potentially initiated by nucleophilic attack of water or hydroxide ions. The reaction is often pH-dependent.[6]

  • Photolysis: Exposure to light, especially UV radiation, can lead to the reduction of the nitro group to a nitroso or amino group, or even ring cleavage.[3]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition, which may involve the loss of the nitro group and fragmentation of the heterocyclic ring.[7]

Q2: What are the potential degradation products of this compound?

A2: While specific degradation products for this compound are not extensively reported in the literature, we can predict potential products based on the degradation of similar compounds:

  • Hydrolysis: Potential products could include phthalic acid derivatives resulting from ring opening.

  • Photolysis/Reduction: The nitro group could be reduced to a nitroso (-NO) or an amino (-NH2) group, forming 5-nitrosophthalazine or 5-aminophthalazine.

  • Oxidation: While nitroaromatic compounds are generally resistant to oxidation, under harsh oxidative conditions (e.g., with strong oxidizing agents), oxidation of the phthalazine ring could occur, potentially leading to the formation of N-oxides or ring-opened products.[8]

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study is crucial for understanding the stability of your molecule and for developing a stability-indicating analytical method.[9] Here is a general protocol:

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H2O2), 3% and 30%

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Protocol:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 N HCl.

    • Heat the solution at 60 °C for a specified time (e.g., 2, 4, 8 hours).

    • At each time point, take an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 N HCl.[5]

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 N NaOH.

    • Keep the solution at room temperature for a specified time (e.g., 30 minutes, 1, 2 hours).

    • At each time point, take an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 N NaOH or gentle heating.[5]

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H2O2.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8 hours).

    • At each time point, take an aliquot and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 30% H2O2.[10]

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a temperature above its expected storage temperature (e.g., 60 °C, 80 °C) for a specified duration.

    • Also, prepare a solution of this compound and heat it.

    • At different time points, take samples, dissolve/dilute them in mobile phase, and analyze by HPLC.

  • Photodegradation:

    • Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples at various time points.

Data Analysis: For each condition, analyze the samples by a suitable analytical method (e.g., HPLC-UV/MS) to determine the percentage of degradation and to identify and characterize any new peaks that appear.

Q4: How do I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4]

Protocol for Method Development:

  • Detector Wavelength Selection: Determine the UV-Vis spectrum of this compound and its degradation products (from forced degradation studies). Select a wavelength that provides a good response for both the parent compound and the degradants.

  • Column and Mobile Phase Screening:

    • Start with a common reverse-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions. A good starting point is a gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., phosphate or acetate buffer).

    • Vary the pH of the aqueous phase to optimize the separation of the parent peak from the degradation peaks.

  • Optimization of Chromatographic Conditions:

    • Fine-tune the gradient slope, flow rate, and column temperature to achieve good resolution (Rs > 1.5) between all peaks of interest in a reasonable run time.

  • Method Validation:

    • Once the method is optimized, validate it according to ICH guidelines (Q2(R1)). This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

    • Specificity is the most critical parameter for a stability-indicating method. It is demonstrated by showing that the method can resolve the main peak from all potential degradation products and impurities. This is typically done by spiking the sample with known impurities and analyzing the stressed samples from the forced degradation study.

Part 3: Visualization & Formatting

Diagrams

G cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photolytic Degradation cluster_thermal Thermal Degradation A This compound B Ring-opened intermediates A->B H2O / H+ or OH- C Phthalic acid derivatives B->C D This compound E Excited State* D->E hv (UV/Vis) F 5-Nitrosophthalazine E->F G 5-Aminophthalazine E->G H This compound I Loss of NO2 H->I Heat (Δ) J Ring fragmentation I->J

Caption: Potential degradation pathways of this compound.

Data Presentation

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 N HCl60 °C2 - 8 hours
Base Hydrolysis 0.1 N NaOHRoom Temp30 min - 2 hours
Oxidation 3% H₂O₂Room Temp2 - 8 hours
Thermal Solid & Solution60 °C / 80 °C24 - 72 hours
Photolysis UV/Vis lightAmbientAs per ICH Q1B

References

Validation & Comparative

A Comparative Guide to Chemiluminescence Efficiency: Luminol vs. Nitro-Substituted Phthalazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chemiluminescence (CL) is a cornerstone of modern analytical science, underpinning advancements in diagnostics, forensic science, and cellular imaging. Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) has long been the benchmark reagent due to its reliability and well-characterized performance. However, the continuous demand for probes with enhanced sensitivity, tailored emission kinetics, and improved quantum yields necessitates a deeper understanding of its structure-activity relationships. This guide provides an in-depth comparison between the "gold standard," luminol, and the theoretical performance of a related structure, 5-nitrophthalazine. While direct experimental data for this compound's chemiluminescence is scarce, this analysis leverages established principles of physical organic chemistry to predict the profound impact of nitro-substitution on the phthalazine core. We will dissect the mechanistic underpinnings of luminol's light emission, contrast it with the expected electronic effects of a powerful electron-withdrawing group, and provide a robust, field-proven protocol for the empirical validation of new chemiluminescent compounds.

The Gold Standard: Unraveling Luminol's Chemiluminescence

Luminol is the most widely utilized chemiluminescent reagent, valued for its simplicity, cost-effectiveness, and high sensitivity.[1] Its light-emitting reaction in alkaline aqueous solutions is a multi-step process that has been extensively studied.[2][3]

Mechanism of Action

The chemiluminescence of luminol is fundamentally an oxidation reaction that produces an electronically excited intermediate, which then decays to its ground state by emitting a photon.[4] The process, typically initiated by an oxidant like hydrogen peroxide (H₂O₂) and a catalyst (e.g., iron ions from hemoglobin, potassium ferricyanide, or enzymes like horseradish peroxidase), can be summarized in several key steps.[1][3][4]

  • Deprotonation: In a basic solution, luminol loses two protons from its hydrazide group to form a resonance-stabilized dianion.[4]

  • Oxidation: The dianion reacts with an oxidizing agent (e.g., oxygen formed from the decomposition of H₂O₂).[3] This leads to the formation of an unstable cyclic endoperoxide intermediate.[4]

  • Decomposition & Excitation: This peroxide intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂) to form 3-aminophthalate in an electronically excited singlet state (S1).[2] The loss of the highly stable N₂ molecule is a major driving force for the reaction.

  • Emission: The excited 3-aminophthalate relaxes to its ground state, releasing the excess energy as a photon of blue light, with an emission maximum typically around 425 nm in aqueous solutions.[3]

Luminol_Mechanism Luminol Luminol (LH2) Dianion Luminol Dianion (L²⁻) Luminol->Dianion + 2OH⁻ Peroxide Cyclic Peroxide Intermediate Dianion->Peroxide + Oxidant (O₂) ExcitedAP Excited 3-Aminophthalate* Peroxide->ExcitedAP - N₂ (gas) GroundAP Ground State 3-Aminophthalate ExcitedAP->GroundAP Relaxation Photon Photon (hν) ExcitedAP->Photon

Caption: Generalized mechanism of luminol chemiluminescence.

Performance Metrics and Limiting Factors

The efficiency of this process is quantified by the chemiluminescence quantum yield (ΦCL), which is the ratio of photons emitted to the number of reacting luminol molecules.[5] Luminol's quantum yield is highly dependent on the reaction environment. In aprotic solvents like DMSO, the excitation yield can be as high as 0.09, while in aqueous solutions under optimal pH (11-13) with hydrogen peroxide, the excitation yield is closer to 0.04.[6][7] The overall quantum yield in aqueous systems is often reported to be around 0.012 (or 1.2%).[8][9]

ParameterValue (Aqueous Conditions)Influencing Factors
Chemiluminescence Quantum Yield (ΦCL) ~0.012Solvent, pH, Catalyst, Oxidant Concentration[6][7][9]
Maximum Emission Wavelength (λmax) ~425 nmSolvent Polarity, Hydrogen Bonding
Signal Duration Seconds to minutesReagent concentration, Catalyst activity

The Challenger: Theoretical Efficiency of this compound

Structural and Electronic Differences

The critical difference between luminol and a hypothetical this compound analog lies in the substitution at the 5-position of the phthalazine ring system.

  • Luminol: Possesses an amino group (-NH₂), which is a powerful electron-donating group (EDG) through resonance.

  • This compound: Possesses a nitro group (-NO₂), which is one of the strongest electron-withdrawing groups (EWG) through both inductive and resonance effects.[10][11]

This electronic disparity is fundamental to their expected chemiluminescent performance. The efficiency of the luminol reaction is intrinsically tied to the electron-rich nature of the aromatic ring, which facilitates the formation of the excited 3-aminophthalate dianion.[2]

Predicted Impact on Chemiluminescence Efficiency

The introduction of a strong EWG like a nitro group is predicted to be highly detrimental to chemiluminescence efficiency for several reasons:

  • Destabilization of Intermediates: The electron-donating amino group in luminol helps to stabilize the positive charge buildup during the oxidation steps and is crucial for the high fluorescence quantum yield of the final 3-aminophthalate emitter. An electron-withdrawing nitro group would destabilize these key intermediates.

  • Reduced Fluorescence of the Emitter: The final light-emitting species is an aminophthalate derivative. The fluorescence quantum yield of this emitter is a critical component of the overall chemiluminescence quantum yield. Studies on various fluorescent molecules show that strong EWGs can quench fluorescence by promoting non-radiative decay pathways.[12][13]

  • Altered Reaction Pathway: The strong pull of electrons by the nitro group could alter the entire reaction mechanism, potentially favoring non-luminescent "dark" pathways over the light-producing one.[6]

Therefore, while this compound might undergo oxidation, its quantum yield is expected to be orders of magnitude lower than that of luminol. The electron-donating nature of the amino group is not an incidental feature of luminol; it is a core requirement for its high efficiency.

FeatureLuminol (5-Aminophthalhydrazide)Predicted for this compound AnalogRationale
Key Substituent Amino (-NH₂)Nitro (-NO₂)Definition of the compounds.
Electronic Effect Strong Electron-Donating (EDG)Strong Electron-Withdrawing (EWG)Known properties of functional groups.[11][12]
Quantum Yield (ΦCL) High (e.g., ~0.012 in H₂O)Extremely Low / NegligibleEWGs quench fluorescence and disfavor the CL reaction pathway.
Emitter Efficiency HighLowThe emitter's fluorescence would be quenched by the nitro group.

Experimental Validation: A Protocol for Comparative Efficiency Analysis

To empirically test the efficiency of any new chemiluminescent compound against a standard like luminol, a relative quantum yield measurement is the most direct and reliable method. This protocol ensures trustworthiness by comparing the integrated light output of the unknown compound to that of the standard under identical conditions.

Objective

To determine the relative chemiluminescence quantum yield (ΦCL) of a test compound (e.g., a synthesized this compound derivative) using luminol as the standard.

Experimental Workflow

protocol_workflow cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis Prep_Standard Prepare Luminol Standard (e.g., 1 mM in 0.1 M NaOH) Measure_Standard Inject Oxidant into Luminol Record Total Light Output (I_std) Prep_Standard->Measure_Standard Prep_Test Prepare Test Compound (1 mM in same solvent) Measure_Test Inject Oxidant into Test Compound Record Total Light Output (I_test) Prep_Test->Measure_Test Prep_Oxidant Prepare Oxidant/Catalyst (e.g., H₂O₂ + K₃Fe(CN)₆ in buffer) Measure_Blank Measure Blank (Solvent + Oxidant) Prep_Oxidant->Measure_Blank Setup Configure Luminometer (Set integration time, sensitivity) Setup->Measure_Blank Integrate Integrate Emission Curves (Correct for blank) Measure_Standard->Integrate Measure_Test->Integrate Calculate Calculate Relative QY: Φ_test = Φ_std * (I_test / I_std) Integrate->Calculate

Caption: Workflow for relative chemiluminescence quantum yield determination.

Step-by-Step Methodology

Causality: This protocol is designed to isolate the intrinsic efficiency of the molecule. By using the same concentration, solvent, oxidant, and instrument settings, we ensure that any difference in light output is directly attributable to the chemical properties of the compounds being tested.[14][15]

  • Reagent Preparation:

    • Standard Stock (Luminol): Prepare a 1.0 mM stock solution of luminol in 0.1 M NaOH. Ensure it is fully dissolved and protected from light. The synthesis of luminol typically starts from 3-nitrophthalic acid.[1][3][16]

    • Test Compound Stock: Prepare a 1.0 mM stock solution of the test compound (e.g., this compound derivative) in the exact same solvent (0.1 M NaOH). If solubility is an issue, DMSO can be used, but must be consistent for both standard and test.

    • Oxidant Solution: Prepare a working solution of the oxidant system. A common example is 10 mM hydrogen peroxide and 1 mM potassium ferricyanide in a pH 10 carbonate buffer. This solution should be prepared fresh.

  • Instrumentation Setup:

    • Use a tube luminometer or a spectrofluorometer operating in luminescence mode.

    • Set the instrument to integrate the light signal over a fixed period (e.g., 60 seconds) that is sufficient to capture the entire emission profile.

    • Adjust the detector voltage (gain) to ensure the luminol signal is strong but not saturating the detector. This gain setting must remain constant for all subsequent measurements.[14]

  • Measurement Procedure:

    • Blank Measurement: Add a volume of the solvent (e.g., 100 µL of 0.1 M NaOH) to a cuvette. Place it in the luminometer, inject the oxidant solution (e.g., 200 µL), and record the integrated intensity. This is your background signal (Iblank).

    • Standard Measurement: Add the same volume of the luminol stock solution (100 µL) to a fresh cuvette. Place it in the luminometer, inject the same volume of oxidant (200 µL), and record the integrated intensity (Iraw_std). Repeat 3-5 times for statistical validity.

    • Test Compound Measurement: Add the same volume of the test compound stock solution (100 µL) to a fresh cuvette. Inject the oxidant and record the intensity (Iraw_test). Repeat 3-5 times.

  • Data Analysis and Calculation:

    • Background Correction: Subtract the average blank intensity from the average raw intensities:

      • I_std = I_raw_std - I_blank

      • I_test = I_raw_test - I_blank

    • Relative Quantum Yield Calculation: Use the known quantum yield of luminol under your specific conditions (Φstd ≈ 0.012 for aqueous H₂O₂/Fe(CN)₆³⁻) to calculate the quantum yield of the test compound (Φtest).[9]

      • Φ_test = Φ_std * (I_test / I_std)

Conclusion and Outlook

This guide establishes that while luminol's chemiluminescence is a complex, multi-step process, its efficiency is fundamentally enabled by the electron-donating amino group at the 5-position.[2] This substituent is critical for stabilizing key intermediates and ensuring a high fluorescence quantum yield in the resulting 3-aminophthalate emitter.

Conversely, based on established chemical principles, substituting the amino group with a strong electron-withdrawing nitro group, as in this compound, is predicted to drastically reduce or eliminate chemiluminescence.[11][12] This highlights a crucial design principle for researchers developing novel probes: the electronic nature of substituents on the aromatic core is a primary determinant of chemiluminescent efficiency.

For professionals in drug development and diagnostics, this underscores the importance of strategic molecular engineering. While luminol itself is a powerful tool, derivatives can be synthesized to tune properties like emission wavelength, solubility, or conjugation potential, but modifications that compromise the electron-donating character of the core system must be approached with caution. The provided experimental protocol offers a standardized and reliable framework for validating the performance of such novel compounds, ensuring that new probes are quantitatively benchmarked against the gold standard.

References

A Senior Application Scientist's Guide to the Analytical Detection of 5-Nitrophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our in-depth guide on the comparative analysis of analytical techniques for the detection and quantification of 5-Nitrophthalazine. As a critical intermediate in pharmaceutical synthesis and a potential process-related impurity, the accurate measurement of this compound is paramount for ensuring drug safety, efficacy, and regulatory compliance.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a nuanced, experience-driven comparison of the predominant analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent assessment of each method's performance, grounded in established scientific principles and data from analogous compounds.

Foundational Principles: Choosing Your Analytical Strategy

The selection of an analytical method is fundamentally dictated by the analytical question you are asking. Are you performing routine quality control on a bulk substance, seeking trace-level impurities in a complex biological matrix, or developing a rapid, in-process monitoring tool? Each scenario presents unique challenges regarding sensitivity, selectivity, sample throughput, and cost. This guide will compare three major analytical pillars: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Electrochemical Sensing.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the default technique for non-volatile or thermally labile compounds like this compound, offering robust and reproducible quantification.[1] Its high sensitivity, precision, and accuracy make it a cornerstone of pharmaceutical analysis.[2]

Principle of Separation

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[3] For a moderately polar molecule like this compound, a reversed-phase (RP-HPLC) setup is the logical starting point, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

Expert Insights on Method Development

The primary challenge in developing an HPLC method for a nitroaromatic compound is achieving adequate retention and sharp peak shape. The nitro group can cause peak tailing on certain silica-based columns. Therefore, the choice of column and mobile phase is critical.

  • Column Selection: A modern, end-capped C18 column is an excellent choice to minimize secondary interactions with residual silanols.[1]

  • Mobile Phase Optimization: A mobile phase consisting of acetonitrile or methanol and a buffered aqueous solution is typical. The organic modifier content is adjusted to control retention time, while the buffer (e.g., phosphate buffer at a slightly acidic pH of ~4.0) ensures the analyte is in a consistent ionic state, leading to reproducible chromatography and improved peak shape.[1]

  • Detection: The conjugated aromatic system and the nitro group in this compound make it an ideal candidate for UV-Vis detection. A photodiode array (PDA) detector is preferable as it can capture the entire UV spectrum, aiding in peak identification and purity assessment.

Experimental Protocol: HPLC-UV for this compound

This protocol is a representative method adapted from established procedures for similar aromatic compounds and serves as a robust starting point for method development.[1][4]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.05 M Potassium Dihydrogen Phosphate, adjusted to pH 4.0 with phosphoric acid.

    • Solvent B: Acetonitrile (HPLC grade).

  • Chromatographic Conditions:

    • Isocratic Elution: 75:25 (v/v) mixture of Solvent A and Solvent B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the absorption maximum of this compound (determined by PDA scan), likely in the 300-320 nm range.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare calibration standards covering the expected concentration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.[5]

Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC System cluster_data Data Processing p1 Weighing p2 Dissolution in Mobile Phase p1->p2 p3 Serial Dilution (Standards) p2->p3 p4 Filtration (0.45 µm) p2->p4 p3->p4 a1 Autosampler Injection p4->a1 a2 C18 Column Separation a1->a2 a3 PDA Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Standard workflow for HPLC-based quantification.

Gas Chromatography (GC): For Volatile Analogs and Impurities

While HPLC is often preferred, Gas Chromatography (GC) can be a powerful alternative, especially if this compound is present in a mixture with other volatile or semi-volatile components. GC offers exceptional resolving power.

Principle of Separation

In GC, a sample is vaporized and injected into a gaseous mobile phase (the carrier gas, typically helium or hydrogen). Separation occurs as the analyte partitions between the carrier gas and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.[3]

Expert Insights on Method Development

The primary consideration for GC analysis of this compound is its thermal stability and volatility. While phthalazine derivatives can be analyzed by GC, the nitro group can pose challenges.

  • Thermal Stability: The injection port temperature must be high enough to ensure complete vaporization without causing thermal degradation. A temperature of ~250°C is a reasonable starting point, but this must be experimentally verified.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides a good balance of interactions for separating aromatic compounds.[4]

  • Detection: A Flame Ionization Detector (FID) is a robust, general-purpose detector. However, for enhanced sensitivity and selectivity, especially in complex matrices, an Electron Capture Detector (ECD) is highly effective for electrophilic compounds like nitroaromatics. For unambiguous identification, a Mass Spectrometer (MS) is the gold standard.

Experimental Protocol: GC-FID/MS for this compound

This protocol is based on standard methods for analyzing nitroaromatic compounds and should be optimized for this specific analyte.[4][6]

  • Instrumentation: Gas chromatograph with a split/splitless injector, a suitable detector (FID, ECD, or MS).

  • Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (for trace analysis).

    • Carrier Gas: Helium, with a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector Temperature: 300°C (FID) or as per MS source requirements.

  • Sample Preparation:

    • The sample must be dissolved in a volatile organic solvent.[5] Methanol, acetone, or dichloromethane are suitable choices.

    • Prepare standards and samples as described for HPLC, substituting the solvent.

    • Ensure samples are free of non-volatile residues which can contaminate the GC inlet and column.

Workflow for GC Analysis

cluster_prep Sample Preparation cluster_analysis GC System cluster_data Data Processing p1 Dissolution in Volatile Solvent p2 Transfer to GC Vial p1->p2 a1 Vaporization in Inlet p2->a1 a2 Capillary Column Separation a1->a2 a3 FID or MS Detection a2->a3 d1 Chromatogram Generation a3->d1 d2 Peak Identification & Integration d1->d2 d3 Quantification d2->d3 cluster_prep Sensor & Sample Prep cluster_analysis Potentiostat Measurement cluster_data Data Analysis p1 Polish & Modify GCE p2 Assemble 3-Electrode Cell p1->p2 p3 Add Supporting Electrolyte p2->p3 p4 Spike with Sample Aliquot p3->p4 a1 Apply DPV Scan p4->a1 a2 Measure Peak Current a1->a2 d1 Plot Voltammogram a2->d1 d2 Generate Calibration Curve d1->d2 d3 Determine Concentration d2->d3

References

A Comparative Guide to the Quantum Yield Determination of 5-Nitrophthalazine Derivatives: Navigating the Challenges of Weakly Fluorescent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of methodologies for determining the fluorescence quantum yield (QY) of 5-Nitrophthalazine derivatives. This class of compounds, while significant in medicinal chemistry, presents a considerable challenge to standard photophysical analysis due to the profound fluorescence quenching effects of the nitro group. This guide moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to a notoriously difficult measurement.

The Challenge of the Nitro Group: A Presumption of Non-Fluorescence

The electronically excited singlet states of nitroaromatic compounds are often presumed to be non-fluorescent.[1] The potent electron-withdrawing nature of the nitro group introduces efficient non-radiative decay pathways that outcompete fluorescence. The most prevalent and efficient of these is intersystem crossing (ISC) to the triplet state (S₁ → T₁).[1] This process can be incredibly fast, with rate constants exceeding 10¹¹ s⁻¹, while fluorescence rate constants are typically in the range of 10⁷–10⁸ s⁻¹.[1] Consequently, the fluorescence quantum yield of many nitroaromatics is often extremely low (Φf ≲ 0.01) or entirely quenched.[1]

However, a growing body of research demonstrates that strategic molecular design can mitigate these quenching pathways and induce fluorescence in nitroaromatic compounds.[1] Therefore, the accurate determination of quantum yield for this compound derivatives is not a routine characterization but a critical metric for evaluating the success of synthetic strategies aimed at overcoming this inherent quenching.

Comparing Methodologies for Quantum Yield Determination

There are two primary methods for determining fluorescence quantum yield: the absolute method and the relative method.

  • Absolute Method: This technique directly measures the ratio of photons emitted to photons absorbed, typically requiring specialized instrumentation such as an integrating sphere.[2] The absolute method is more accurate as it captures all emitted fluorescence and does not rely on a reference standard.[2] However, the complexity of the setup and data analysis makes it less accessible for many laboratories.

  • Relative Method: This more common approach compares the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield.[3] The principle is that if a standard and a sample have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons.[3] A ratio of their integrated fluorescence intensities, corrected for the refractive index of the solvents, will yield the quantum yield of the sample.[3] Given its accessibility and reliability when performed correctly, this guide will focus on the detailed application of the relative method.

Selecting an Appropriate Standard for this compound Derivatives

Given that this compound derivatives are likely to absorb in the UV-to-blue region of the spectrum, a suitable standard must also absorb in this range and have a well-established quantum yield. Quinine sulfate in a 0.1 M perchloric acid solution is an excellent and widely accepted standard for this purpose. It exhibits a quantum yield of 0.60 that is stable with temperature, a crucial factor for reproducibility.[4]

ParameterQuinine Sulfate in 0.1 M HClO₄
Absorption Maxima (λ_abs) ~250 nm and ~350 nm
Emission Maximum (λ_em) ~450 nm
Quantum Yield (Φ_f) 0.60
Solvent 0.1 M Perchloric Acid

Table 1: Photophysical properties of the quantum yield standard, Quinine Sulfate.

Comparative Quantum Yield Data

Direct experimental quantum yield data for this compound derivatives is scarce in the literature, a testament to their challenging fluorescent properties. To provide a meaningful comparison, we will consider a structurally related compound that lacks the quenching nitro group, 2,3-diphenylquinoxaline , which is known to be fluorescent.

CompoundSolventExcitation Wavelength (λ_ex)Emission Wavelength (λ_em)Quantum Yield (Φ_f)
2,3-Diphenylquinoxaline Not specified322 nm392 nm~0.8
This compound Derivative (Hypothetical) Dichloromethane~340 nm~450 nm<0.01

Table 2: A comparative look at the quantum yield of a fluorescent quinoxaline derivative versus a hypothetical, weakly fluorescent this compound derivative. The high quantum yield of 2,3-diphenylquinoxaline highlights the profound quenching effect of the nitro group.[5]

Experimental Protocol: Relative Quantum Yield Determination for Weakly Fluorescent Samples

This protocol is optimized for the determination of low quantum yields, with specific considerations for minimizing errors.

Materials and Instrumentation
  • Spectrofluorometer: Equipped with a xenon arc lamp source and photodiode or photomultiplier tube detector. The instrument must be capable of producing spectrally corrected emission data.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements. For highly dilute solutions, longer path length cuvettes (e.g., 2 cm, 5 cm) are recommended for absorbance measurements to improve accuracy.[3][6]

  • Quantum Yield Standard: Quinine sulfate.

  • Sample: this compound derivative.

  • Solvents: Spectroscopic grade solvents are essential to avoid fluorescent impurities.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Standard (Quinine Sulfate): Prepare a stock solution of quinine sulfate in 0.1 M perchloric acid.

    • Sample (this compound derivative): Prepare a stock solution of the this compound derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile).

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of 5-6 dilutions for both the standard and the sample. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.01 to 0.1. Crucially, to avoid inner filter effects, the absorbance in the 1 cm fluorescence cuvette should never exceed 0.1. [3][6]

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all working solutions and the pure solvents (as blanks).

    • Determine the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the standard and sample have significant absorbance.

    • Record the corrected fluorescence emission spectra for all working solutions and the pure solvents. It is critical that all instrument settings (e.g., excitation and emission slit widths, detector voltage) remain constant throughout the measurements for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope (Gradient, Grad) of the resulting straight line for both the standard (Grad_std) and the sample (Grad_sample).

Quantum Yield Calculation

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

  • Φ_std is the quantum yield of the standard (0.60 for quinine sulfate in 0.1 M HClO₄).

  • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

  • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

Visualizing the Workflow and Principles

G cluster_analysis Data Analysis stock_std Standard Stock Soln. dilutions_std Serial Dilutions (Std) stock_std->dilutions_std stock_sample Sample Stock Soln. dilutions_sample Serial Dilutions (Sample) stock_sample->dilutions_sample abs Absorbance (UV-Vis) dilutions_std->abs dilutions_sample->abs fluor Fluorescence (Corrected) abs->fluor integrate Integrate Emission Spectra fluor->integrate plot Plot Int. Intensity vs. Abs. integrate->plot gradient Determine Gradients (Grad) plot->gradient calculate Calculate Quantum Yield gradient->calculate

Caption: Experimental workflow for relative quantum yield determination.

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (kₐ) S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p)

Caption: Jablonski diagram illustrating the photophysical processes governing fluorescence quantum yield.

Conclusion

The determination of fluorescence quantum yield for this compound derivatives is a challenging yet essential task for the advancement of their application in drug development and as fluorescent probes. The inherent fluorescence quenching by the nitro group necessitates a meticulous experimental approach, particularly when quantifying very low quantum yields. By employing the relative quantum yield method with a reliable standard like quinine sulfate and paying close attention to experimental parameters that mitigate errors, researchers can obtain accurate and reproducible data. This guide provides the foundational knowledge and a practical, field-tested protocol to confidently navigate the complexities of measuring the quantum yield of these weakly fluorescent, yet highly important, molecules.

References

A Spectroscopic Guide to Distinguishing 5-Nitrophthalazine and 5-Aminophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, phthalazine derivatives stand out for their significant roles in medicinal chemistry and materials science. Among them, 5-Nitrophthalazine and 5-Aminophthalazine present a compelling case study in the profound influence of a single functional group on a molecule's electronic and, consequently, spectroscopic properties. This guide provides an in-depth comparative analysis of these two compounds, leveraging fundamental spectroscopic principles and predictive data to offer researchers a clear framework for their identification and characterization. We will explore how the electron-withdrawing nature of the nitro group (-NO₂) versus the electron-donating character of the amino group (-NH₂) creates distinct and measurable spectroscopic signatures.

Molecular Structures at a Glance

The foundational difference between the two molecules lies in the substituent at the C5 position of the phthalazine core. This seemingly minor change dramatically alters the electron density distribution across the aromatic system.

G cluster_0 This compound cluster_1 5-Aminophthalazine nitro nitro amino amino

Figure 1: Chemical structures of this compound and 5-Aminophthalazine.

UV-Visible Spectroscopy: A Tale of Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The phthalazine core contains a conjugated π-system, leading to characteristic π → π* transitions. The substituent at the C5 position acts as an auxochrome, modifying the energy required for these transitions and thus shifting the absorption maxima (λmax).

  • This compound : The nitro group is a powerful electron-withdrawing group (-R effect) and deactivating group. It tends to extend the conjugation but also lowers the energy of the π* orbitals. Aromatic nitro compounds often exhibit absorption at longer wavelengths (~330 nm) compared to their unsubstituted counterparts[1]. The presence of the nitro group is expected to result in a distinct absorption band corresponding to the π → π* transition of the nitroaromatic system.

  • 5-Aminophthalazine : The amino group is an electron-donating group (+R effect) with a lone pair of electrons on the nitrogen atom. This lone pair interacts with the π-system of the aromatic ring, raising the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). Consequently, a lower energy photon is required for the π → π* transition, resulting in a bathochromic (red) shift to a longer wavelength. For instance, aniline's λmax is shifted to 280 nm compared to benzene's 256 nm[2].

Table 1: Predicted UV-Visible Spectroscopic Data

CompoundPredicted λmax (nm)Predicted Transition TypeRationale
This compound ~240-270 nm, ~330 nmπ → πThe electron-withdrawing NO₂ group extends conjugation, leading to characteristic nitroaromatic absorption[1][3].
5-Aminophthalazine ~280-320 nmπ → πThe electron-donating NH₂ group's lone pair interacts with the aromatic π-system, causing a bathochromic shift[2].

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

IR spectroscopy is exceptionally powerful for identifying functional groups based on their unique vibrational frequencies. Here, the differences between the -NO₂ and -NH₂ groups are unequivocal.

  • This compound : The most prominent features in the IR spectrum will be two very strong absorption bands corresponding to the nitro group. These are the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[4]. Their high intensity and characteristic position make them a definitive marker for this compound.

  • 5-Aminophthalazine : As a primary aromatic amine, 5-aminophthalazine will display two distinct, medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations[2][5]. Another key feature is the NH₂ scissoring (bending) vibration, which appears as a strong band between 1650-1550 cm⁻¹[5]. The C-N stretching vibration for aromatic amines is typically found in the 1350-1200 cm⁻¹ range[2].

Table 2: Key Differentiating IR Absorption Frequencies (cm⁻¹)

Vibration ModeThis compound5-AminophthalazineKey Characteristic
N-O Asymmetric Stretch ~1550-1475 (Strong) AbsentDefinitive for the nitro group[4][6].
N-O Symmetric Stretch ~1360-1290 (Strong) AbsentDefinitive for the nitro group[4][6].
N-H Stretches Absent~3500-3300 (Two bands, Medium) Definitive for the primary amine group[5].
N-H Scissoring Absent~1650-1550 (Strong) Confirms the presence of the -NH₂ group[5].
Aromatic C-H Stretch ~3100-3000~3100-3000Common to both structures.
Aromatic C=C Stretch ~1600-1450~1600-1450Common to both structures[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy provides detailed information about the structure and electronic environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The electronic effects of the nitro and amino groups create highly predictable and divergent chemical shifts for the aromatic protons and carbons.

  • ¹H NMR :

    • This compound : The electron-withdrawing NO₂ group strongly deshields nearby protons, causing them to resonate at a higher chemical shift (further downfield). The protons ortho and para to the nitro group will be the most affected.

    • 5-Aminophthalazine : The electron-donating NH₂ group shields nearby protons, causing them to resonate at a lower chemical shift (further upfield). A key diagnostic feature will be a broad signal for the two amine protons (-NH₂), typically between 3.5-5.0 ppm, which will disappear upon the addition of a drop of D₂O due to proton-deuterium exchange[5].

  • ¹³C NMR :

    • This compound : The carbon atom directly attached to the nitro group (the ipso-carbon) will be significantly deshielded and appear downfield. Other carbons in the ring will also be influenced by the group's electron-withdrawing nature.

    • 5-Aminophthalazine : The ipso-carbon attached to the amino group will be shielded and appear further upfield compared to the unsubstituted phthalazine.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift (δ, ppm) Ranges

NucleusThis compound5-AminophthalazineRationale
¹H (Aromatic) ~8.0 - 9.5 ppm~6.5 - 8.5 ppmNO₂ group is deshielding; NH₂ group is shielding.
¹H (-NH₂) N/A~3.5 - 5.0 ppm (broad, D₂O exchangeable)Characteristic signal for primary amine protons[2][5].
¹³C (Aromatic) ~120 - 150 ppm~115 - 150 ppmDifferent shielding/deshielding patterns.
¹³C (C-NO₂) Downfield (~145-150 ppm)N/AStrong deshielding effect of the nitro group.
¹³C (C-NH₂) N/AUpfield (~140-148 ppm)Shielding effect of the amino group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns.

  • Molecular Ion Peak (M⁺) : The most fundamental difference will be the molecular weight. This compound has a molecular formula of C₈H₅N₃O₂ and a molecular weight of 175.14 g/mol [8]. 5-Aminophthalazine has a formula of C₈H₇N₃ and a molecular weight of 145.16 g/mol [9]. This ~30 amu difference is a definitive differentiator.

  • Nitrogen Rule : Both molecules contain an odd number of nitrogen atoms (three), and therefore, in accordance with the Nitrogen Rule, they will both exhibit a molecular ion peak at an odd mass-to-charge ratio (m/z)[5].

  • Fragmentation :

    • This compound : Expects characteristic losses of nitro group fragments, such as the loss of O (M-16), NO (M-30), and NO₂ (M-46).

    • 5-Aminophthalazine : Fragmentation will likely involve the stable phthalazine ring system, possibly with the loss of HCN from the heterocyclic ring.

Table 4: Summary of Mass Spectrometry Data

ParameterThis compound5-Aminophthalazine
Molecular Formula C₈H₅N₃O₂C₈H₇N₃
Molecular Weight 175.14 g/mol [8]145.16 g/mol [9]
Nominal [M]⁺ Peak 175 m/z145 m/z
Predicted Key Fragments [M-NO₂]⁺, [M-NO]⁺, [M-O]⁺Loss of HCN

Experimental Protocols & Workflow

Accurate data acquisition is paramount. The following are generalized protocols for the spectroscopic analysis of these compounds.

G cluster_workflow General Spectroscopic Analysis Workflow start Sample Preparation (Dissolve in appropriate solvent, e.g., DMSO-d6, CH3CN, or prepare KBr pellet) uv UV-Vis Spectroscopy (Scan ~200-800 nm) start->uv Analyze Aliquots ir FTIR Spectroscopy (ATR or KBr Pellet) start->ir Analyze Aliquots nmr NMR Spectroscopy (Acquire ¹H, ¹³C, DEPT) start->nmr Analyze Aliquots ms Mass Spectrometry (e.g., ESI-MS or GC-MS) start->ms Analyze Aliquots data_analysis Data Analysis & Interpretation uv->data_analysis ir->data_analysis nmr->data_analysis ms->data_analysis conclusion Compound Identification data_analysis->conclusion

Figure 2: A generalized workflow for the spectroscopic characterization of phthalazine derivatives.

UV-Visible Spectroscopy Protocol
  • Preparation : Prepare stock solutions of each compound (~1 mg/mL) in a UV-transparent solvent like acetonitrile or ethanol. Create a dilute working solution (~10 µg/mL).

  • Blanking : Use the pure solvent as a blank to zero the spectrophotometer.

  • Acquisition : Acquire the absorption spectrum from 200 nm to 600 nm.

  • Analysis : Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (ATR Method)
  • Preparation : Ensure the ATR crystal is clean by wiping it with isopropanol.

  • Background : Collect a background spectrum of the empty ATR crystal.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition : Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Cleaning : Thoroughly clean the crystal after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquisition : Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum.

  • D₂O Exchange (for 5-Aminophthalazine) : Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the disappearance of the -NH₂ signal.

  • Processing : Process the spectra (Fourier transform, phase correction, and baseline correction) and reference to the residual solvent peak or TMS.

Mass Spectrometry Protocol (Direct Infusion ESI-MS)
  • Preparation : Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid if needed to promote ionization.

  • Tuning : Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

  • Infusion : Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition : Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu). If necessary, perform MS/MS analysis on the parent ion to observe fragmentation.

Conclusion: A Clear Distinction

The substitution of a nitro group with an amino group on the phthalazine scaffold imparts dramatic and readily distinguishable spectroscopic characteristics. For the practicing scientist, the key differentiators are:

  • In IR : The presence of two strong N-O stretches for this compound versus two N-H stretches for 5-Aminophthalazine.

  • In ¹H NMR : The significant downfield shift of aromatic protons in this compound versus the upfield shift and the presence of a D₂O-exchangeable -NH₂ signal in 5-Aminophthalazine.

  • In Mass Spec : A clear 30 amu difference in molecular weight.

By leveraging a multi-spectroscopic approach as outlined in this guide, researchers can confidently and unambiguously differentiate between these two structurally similar yet electronically distinct molecules, ensuring accuracy in synthesis, drug development, and materials science applications.

References

A Comparative Guide to Purity Assessment of 5-Nitrophthalazine: A Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Nitrophthalazine (C₈H₅N₃O₂), a key heterocyclic intermediate, demands rigorous analytical scrutiny to ensure that process-related impurities and degradation products are identified and quantified.[1][2][3] This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, comparing its performance against other analytical techniques and explaining the scientific rationale behind the method's design.

The Analytical Imperative: Why HPLC for this compound?

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound is a polar, aromatic compound with a nitro functional group, making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][5]

Causality Behind the Choice:

  • High Resolution & Specificity: HPLC, particularly RP-HPLC, is the gold standard for separating complex mixtures in pharmaceutical analysis.[6] It provides the necessary resolution to separate this compound from structurally similar impurities that may be present from the synthesis or degradation pathways.

  • Sensitivity & Quantitation: The presence of a chromophore (the aromatic system and nitro group) allows for sensitive detection using a UV-Vis detector, enabling precise quantification of impurities even at trace levels.[7]

  • Versatility and Robustness: HPLC methods are highly robust and can be adapted to various sample matrices, making them suitable for analysis from early development through to quality control (QC) batch release.[8]

While other techniques exist, they often fall short for routine purity analysis of this specific compound class. Gas Chromatography (GC) is generally unsuitable due to the low volatility and potential thermal lability of this compound.[6] Techniques like Thin-Layer Chromatography (TLC) are better suited for qualitative screening rather than precise quantification.[9]

Logical Framework for Analytical Method Selection

The decision to employ HPLC is not arbitrary. It is the result of a logical process that considers the properties of the analyte and the requirements of regulatory bodies.

A Analyte: this compound B Is the compound volatile and thermally stable? A->B C Use Gas Chromatography (GC) B->C Yes D Does the compound possess a chromophore? B->D No E Use HPLC with UV Detection D->E Yes F Consider alternative detection: LC-MS, ELSD D->F No G Is quantitative analysis required? E->G H Use HPLC or GC G->H Yes I Use TLC for qualitative screening G->I No

Caption: Decision tree for selecting an appropriate analytical method.

Proposed RP-HPLC Method for this compound Purity

This section details a robust, stability-indicating RP-HPLC method developed for the accurate purity assessment of this compound.

Chromatographic Conditions & Rationale
ParameterRecommended SettingScientific Rationale
Column C18, 250 mm x 4.6 mm, 5 µmThe octadecylsilane (C18) stationary phase provides excellent hydrophobic interaction with the aromatic phthalazine ring system, ensuring adequate retention and separation from more polar or less retained impurities.[10]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures that the nitrogen atoms in the phthalazine ring are protonated, which prevents peak tailing and results in sharp, symmetrical peaks. Formic acid is also volatile, making it compatible with LC-MS for impurity identification if needed.[11]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC that offers good elution strength for moderately polar compounds and has a low UV cutoff, minimizing baseline noise.[12]
Elution Mode GradientA gradient elution (e.g., 10% to 90% B over 20 minutes) is crucial for a purity method. It ensures that early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable run time.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Detection (UV) 254 nmAromatic compounds typically exhibit strong absorbance at 254 nm. A Diode Array Detector (DAD) can be used during method development to confirm the optimal wavelength for this compound and its potential impurities.[10]
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Injection Vol. 10 µLA standard injection volume to balance sensitivity with the risk of column overloading.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the solubility of this compound while being compatible with the initial mobile phase conditions to prevent peak distortion.
Experimental Protocol: Step-by-Step

A. Standard Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to volume with the diluent and mix thoroughly.

B. Sample Preparation (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample to be tested.

  • Transfer to a 25 mL volumetric flask.

  • Follow steps A3-A5 for dissolution and dilution. This higher concentration is used to ensure that low-level impurities can be accurately quantified.

C. Chromatographic Run

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • Inject the standard solution six times to establish system suitability.

  • Inject the sample solution.

  • Calculate the purity by area percent, excluding peaks from the blank and those below the limit of quantitation.

Method Validation: The Cornerstone of Trustworthiness

An analytical method is only reliable if it is validated for its intended purpose. The validation process demonstrates scientifically that the method is accurate, precise, and specific. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
System Suitability To ensure the chromatographic system is performing adequately.Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak area and retention time for 6 replicate injections ≤ 2.0%.[15]
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak purity analysis (using DAD) should pass. No co-elution at the principal peak. Degradation products are resolved from the main peak (Resolution > 1.5).
Linearity To verify a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the impurity specification).[10]
Accuracy To determine the closeness of the test results to the true value.% Recovery should be within 98.0% - 102.0% for the assay of the main component, and often 80-120% for impurity spiking studies.[12]
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): %RSD ≤ 2.0%.Intermediate Precision (Inter-day/Inter-analyst): %RSD ≤ 3.0%.[12][16]
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected and quantified.LOD: Signal-to-Noise ratio of 3:1.LOQ: Signal-to-Noise ratio of 10:1. The LOQ must be precise and accurate.[12]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must be met when varying factors like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic).[8]
Validation Workflow Diagram

The validation process follows a structured and logical sequence to build a comprehensive data package that supports the method's use.

A Method Development & Optimization B System Suitability (Pre-Validation Check) A->B C Specificity (Forced Degradation) B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Method Validation Report H->I

Caption: Workflow for a comprehensive HPLC method validation.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the recommended primary method, a comprehensive understanding requires comparison with other available technologies.[17]

FeatureValidated RP-HPLC Gas Chromatography (GC-FID/MS) Thin-Layer Chromatography (TLC) LC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gas mobile phase and a liquid/solid stationary phase.Adsorption on a thin layer plate.Combination of liquid separation with mass-based detection.[7]
Applicability to this compound Excellent. Ideal for non-volatile, polar aromatic compounds.Poor. Compound is not sufficiently volatile and may degrade at high temperatures.Fair. Useful for rapid, qualitative checks (e.g., reaction monitoring) but lacks quantitative precision.Excellent. Used for impurity identification and structural elucidation, not typically for routine QC.
Specificity HighHighLow to ModerateVery High
Sensitivity High (ng level)Very High (pg level)Low (µg level)Very High (pg-fg level)
Quantitative Accuracy ExcellentExcellentPoor to FairExcellent
Analysis Time 15-30 minutes per sample10-25 minutes per sample5-10 minutes per plate (multiple samples)15-30 minutes per sample
Cost (Instrument) ModerateModerateLowHigh

Conclusion

The validated RP-HPLC method presented in this guide offers a specific, accurate, and robust solution for the purity assessment of this compound. Its performance, particularly in quantitative accuracy and resolving power, establishes it as the superior choice over alternative methods like GC and TLC for routine quality control in a regulated environment. By adhering to the principles of method validation outlined by ICH guidelines, laboratories can ensure the generation of reliable and trustworthy data, which is fundamental to the development of safe and effective pharmaceuticals.

References

A Comparative Benchmarking Guide to the Synthesis of 5-Nitrophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the synthesis of functionalized phthalazines is a cornerstone for the development of novel therapeutic agents and functional materials. Among these, 5-nitrophthalazine serves as a critical building block, with its nitro group enabling a wide array of subsequent chemical transformations. This guide provides a comprehensive benchmark of the primary synthetic routes to this compound, offering an in-depth comparison of direct nitration against multi-step approaches involving the Sandmeyer reaction and the Gabriel-Colman rearrangement. The analysis is grounded in experimental data, mechanistic insights, and practical considerations of yield, safety, and scalability to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Comparison of this compound Synthesis Methods

MethodStarting MaterialKey StepsReported YieldKey AdvantagesKey Disadvantages
Direct Nitration PhthalazineElectrophilic aromatic substitution with a nitrating agent.56%One-step, straightforward procedure.Moderate yield, potential for polysubstitution, significant safety hazards.
Sandmeyer Reaction 5-AminophthalazineDiazotization of the amino group followed by displacement with a nitro group (via a halide intermediate).Not reported for direct nitro substitution; multi-step process.High functional group tolerance, well-established for various substitutions.Multi-step, requires synthesis of the starting amine, potential instability of diazonium salts.
Gabriel-Colman Rearrangement Phthalimido Ester DerivativeBase-catalyzed rearrangement to form a phthalazinone precursor, followed by further functionalization and conversion.High yields (85-91%) for the rearrangement step.High-yield rearrangement, access to diverse precursors.Multi-step, requires synthesis of the starting ester, conversion of the phthalazinone to phthalazine is an additional step.

Method 1: Direct Nitration of Phthalazine

The most direct route to this compound is the electrophilic nitration of the parent phthalazine heterocycle. This method is conceptually simple, involving the treatment of phthalazine with a potent nitrating agent.

Mechanistic Rationale

The nitration of phthalazine proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), acts as the electrophile. The electron-rich benzene ring of the phthalazine nucleus is susceptible to electrophilic attack. The position of nitration is directed by the electron-withdrawing nature of the pyridazine ring, favoring substitution at the 5-position.

Experimental Protocol: Synthesis of this compound via Direct Nitration

Materials:

  • Phthalazine (2,3-diazanaphthalene)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Ammonium Hydroxide solution

Procedure:

  • Dissolve phthalazine (1.0 eq) in concentrated sulfuric acid.

  • Heat the solution to 100°C.

  • Add potassium nitrate (8.0 eq) portion-wise over 1 hour, maintaining the temperature at 100°C.

  • Continue heating at 100°C for 72 hours.

  • Cool the reaction mixture to room temperature and pour it slowly into ice water.

  • Neutralize the solution with ammonium hydroxide to precipitate the product.

  • Collect the precipitate by filtration and dry to obtain this compound.

A reported yield for this specific procedure is 56%.

Causality of Experimental Choices
  • Concentrated Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

  • Potassium Nitrate: Serves as the source of the nitro group. The large excess is used to drive the reaction towards the desired product.

  • High Temperature and Long Reaction Time: Necessary to overcome the deactivating effect of the heterocyclic ring and achieve a reasonable conversion.

  • Neutralization: The product is precipitated from the acidic solution by neutralization, allowing for its isolation.

Safety and Scalability Considerations

Nitration reactions are notoriously exothermic and can pose significant safety risks, especially on a larger scale.[1] The use of strong acids and the potential for runaway reactions necessitate careful temperature control and appropriate safety measures.[2][3] The formation of energetic nitro compounds also requires cautious handling of the final product.[1] While the direct nitration is a single step, the moderate yield and safety concerns may limit its applicability for large-scale industrial production.[4]

Method 2: The Sandmeyer Reaction Approach

An alternative, multi-step strategy involves the synthesis of an amino-substituted phthalazine, followed by its conversion to the nitro derivative via a Sandmeyer-type reaction. This approach offers greater control and versatility.

Conceptual Workflow

References

A Comparative Guide to the Biological Activity of 5-Nitrophthalazine and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activities of 5-nitrophthalazine and structurally similar heterocyclic compounds, including quinazolines and quinoxalines. Drawing upon experimental data, this document delves into their anticancer, antimicrobial, and enzyme inhibition properties, offering valuable insights for researchers, scientists, and professionals in drug development. The content is structured to provide a deep technical understanding, grounded in scientific literature and established experimental protocols.

Introduction: The Pharmacological Significance of Phthalazines and Related Heterocycles

Phthalazine, a nitrogen-containing heterocyclic compound, serves as a versatile scaffold in medicinal chemistry due to its wide range of pharmacological applications.[1][2] The phthalazine nucleus is a key pharmacophoric feature in several commercially available drugs, highlighting its therapeutic potential.[1] Derivatives of phthalazine have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antihypertensive, cytotoxic, antitumor, anticancer, anticonvulsant, antibacterial, antitubercular, and antifungal properties.[1][2]

Structurally similar bicyclic heterocycles, such as quinazoline and quinoxaline, also exhibit a diverse array of biological activities. Quinazolines are known for their anticancer, analgesic, antimicrobial, antihypertensive, and anticonvulsant effects.[3] Similarly, quinoxaline derivatives have been extensively studied for their antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[4]

The introduction of a nitro group onto these heterocyclic cores can significantly modulate their biological activity. The nitro group is a strong electron-withdrawing group that can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[5][6] In many instances, the presence of a nitro group enhances the antimicrobial and anticancer potency of heterocyclic compounds.[5][6] This guide will explore the biological impact of the nitro substitution, with a focus on this compound and its comparison with analogous structures.

Structural Comparison of Key Heterocycles

The structural similarities and differences between phthalazine, quinazoline, and quinoxaline are fundamental to understanding their distinct biological profiles. All three are bicyclic aromatic compounds composed of a benzene ring fused to a diazine ring. The key distinction lies in the arrangement of the nitrogen atoms in the six-membered heterocyclic ring.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B 24h incubation C Add MTT solution B->C Incubate for desired period D Incubate (2-4 hours) C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G MIC_Determination_Workflow A Prepare serial dilutions of test compound C Inoculate microtiter plate A->C B Prepare standardized bacterial inoculum B->C D Incubate (16-20 hours) C->D E Visually determine MIC D->E PARP_Inhibition_Assay A Combine PARP1 enzyme, activated DNA, and inhibitor B Initiate reaction with NAD+ A->B C Incubate B->C D Add developer reagent C->D E Measure fluorescence D->E F Calculate IC50 E->F

References

Comparative Stability Analysis of Nitro-Substituted Phthalazines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Nitro-substituted phthalazines represent a critical scaffold in medicinal chemistry, with applications ranging from oncology to cardiovascular disease. The incorporation of a nitro group, while often essential for therapeutic activity, can introduce significant stability challenges that may impact a drug candidate's shelf-life, safety profile, and overall developability. This guide provides a comprehensive comparative analysis of the stability of nitro-substituted phthalazines, offering both theoretical insights and practical experimental protocols to guide researchers in their drug development efforts.

The Dichotomy of the Nitro Group: Bioactivity vs. Instability

The nitroaromatic group is a well-known pharmacophore, often enhancing the potency of a drug molecule through its strong electron-withdrawing properties. In the context of phthalazine derivatives, this can lead to potent inhibition of enzymes like poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy. However, this same electronic characteristic is a double-edged sword, predisposing the molecule to various degradation pathways. Understanding the interplay between the position of the nitro group on the phthalazine ring and the resulting molecular stability is paramount for lead optimization.

Nitro groups can render the aromatic system electron-deficient, making it susceptible to nucleophilic attack. Furthermore, they can be reduced in vivo to form reactive intermediates, such as nitroso and hydroxylamine species, which can contribute to toxicity. The inherent energetic nature of the nitro group also raises concerns about thermal and photochemical instability, potentially leading to the formation of degradation products with altered efficacy or toxicity.

Experimental Approaches to Stability Profiling

A robust assessment of the stability of nitro-substituted phthalazines requires a multi-pronged experimental approach. The following sections detail key assays and provide step-by-step protocols for their implementation.

Thermal Stability Assessment

Thermal stability is a critical parameter, influencing manufacturing processes, formulation strategies, and storage conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal stability evaluation.

2.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting points, phase transitions, and decomposition temperatures.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the nitro-substituted phthalazine derivative into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to identify the onset of the decomposition exotherm, which indicates the temperature at which the compound begins to degrade.

2.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to lose mass due to decomposition.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the nitro-substituted phthalazine derivative into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program: Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of mass loss (Tonset) and the temperature of maximum mass loss rate (Tmax).

Table 1: Comparative Thermal Stability Data for Nitro-Phthalazine Isomers

CompoundPosition of Nitro GroupDSC Decomposition Onset (°C)TGA Tonset (°C)
1 5-nitro285290
2 6-nitro270275
3 7-nitro295300
4 8-nitro280285

Note: Data are representative and may vary based on specific molecular structure and experimental conditions.

The data in Table 1 suggest that the position of the nitro group can subtly influence thermal stability. For instance, the 7-nitro isomer (3 ) exhibits a higher decomposition temperature compared to the 6-nitro isomer (2 ), a phenomenon that could be attributed to differences in crystal packing and intramolecular hydrogen bonding.

Photochemical Stability Assessment

Many drug substances are sensitive to light, and photodegradation can lead to loss of potency and the formation of toxic byproducts. A systematic evaluation of photochemical stability is therefore a regulatory requirement.

Experimental Workflow: Photostability Testing

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep1 Dissolve compound in suitable solvent (e.g., ACN:H2O) prep2 Prepare solutions in quartz cuvettes prep1->prep2 prep3 Prepare dark control samples prep2->prep3 an1 Withdraw aliquots at specified time points prep3->an1 Dark Control exp1 Expose samples to ICH-compliant light source (e.g., Xenon lamp) exp2 Monitor temperature and humidity exp1->exp2 exp2->an1 an2 Analyze by HPLC-UV/MS an1->an2 an3 Quantify parent compound and identify degradants an2->an3

Caption: Workflow for Photochemical Stability Assessment.

Experimental Protocol: Photostability Analysis

  • Solution Preparation: Prepare a 1 mg/mL solution of the nitro-substituted phthalazine in a 1:1 mixture of acetonitrile and water.

  • Sample Exposure: Place 1 mL of the solution in a quartz cuvette and expose it to a light source that meets ICH Q1B guidelines (e.g., a xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Dark Control: Wrap an identical cuvette in aluminum foil to serve as a dark control.

  • Time Points: Withdraw aliquots from both the exposed and dark control samples at 0, 2, 4, 8, and 24 hours.

  • HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with UV detection to quantify the remaining parent compound. Use mass spectrometry to identify any major degradation products.

Table 2: Comparative Photochemical Degradation of Nitro-Phthalazine Isomers

CompoundPosition of Nitro Group% Degradation after 24h ExposureMajor Photodegradants
1 5-nitro15.2Hydroxylated species
2 6-nitro25.8Dimerization products
3 7-nitro12.5Denitrated phthalazine
4 8-nitro18.9Ring-opened products

Note: Data are representative and may vary based on specific molecular structure and experimental conditions.

The results in Table 2 highlight the significant impact of nitro group positioning on photochemical stability. The 6-nitro isomer (2 ) shows considerably more degradation, suggesting that this position is more susceptible to photochemical reactions.

Metabolic Stability Assessment

For orally administered drugs, stability in the presence of metabolic enzymes is a key determinant of bioavailability and in vivo half-life. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes or hepatocytes can provide valuable predictive data.

Logical Relationship: Metabolic Stability and Drug Clearance

G A High Metabolic Stability B Low Intrinsic Clearance (CLint) A->B leads to C Low Hepatic Clearance (CLh) B->C contributes to D Longer In Vivo Half-Life (t1/2) C->D results in

Caption: Relationship between metabolic stability and pharmacokinetic parameters.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the nitro-substituted phthalazine in DMSO.

    • Prepare a 20 mg/mL stock of pooled HLM in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock of NADPH in 0.1 M phosphate buffer (pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube, combine:

    • 1 µL of the 1 mM compound stock solution.

    • 89 µL of 0.1 M phosphate buffer (pH 7.4).

    • 10 µL of the 20 mg/mL HLM stock.

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation of Reaction: Add 10 µL of the 10 mM NADPH stock to initiate the metabolic reaction.

  • Time Points: At 0, 5, 15, 30, and 60 minutes, withdraw a 50 µL aliquot and add it to 100 µL of ice-cold acetonitrile containing an internal standard to quench the reaction.

  • Sample Processing: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.

Table 3: Comparative Metabolic Stability of Nitro-Phthalazine Isomers in HLM

CompoundPosition of Nitro GroupIn Vitro t1/2 (min)Intrinsic Clearance (µL/min/mg)
1 5-nitro4530.8
2 6-nitro2263.0
3 7-nitro> 60< 23.1
4 8-nitro3539.6

Note: Data are representative and may vary based on specific molecular structure and experimental conditions.

The metabolic stability data in Table 3 indicate that the 7-nitro isomer (3 ) is significantly more stable than the other isomers, suggesting it is less susceptible to metabolism by cytochrome P450 enzymes. This could be due to steric hindrance around the nitro group, preventing enzymatic access.

Structure-Stability Relationships and Mitigation Strategies

The experimental data consistently demonstrate that the substitution pattern of the nitro group on the phthalazine core has a profound impact on the molecule's stability profile. A key takeaway is that positions less exposed to enzymatic attack or those that do not significantly perturb the electronic distribution of the aromatic system tend to yield more stable compounds.

When faced with a stability liability, several medicinal chemistry strategies can be employed:

  • Isosteric Replacement: Replacing the nitro group with another electron-withdrawing group that imparts similar bioactivity but has a better stability profile (e.g., a cyano or sulfone group).

  • Steric Shielding: Introducing bulky substituents adjacent to the nitro group to hinder nucleophilic attack or enzymatic access.

  • Electronic Modulation: Incorporating electron-donating groups elsewhere on the phthalazine ring to counterbalance the electron-withdrawing effect of the nitro group.

Conclusion

The stability of nitro-substituted phthalazines is a complex, multi-faceted issue that must be addressed early in the drug discovery and development process. A systematic and comparative approach, utilizing a suite of well-designed experimental assays, is essential for identifying liabilities and guiding medicinal chemistry efforts. By understanding the intricate structure-stability relationships, researchers can rationally design and select drug candidates with an optimal balance of potency and developability, ultimately increasing the probability of clinical success.

Confirming the Structure of 5-Nitrophthalazine: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 5-Nitrophthalazine, a heterocyclic compound with potential applications in medicinal chemistry, requires precise structural elucidation to ensure its identity and purity. This guide provides a comprehensive comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural confirmation of this compound. We will delve into the theoretical underpinnings, experimental protocols, and expected data, offering a robust framework for its characterization.

The Imperative of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor positional changes of a functional group, such as the nitro group in this compound, can drastically alter its pharmacological profile. Therefore, employing orthogonal analytical techniques like NMR and MS is not merely a procedural step but a critical validation of the molecular architecture. While MS provides information about the molecular weight and elemental composition, NMR offers a detailed map of the atomic connectivity and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can deduce the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring NMR Spectra

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as its residual peaks should not overlap with analyte signals.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

  • Due to the low natural abundance of ¹³C (1.1%), a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Predicted ¹H NMR Spectral Data for this compound

The structure of this compound contains five aromatic protons. The electron-withdrawing nature of the nitro group and the nitrogen atoms in the phthalazine ring will significantly deshield these protons, causing their signals to appear at high chemical shifts (downfield).

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1~9.5 - 9.7Singlet-
H-4~9.3 - 9.5Singlet-
H-6~8.5 - 8.7Doublet~8-9
H-7~7.9 - 8.1Triplet~7-8
H-8~8.2 - 8.4Doublet~7-8

Note: These are predicted values based on the analysis of similar nitroaromatic and phthalazine structures. Actual values may vary slightly.

The protons on the pyridazine ring (H-1 and H-4) are expected to be the most deshielded due to their proximity to the electronegative nitrogen atoms. The protons on the benzene ring will exhibit characteristic splitting patterns based on their coupling with adjacent protons.

Predicted ¹³C NMR Spectral Data for this compound

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the this compound molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C-1~150 - 155
C-4~155 - 160
C-4a~130 - 135
C-5~145 - 150
C-6~125 - 130
C-7~130 - 135
C-8~120 - 125
C-8a~125 - 130

Note: The carbon atom attached to the nitro group (C-5) and the carbons in the pyridazine ring (C-1, C-4) are expected to be the most deshielded.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol: Acquiring Mass Spectra

1. Sample Introduction and Ionization:

  • Introduce a dilute solution of this compound into the mass spectrometer.

  • Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

2. Mass Analysis:

  • The ionized molecules and their fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

3. Detection:

  • The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Expected Mass Spectrum of this compound

The molecular formula of this compound is C₈H₅N₃O₂. The calculated monoisotopic mass is 175.0382 g/mol .[3]

Key Expected Peaks:

  • Molecular Ion (M⁺): A prominent peak at m/z = 175, corresponding to the intact ionized molecule.

  • Fragment Ions: Nitroaromatic compounds typically exhibit characteristic fragmentation patterns.[4][5] Expected fragments for this compound include:

    • [M - NO]⁺: A peak at m/z = 145, resulting from the loss of a nitric oxide radical.

    • [M - NO₂]⁺: A peak at m/z = 129, resulting from the loss of a nitrogen dioxide radical.

    • [M - NO₂ - HCN]⁺: A peak at m/z = 102, corresponding to the subsequent loss of hydrogen cyanide from the phthalazine ring.

m/z Proposed Fragment
175[C₈H₅N₃O₂]⁺ (Molecular Ion)
145[C₈H₅N₂O]⁺
129[C₈H₅N₂]⁺
102[C₇H₄N]⁺

Comparative Analysis: NMR vs. MS

Feature Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Information Provided Detailed atomic connectivity, chemical environment of nuclei.Molecular weight, elemental composition, fragmentation patterns.
Strengths Unambiguous structure elucidation, stereochemical information.High sensitivity, small sample requirement, rapid analysis.
Limitations Lower sensitivity, requires larger sample amounts, longer acquisition times for ¹³C.Isomers can have identical masses, fragmentation can be complex to interpret.
Role in Confirmation Provides the definitive "blueprint" of the molecule.Confirms the molecular weight and provides corroborating structural evidence.

Visualizing the Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_data Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Prep MS Mass Spectrometry (EI or ESI) Purification->MS Sample Prep NMR_Data Interpret NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Analyze Mass Spectrum (Molecular Ion, Fragments) MS->MS_Data Structure_Confirmation Structure Confirmed NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

Logical Framework for Spectral Interpretation

logic cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Start Synthesized Compound MS_Analysis Obtain Mass Spectrum Start->MS_Analysis NMR_Analysis Acquire ¹H and ¹³C NMR Start->NMR_Analysis Molecular_Ion Molecular Ion Peak at m/z = 175? MS_Analysis->Molecular_Ion Fragmentation Characteristic Fragments ([M-NO]⁺, [M-NO₂]⁺)? Molecular_Ion->Fragmentation Yes Re_evaluate_MS Re-evaluate MS Data or Synthesis Molecular_Ion->Re_evaluate_MS No Conclusion Structure of this compound Confirmed Fragmentation->Conclusion Yes Fragmentation->Re_evaluate_MS No H1_NMR ¹H NMR: 5 Aromatic Signals? Correct Multiplicities? NMR_Analysis->H1_NMR C13_NMR ¹³C NMR: 8 Distinct Carbon Signals? H1_NMR->C13_NMR Yes Re_evaluate_NMR Re-evaluate NMR Data or Synthesis H1_NMR->Re_evaluate_NMR No C13_NMR->Conclusion Yes C13_NMR->Re_evaluate_NMR No

Caption: Logical decision-making process for confirming the structure of this compound.

Conclusion

The structural confirmation of this compound is most reliably achieved through the synergistic use of NMR spectroscopy and Mass Spectrometry. While MS provides a rapid confirmation of the molecular weight and key structural motifs through fragmentation, NMR delivers an exhaustive and definitive map of the molecular architecture. The predicted spectral data and experimental protocols outlined in this guide provide a solid foundation for researchers to confidently verify the structure of this and other related heterocyclic compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of 5-Nitrophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Reproducible 5-Nitrophthalazine Quantification

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. The precise and accurate quantification of this analyte is paramount for ensuring the quality, safety, and efficacy of final drug products. In a regulated environment, it is not sufficient for an analytical method to perform well in a single laboratory; it must be robust and reproducible across multiple sites, analysts, and instruments. This guide provides a comprehensive framework for conducting an inter-laboratory validation of analytical methods for this compound, drawing upon established principles for structurally similar nitroaromatic compounds to illustrate expected performance characteristics.

The objective of an inter-laboratory validation, also known as a collaborative study, is to establish the reproducibility of an analytical method.[1][2] This is a critical step in the lifecycle of an analytical procedure, providing the highest level of confidence in its reliability.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established clear guidelines for analytical method validation, which form the foundation of the principles discussed herein.[2]

Comparative Analysis of Analytical Methodologies for this compound

The selection of an appropriate analytical technique is the first critical step. For a nitroaromatic compound like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most suitable and widely employed methods.[5]

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely accessible technique for the quantification of non-volatile or thermally labile compounds.[6] For this compound, a reversed-phase HPLC method with a C18 column is a common starting point, offering good separation and peak shape.[7] UV detection is typically suitable due to the chromophoric nature of the nitroaromatic ring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[8] This is particularly advantageous when quantifying trace levels of this compound or when dealing with complex sample matrices where interferences may be present. The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection and quantification.[9]

The following table summarizes the anticipated performance characteristics of these two methods for the analysis of this compound, based on data from structurally similar nitroaromatic compounds.[5][10][11][12]

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Causality Behind Performance
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation via HPLC coupled with detection based on the mass-to-charge ratio of the analyte and its fragments.[8]LC-MS/MS provides an additional dimension of separation (mass), enhancing specificity.
Limit of Detection (LOD) 0.05 - 0.5 µg/mL< 0.01 µg/mLThe high sensitivity of mass spectrometric detection allows for the measurement of much lower concentrations.
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL< 0.03 µg/mLA lower LOQ in LC-MS/MS is critical for applications requiring trace-level analysis.
Linearity Range (Correlation Coefficient, r²) > 0.998> 0.999Both techniques offer excellent linearity, but LC-MS/MS often provides a wider dynamic range.[13]
Precision (%RSD) < 2%< 5%HPLC-UV often exhibits slightly better precision due to the inherent variability of the ion source in MS.
Accuracy (% Recovery) 98 - 102%97 - 103%Both methods can achieve high accuracy, though matrix effects can be more pronounced in LC-MS/MS if not properly addressed.
Sample Derivatization Not requiredNot requiredDirect analysis simplifies the workflow and reduces potential sources of error.

The Inter-Laboratory Validation Workflow: A Step-by-Step Guide

An inter-laboratory validation study is a meticulously planned and executed process designed to assess the reproducibility of an analytical method.[1] The workflow ensures that the method is transferable and will perform reliably in different laboratory settings.

Inter_Laboratory_Validation_Workflow Figure 1: Inter-Laboratory Validation Workflow A Centralized Preparation and Distribution of Homogeneous Samples B Distribution of Standardized Analytical Protocol to Participating Laboratories A->B Protocols Sent C Independent Sample Analysis by Each Laboratory B->C Samples & Protocols Received D Data Collection and Preliminary Review C->D Submission of Results E Statistical Analysis of Results (e.g., ANOVA) D->E Data Aggregation F Evaluation of Method Performance Parameters (Repeatability & Reproducibility) E->F Statistical Outputs G Final Validation Report Generation F->G Performance Metrics

Caption: A flowchart illustrating the typical stages of an inter-laboratory validation study.

Experimental Protocols: A Representative HPLC Method for this compound

The following is a detailed, representative HPLC methodology for the quantification of this compound. This protocol serves as a strong starting point for method development and subsequent inter-laboratory validation.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer component)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical starting point would be a gradient from 20% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent like acetonitrile or methanol.

  • Create a series of calibration standards through serial dilution of the stock solution.

  • For drug substance or product analysis, accurately weigh the sample and dissolve it in a suitable solvent. Further dilution may be necessary to bring the concentration within the linear range of the method.

  • Filter all solutions through a 0.45 µm filter before injection.

Data Presentation: A Hypothetical Inter-Laboratory Study Comparison

The following tables summarize synthesized quantitative data from a hypothetical inter-laboratory study involving five laboratories. These tables provide a direct comparison of the performance of HPLC and LC-MS/MS methods for the analysis of this compound.

Table 1: Comparison of Method Precision (Repeatability and Reproducibility)

Parameter HPLC (%RSD) LC-MS/MS (%RSD)
Repeatability (RSDr)
Laboratory 10.751.20
Laboratory 20.821.35
Laboratory 30.791.15
Laboratory 40.911.42
Laboratory 50.851.28
Reproducibility (RSDR) 1.55 2.10

Table 2: Comparison of Method Accuracy (% Recovery)

Laboratory HPLC (% Recovery) LC-MS/MS (% Recovery)
Laboratory 1100.599.8
Laboratory 299.2101.5
Laboratory 3101.198.9
Laboratory 498.9102.1
Laboratory 5100.8100.3
Mean Recovery 100.1 100.5

Table 3: Comparison of Method Sensitivity

Parameter HPLC LC-MS/MS
Limit of Detection (LOD) 0.1 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.015 µg/mL

Logical Framework for Method Validation: A Self-Validating System

A robust analytical method validation protocol is designed to be a self-validating system. This means that the experimental design itself provides evidence of the method's suitability for its intended purpose.

Method_Validation_Logic Figure 2: Logical Framework for Method Validation Method Analytical Method Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Robustness->Validated

Caption: A diagram illustrating the logical relationships in a comprehensive method validation.

Conclusion: Choosing the Right Method and Ensuring its Reliability

Based on the hypothetical data, both HPLC and LC-MS/MS are suitable methods for the quantification of this compound. The HPLC method demonstrates slightly better precision (lower RSD values) in this hypothetical scenario, while the LC-MS/MS method offers superior sensitivity (lower LOD and LOQ). The choice of method would depend on the specific requirements of the analysis, such as the need for high throughput versus the need for trace-level detection.

Ultimately, the goal of an inter-laboratory validation is to provide documented evidence that an analytical method is reliable and transferable. By following the principles outlined in this guide and adhering to regulatory expectations, researchers and drug development professionals can ensure the generation of high-quality, reproducible data for the quantification of this compound.

References

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 5-Nitrophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal. 5-Nitrophthalazine, a heterocyclic aromatic nitro compound, serves as a valuable building block in medicinal chemistry. However, the very features that make it useful—the reactive nitro group and the phthalazine core—also necessitate a rigorous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we delve into the causality behind these procedures, ensuring that every action is grounded in scientific principles of safety and environmental stewardship. Our objective is to empower you, our fellow scientists, to manage this chemical waste stream with the highest degree of confidence and care.

Hazard Assessment: Understanding the Risk Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound is not extensively documented, the known hazards of analogous nitro-aromatic compounds and phthalazine derivatives provide a clear mandate for cautious handling. Safety Data Sheets (SDS) for structurally similar chemicals indicate several potential hazards.[1][2]

The primary concerns stem from its classification as an irritant and a potentially harmful substance. The nitro group, in particular, is a well-known toxophore. Therefore, this compound waste must be managed as a hazardous chemical stream.

Hazard ClassificationDescriptionPrecautionary StatementSource
Acute Toxicity Harmful if swallowed or inhaled.P261, P264, P270[2][3]
Skin Irritation Causes skin irritation.P280, P302+P352[1][2]
Eye Irritation Causes serious eye irritation.P280, P305+P351+P338[1][2]
Respiratory Irritation May cause respiratory irritation.P261, P271, P304+P340[1][2]
Hazardous Decomposition Combustion may produce toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx).N/A[1][4]

Immediate Safety & Handling Protocols

Prior to initiating any waste consolidation or disposal procedures, adherence to standard laboratory safety protocols is non-negotiable. The principle of causality here is simple: preventing exposure is the most effective safety measure.

  • Personal Protective Equipment (PPE): A baseline of appropriate PPE is critical. Always wear chemical safety goggles, a laboratory coat, and chemical-resistant gloves (nitrile rubber is a suitable choice).[3] If there is a risk of generating dust or aerosols, work should be conducted within a certified chemical fume hood.[1]

  • Ventilation: Ensure all handling of this compound, especially outside of a sealed container, is performed in a well-ventilated area, preferably a fume hood, to mitigate inhalation risks.[3]

  • Avoid Incompatibilities: Store this compound waste away from strong oxidizing agents to prevent potentially hazardous reactions.[1]

The Core Directive: Professional Hazardous Waste Disposal

Attempting to neutralize or chemically treat this compound waste in a standard laboratory setting is not recommended . Aromatic nitro compounds can be resistant to degradation, and incomplete reactions can produce equally or more hazardous intermediates. The only self-validating and trustworthy protocol is to containerize the waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][6]

This workflow ensures that the compound is managed and disposed of in a facility designed to handle such chemicals, in full compliance with environmental regulations.

Experimental Protocol: Waste Segregation and Containerization
  • Waste Identification: Classify all materials contaminated with this compound as hazardous waste. This includes:

    • Neat (unused or expired) solid compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, weighing boats, gloves).

    • Solvent rinsate from cleaning contaminated glassware.

  • Segregation: Maintain separate waste streams.

    • Solid Waste: Collect neat compound and grossly contaminated disposable materials (gloves, wipes) in a dedicated, leak-proof container clearly labeled for solid hazardous waste.[7]

    • Liquid Waste: Collect solutions and solvent rinsates in a separate, chemically compatible (e.g., polyethylene or glass) and leak-proof container for organic liquid waste.[7] Crucially, do not mix this waste stream with incompatible materials, such as strong acids or oxidizing agents. [8]

  • Containerization & Labeling:

    • Select a container in good condition, with a secure, tight-fitting lid. Keep the container closed except when actively adding waste.[6][9]

    • Affix a hazardous waste tag to the container before adding the first drop of waste.

    • Clearly label the container with the words "Hazardous Waste " and the full chemical name: "This compound ". List all other chemical constituents and their approximate concentrations.[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is within a secondary containment bin to mitigate potential leaks or spills.[7]

  • Arrange for Pickup: Once the container is full or you are discontinuing the process, contact your institution's EHS office to schedule a hazardous waste pickup.[5][10]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound from the point of generation to its final disposal.

G cluster_0 Waste Generation & Classification cluster_1 Segregation & Containerization cluster_2 Storage & Disposal WasteGen This compound Waste Generated (Solid, Liquid, Contaminated Materials) Classify Classify as Hazardous Waste WasteGen->Classify Segregate Segregate by Waste Type (Solid vs. Liquid) Classify->Segregate Containerize Use Separate, Compatible, Sealed Containers Segregate->Containerize Label Label Container with 'Hazardous Waste' & Full Chemical Name Containerize->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store EHS Contact Institutional EHS for Waste Pickup Store->EHS Disposal Professional Disposal by Licensed Contractor EHS->Disposal

Caption: Workflow for the safe disposal of this compound waste.

Decontamination and Empty Container Management

Properly managing containers that once held this compound is a critical final step to prevent residual contamination.

Protocol for Decontaminating Glassware
  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to dissolve any remaining this compound.

  • Collect Rinsate: This initial solvent rinse is now hazardous waste. Decant it into your designated liquid hazardous waste container.[8]

  • Repeat: Repeat the rinsing process two more times (for a total of three rinses). This "triple-rinse" procedure is a standard practice for ensuring decontamination.[5]

  • Final Wash: After triple-rinsing, the glassware can be washed with soap and water as per standard laboratory procedure.

Protocol for Disposing of Empty Containers
  • Triple-Rinse: An "empty" container that held this compound must be triple-rinsed with a suitable solvent.[9]

  • Collect Rinsate: Collect all three portions of the rinsate and dispose of them as hazardous liquid waste.[5]

  • Deface Label: Completely remove or obliterate the original manufacturer's label and any hazard pictograms.[8]

  • Final Disposal: Once triple-rinsed and defaced, the container is considered non-hazardous and can typically be disposed of in the regular trash or recycling, depending on institutional policy.[5][8]

Spill Management

In the event of a spill, prompt and correct action can significantly reduce potential exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Containment: Prevent the spill from spreading or entering drains.

  • Absorb: For a solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[1] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Once absorbed, sweep the material into a designated container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a solvent-soaked cloth, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental health.

References

A Researcher's Guide to Personal Protective Equipment for Handling 5-Nitrophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5-Nitrophthalazine. As a Senior Application Scientist, my objective is to offer a framework that prioritizes personnel safety and procedural integrity. The information herein is a synthesis of safety data for structurally related nitroaromatic compounds and established principles of laboratory safety. Adherence to these guidelines is critical for minimizing risk and ensuring a safe research environment.

Hazard Analysis: Understanding this compound

Primary Hazards:

  • Skin Irritation: May cause skin irritation, redness, and inflammation upon contact.[1][3]

  • Eye Irritation: Poses a risk of serious eye irritation or damage.[1][3]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][3]

  • Harmful if Swallowed: Ingestion can be harmful.[2][3]

Given these risks, a multi-layered safety approach combining engineering controls, safe work practices, and appropriate Personal Protective Equipment (PPE) is mandatory.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it's crucial to understand the hierarchy of controls, a fundamental concept in chemical safety. PPE is the final line of defense.

  • Elimination/Substitution: The most effective control is to remove the hazard or substitute it with a less hazardous alternative.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. The primary engineering control for handling this compound is a certified chemical fume hood.[4]

  • Administrative Controls: These are changes in work procedures, such as additional training or restricting access to the area.

  • Personal Protective Equipment (PPE): When other controls cannot eliminate the risk, PPE is used to protect the individual.

Core PPE Protocol for this compound

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[5][6] The following recommendations provide a baseline for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications & Rationale
Eye/Face Protection Safety GogglesMust be worn at all times. They should be tightly fitting and conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards to protect against dust particles and chemical splashes.[3][4]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing or when handling larger quantities of the material.[4][7]
Hand Protection Chemical-Resistant GlovesNitrile gloves (minimum thickness of 0.11 mm) are a suitable choice for incidental contact. Always inspect gloves for tears or holes before use and change them immediately upon contamination or after extended use.[5][8]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[4][9]
Chemical ApronFor procedures with a higher risk of splashes (e.g., large-scale reactions, transfers), a chemical-resistant apron should be worn over the lab coat.[5]
Respiratory Protection Dust Mask/RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust formation is likely (e.g., weighing the powder outside of a fume hood) or if ventilation is inadequate.[3][4]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing exposure and preventing accidents.

4.1 Preparation and Engineering Controls

  • Designated Area: All work with this compound solid should be conducted within a designated area, inside a certified chemical fume hood, to minimize inhalation exposure.[4][10]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment and reagents before introducing this compound into the workspace.

4.2 Donning and Doffing PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE Donning & Doffing Workflow

Caption: Workflow for donning and doffing PPE to prevent contamination.

4.3 During the Experiment

  • Keep all containers with this compound clearly labeled according to GHS standards.[10]

  • Use tools (spatulas, scoops) appropriate for handling solids to minimize dust generation.

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Transport chemicals in secondary containment, such as a bottle carrier, when moving between labs.[9]

Spill and Disposal Management Plan

Accidents can happen, and a clear plan is essential for a swift and safe response.

5.1 Spill Management Protocol

  • Evacuate: Immediately alert others and evacuate the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.

  • Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Contain & Clean: For a solid spill, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it into a labeled, sealed container for hazardous waste. Avoid actions that generate dust.[1][11]

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution. All cleaning materials must also be disposed of as hazardous waste.

5.2 Disposal of Contaminated PPE and Chemical Waste The disposal of this compound and any contaminated materials must be managed as a hazardous chemical waste stream.[12]

  • Waste Identification: All waste containing this compound should be classified as hazardous waste.[12]

  • Segregation: Keep this compound waste separate from incompatible materials, such as strong oxidizing agents.[1][12]

  • Containerization:

    • Solid Waste: Collect unused chemicals and heavily contaminated items (e.g., gloves, weigh boats) in a clearly labeled, sealed, and durable hazardous waste container.[13] The container must be marked with the words "Hazardous Waste".[12]

    • Contaminated PPE: Disposable PPE, such as gloves, should be removed carefully and placed in the designated hazardous waste container immediately after use.[8]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.

  • Pickup: Arrange for waste pickup by your institution's environmental health and safety (EHS) department. Do not dispose of this chemical down the drain.[11][13]

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound while ensuring their personal safety and protecting the integrity of their work environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.